molecular formula C7H4BrClN2 B1472181 4-Bromo-6-chloro-1H-benzo[d]imidazole CAS No. 1360934-00-4

4-Bromo-6-chloro-1H-benzo[d]imidazole

Cat. No.: B1472181
CAS No.: 1360934-00-4
M. Wt: 231.48 g/mol
InChI Key: RHDGVHIUGAGINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-chloro-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-6-chloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDGVHIUGAGINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360934-00-4
Record name 7-BROMO-5-CHLORO-1H-BENZIMIDAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"synthesis and characterization of 4-Bromo-6-chloro-1H-benzo[d]imidazole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-6-chloro-1H-benzo[d]imidazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a halogenated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Halogenated derivatives, such as the title compound, are crucial as synthetic intermediates and as modulators of pharmacological activity. This document details a robust synthetic protocol, explains the mechanistic rationale behind the chosen methodology, and outlines a suite of analytical techniques for comprehensive structural elucidation and purity confirmation. It is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone in modern drug discovery.[2] Its unique structural features, including hydrogen bond donor-acceptor capabilities and potential for π-π stacking interactions, allow its derivatives to bind effectively with a wide array of biological macromolecules.[1] This versatility has led to the development of benzimidazoles with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4]

The introduction of halogen atoms onto the benzimidazole core, as in this compound, serves several critical purposes in medicinal chemistry. Halogens can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule, often leading to enhanced therapeutic profiles. Furthermore, the bromo and chloro substituents provide reactive handles for further synthetic transformations, such as cross-coupling reactions, enabling the creation of diverse chemical libraries for drug screening.

Synthesis of this compound

The most reliable and classical method for constructing the benzimidazole ring is the condensation of an o-phenylenediamine with a one-carbon (C1) electrophile, such as a carboxylic acid or an aldehyde.[5][6] For the synthesis of an unsubstituted C2 position, formic acid is the ideal and most direct C1 source.

Retrosynthetic Analysis & Strategy

Our strategy hinges on the Phillips condensation reaction. The target molecule, this compound, can be disconnected at the N1-C2 and N3-C2 bonds, revealing two key precursors: 3-bromo-5-chloro-benzene-1,2-diamine and a formic acid equivalent . The core of this synthesis is the acid-catalyzed cyclization and dehydration of the diamine with formic acid.

Proposed Synthetic Pathway

Synthetic_Pathway StartingMaterial 3-Bromo-5-chloro- benzene-1,2-diamine Product 4-Bromo-6-chloro- 1H-benzo[d]imidazole StartingMaterial:e->Product:w Reflux, 4-6h Acid Catalyst (e.g., HCl) Reagent Formic Acid (HCOOH) Reagent:s->Product:n C1 Source

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via the condensation of 3-bromo-5-chloro-benzene-1,2-diamine and formic acid.

Materials:

  • 3-bromo-5-chloro-benzene-1,2-diamine

  • Formic acid (≥95%)

  • Hydrochloric acid (4 M)

  • Sodium hydroxide solution (10% w/v)

  • Ethanol

  • Activated charcoal

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-chloro-benzene-1,2-diamine (e.g., 10 mmol, 1.0 eq).

  • Reagent Addition: Add formic acid (e.g., 50 mL) to the flask. The formic acid serves as both the C1 source and the solvent. Add 4 M hydrochloric acid (e.g., 5 mL) to catalyze the reaction.

    • Rationale: An acidic medium is crucial for this condensation. It protonates the carbonyl oxygen of formic acid, rendering it more electrophilic, and facilitates the subsequent dehydration steps required for cyclization.[6]

  • Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Slowly and carefully pour the mixture into a beaker containing ice-cold water (200 mL). c. Neutralize the solution by the dropwise addition of 10% sodium hydroxide solution until the pH is approximately 7-8. This step is critical for precipitating the benzimidazole product, which is often soluble in strong acid as its conjugate acid salt. d. Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation. e. Collect the crude solid product by vacuum filtration, washing the filter cake with copious cold deionized water to remove residual salts.

  • Purification: a. Transfer the crude solid to a flask containing ethanol. b. Heat the suspension to boiling to dissolve the solid. If the solution is colored, add a small amount of activated charcoal and boil for an additional 10 minutes. c. Hot-filter the solution to remove the charcoal and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to induce crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Structural Elucidation

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. This involves a combination of spectroscopic and analytical techniques.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structural Confirmation PurifiedProduct Purified Crystalline Solid NMR NMR Spectroscopy (¹H & ¹³C) PurifiedProduct->NMR MS Mass Spectrometry (MS) PurifiedProduct->MS IR FT-IR Spectroscopy PurifiedProduct->IR Purity Purity Assessment (HPLC/TLC) PurifiedProduct->Purity Structure Confirmed Structure: 4-Bromo-6-chloro- 1H-benzo[d]imidazole NMR->Structure MS->Structure

Caption: General workflow for the characterization of the synthesized compound.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the molecule.[7]

  • ¹H NMR Spectroscopy: This technique identifies the number and environment of protons in the molecule. For this compound, the following signals are expected (in DMSO-d₆):

    • A broad singlet at ~12.5-13.0 ppm, corresponding to the N-H proton of the imidazole ring.

    • A singlet at ~8.3 ppm for the C2-H proton.

    • Two doublets (or singlets, depending on resolution and coupling constants) in the aromatic region (~7.5-7.9 ppm) for the C5-H and C7-H protons. The distinct electronic environments due to the bromo and chloro substituents will differentiate these protons.

  • ¹³C NMR Spectroscopy: This provides information about the carbon skeleton. We expect to see 7 distinct signals for the 7 carbon atoms in the molecule, as they are all in unique chemical environments.

  • Mass Spectrometry (MS): This technique determines the molecular weight and can provide structural information through fragmentation patterns.

    • Molecular Ion Peak (M⁺): The key feature will be a complex isotopic cluster for the molecular ion due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a characteristic pattern of peaks at M⁺, M⁺+2, and M⁺+4, definitively confirming the presence of one Br and one Cl atom.[8]

    • Fragmentation: Common fragmentation pathways for benzimidazoles include the loss of HCN from the imidazole ring.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key expected peaks include:

    • A broad absorption band in the range of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration.

    • Absorptions in the 1500-1620 cm⁻¹ range due to C=N and C=C stretching vibrations within the aromatic system.

Data Summary Table

The following table summarizes the expected characterization data for this compound (CAS 1360934-00-4).[9][10]

Technique Parameter Expected Value / Observation
¹H NMR Chemical Shift (δ)~12.8 (br s, 1H, NH), ~8.3 (s, 1H, C2-H), ~7.8 (s, 1H, Ar-H), ~7.6 (s, 1H, Ar-H)
Mass Spec (EI) Molecular Ion (m/z)Isotopic cluster centered around m/z 232, 234, 236. (C₇H₄BrClN₂)
FT-IR Wavenumber (cm⁻¹)3100-3400 (N-H stretch), 1500-1620 (C=N, C=C stretch)
Purity (HPLC) Purity≥98%
Melting Point Temperature (°C)To be determined experimentally.
X-ray Crystallography

For unambiguous proof of structure and to understand the solid-state packing and intermolecular interactions, single-crystal X-ray diffraction is the gold standard.[11] If suitable crystals can be grown (e.g., by slow evaporation from a solvent like ethanol or DMF), this technique can provide precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice.[12]

Conclusion

This guide has outlined a reliable and well-grounded approach for the synthesis and characterization of this compound. By employing the classical Phillips condensation reaction, the target compound can be accessed in a straightforward manner. The subsequent analytical workflow, combining NMR, MS, and IR spectroscopy, provides a self-validating system to rigorously confirm the structure and purity of the final product. The insights and protocols presented herein are designed to empower researchers in medicinal chemistry and materials science to confidently synthesize and utilize this valuable halogenated benzimidazole building block for their research endeavors.

References

Introduction: The Significance of the Benzimidazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-6-chloro-1H-benzo[d]imidazole

The benzimidazole ring system, a fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, allow for effective binding to a wide array of biological macromolecules.[1] This versatility has led to the development of numerous FDA-approved drugs for a diverse range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[2][3][4][5] The functional groups attached to the benzimidazole core play a critical role in defining the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.[6]

This guide focuses on a specific, halogenated derivative: This compound . A thorough understanding of its physicochemical profile is paramount for researchers in drug development. Properties such as solubility, lipophilicity, and melting point are fundamental determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its journey from a promising lead compound to a viable clinical candidate.[7] This document provides a comprehensive overview of the key physicochemical properties of this compound, details the authoritative experimental protocols for their determination, and offers insights into the implications of these properties for drug design and development.

Core Molecular Attributes

The foundational step in characterizing any chemical entity is to define its fundamental molecular properties. The structure of this compound is notable for the presence of two different halogen atoms on the benzene ring, which are expected to significantly influence its electronic distribution and intermolecular interactions.

Chemical Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Table 1: Key Identifiers and Predicted Physicochemical Properties

PropertyValueSource
CAS Number 1360934-00-4--INVALID-LINK--[8]
Molecular Formula C₇H₄BrClN₂--INVALID-LINK--[9]
Molecular Weight 231.48 g/mol Calculated
Appearance Off-white to pink Solid--INVALID-LINK--[8]
Predicted pKa 9.78 ± 0.30--INVALID-LINK--[8]
Predicted XLogP3 2.3--INVALID-LINK--[10]
Predicted Boiling Point 412.8 ± 25.0 °C--INVALID-LINK--[10]

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Experimental Determination of Key Physicochemical Properties

While computational predictions offer valuable initial guidance, experimentally determined data are the gold standard for accurate physicochemical characterization.[11] The following sections detail the standard, self-validating protocols for measuring the most critical properties for a drug candidate.

Melting Point: A Critical Indicator of Purity

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this transition occurs over a narrow range, typically 0.5-1.0°C. A depressed and broadened melting range is a strong indicator of impurities.[12][13]

The Thiele tube method is a classic and effective technique that utilizes convection currents in a heating oil to ensure uniform temperature distribution.[12]

Step-by-Step Methodology:

  • Sample Preparation: Finely powder the crystalline this compound. Press the open end of a capillary tube (sealed at one end) into the powder, packing it to a height of 2-3 mm by gently tapping the sealed end on a hard surface.[14][15]

  • Apparatus Setup: Attach the packed capillary tube to a calibrated thermometer using a small rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Thiele Tube Assembly: Insert the thermometer and attached capillary into the Thiele tube, which contains a high-boiling point liquid like mineral oil or silicone oil. The rubber band should remain above the oil level to prevent melting.[12]

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-burner. This design creates convection currents that ensure the entire oil bath is heated uniformly.[12]

  • Observation and Recording:

    • For an unknown compound, a rapid initial determination can be performed to find an approximate melting point.[13]

    • For a precise measurement, heat slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[14]

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the last crystal melts completely.

    • The melting point is reported as the range T1-T2.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement Powder Powder Sample Pack Pack Capillary Tube Powder->Pack 2-3 mm height Attach Attach to Thermometer Pack->Attach Insert Insert into Thiele Tube Attach->Insert Heat Heat Side Arm Slowly (1-2°C/min) Insert->Heat Observe Observe Phase Transition Heat->Observe Record Record T1 (start) & T2 (end) Observe->Record Report Report Record->Report Report Melting Range (T1 - T2)

Caption: Workflow for determining melting point using the Thiele tube method.

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a critical factor influencing drug absorption and bioavailability.[7] Poor solubility is a major hurdle in drug development.[16] It is essential to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium, while kinetic solubility measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in an aqueous buffer.[7] For foundational characterization, thermodynamic solubility is the preferred measurement.

The shake-flask method is the "gold standard" for determining thermodynamic solubility due to its reliability, though it can be labor-intensive.[17][18]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).[19] The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[18]

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance).[19] Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the solid phase, which can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the diluted sample, and then back-calculate to find the solubility in the original buffer.

SolubilityWorkflow Start Add Excess Solid to pH Buffers Equilibrate Equilibrate (e.g., 48h at 37°C) Start->Equilibrate Agitation Separate Separate Solid/Liquid (Centrifuge/Filter) Equilibrate->Separate Phase Separation Quantify Quantify Concentration (HPLC-UV) Separate->Quantify Supernatant Result Report Solubility (mg/mL or µM) Quantify->Result

Caption: Workflow for thermodynamic solubility via the shake-flask method.

Lipophilicity (LogP): Predicting Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is most commonly quantified as the octanol-water partition coefficient (LogP).[20] While the traditional shake-flask method can be used, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reliable, and compound-sparing alternative.[11][17][21]

This method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.[22]

Step-by-Step Methodology:

  • System Setup: Use a C18 RP-HPLC column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Prepare a set of standard compounds with well-established, experimentally determined LogP values that span a relevant range.

  • Isocratic Elution: Inject each standard compound and the test compound (this compound) onto the column under isocratic conditions (constant mobile phase composition). Record the retention time (t_R) for each compound. Also, determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).

  • Calculate Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.[17]

  • Generate Calibration Curve: Plot the logarithm of the capacity factor (log k') for the standards against their known LogP values. This should yield a linear relationship.

  • Determine LogP of Test Compound: From the retention time of this compound, calculate its log k'. Using the linear regression equation from the calibration curve, determine the LogP value for the test compound.

LogPWorkflow cluster_analysis HPLC Analysis cluster_calc Calculation & Calibration cluster_result Result Inject_Std Inject Standards Measure_tR Measure Retention Times (tR, t0) Inject_Std->Measure_tR Inject_Test Inject Test Compound Inject_Test->Measure_tR Calc_k Calculate log k' for all Measure_tR->Calc_k Plot Plot log k' (Standards) vs. Known LogP Calc_k->Plot Regress Perform Linear Regression Plot->Regress Interpolate Interpolate LogP of Test Compound Regress->Interpolate Use Regression Equation Final_LogP Final_LogP Interpolate->Final_LogP Final LogP Value

Caption: Workflow for determining LogP using the RP-HPLC method.

Spectral Characterization

While not physicochemical properties in the classical sense, spectral data are indispensable for confirming the identity and purity of the compound under investigation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed information about the molecular structure, including the number and connectivity of atoms. Spectral data for this compound are available, which are crucial for structural confirmation.[23]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns.[23]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[23]

Discussion and Field-Proven Insights

The physicochemical properties of this compound are a direct consequence of its molecular structure. The presence of both bromine and chlorine atoms is expected to significantly increase its lipophilicity (LogP) compared to the unsubstituted benzimidazole parent. This increased lipophilicity can enhance membrane permeability but may also lead to decreased aqueous solubility and potentially higher metabolic turnover.

The imidazole moiety contains both a weakly acidic N-H proton and a weakly basic nitrogen atom, making the molecule amphoteric. The predicted pKa of ~9.8 suggests the N-H proton is the primary acidic site. This pKa value is critical, as it dictates the ionization state of the molecule at physiological pH (around 7.4). At this pH, the compound will exist predominantly in its neutral form, which generally favors passive diffusion across cell membranes. However, its solubility will be pH-dependent, likely increasing at pH values above its pKa.[7]

In the context of drug discovery, a balanced profile is key. The experimental data generated through the protocols described above would allow researchers to:

  • Validate Computational Models: Compare experimental results with in silico predictions to refine future modeling efforts for related compounds.[24][25][26]

  • Guide Formulation Development: Low aqueous solubility might necessitate the use of enabling formulations (e.g., amorphous solid dispersions, lipid-based formulations) to achieve adequate oral bioavailability.[7][16]

  • Inform Structural Modifications: If a property like LogP is too high or solubility is too low, the data provide a rational basis for designing new analogues with a more optimized physicochemical profile.

Conclusion

This compound is a compound built upon the pharmacologically significant benzimidazole scaffold. Its physicochemical properties, heavily influenced by its halogen substituents, are critical determinants of its potential as a drug development candidate. This guide has outlined the core properties of interest and provided detailed, authoritative protocols for their experimental determination. By integrating rigorous experimental characterization with computational predictions, researchers can build a comprehensive understanding of this molecule, enabling informed decisions in the rational design of new and effective therapeutics.

References

"4-Bromo-6-chloro-1H-benzo[d]imidazole CAS number and supplier"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-6-chloro-1H-benzo[d]imidazole: Sourcing, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated benzimidazole derivative of significant interest to the chemical and pharmaceutical sciences. The benzimidazole scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives are actively being explored for a range of therapeutic applications.[1][2] This document details the physicochemical properties, sourcing, and synthesis of this compound. Furthermore, it delves into its potential applications in drug discovery, particularly as a kinase inhibitor and an antimicrobial agent, drawing on data from structurally related compounds. Detailed experimental protocols and analytical methodologies are also provided to aid researchers in their work with this compound.

Introduction: The Significance of Substituted Benzimidazoles in Modern Drug Discovery

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[2] This structural motif is found in a variety of naturally occurring and synthetic molecules with a broad spectrum of biological activities. Its structural similarity to purine nucleosides allows it to readily interact with various biopolymers, leading to a diverse range of pharmacological effects.[2]

The therapeutic potential of benzimidazole derivatives is vast, encompassing anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[2][3] The introduction of substituents onto the benzimidazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity. Halogenation, in particular, is a common strategy in drug design to enhance binding affinity, metabolic stability, and cell permeability. The presence of bromo and chloro substituents in this compound suggests its potential as a valuable building block or active pharmaceutical ingredient in the development of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties of this compound.

PropertyValueSource
CAS Number 1360934-00-4[4]
Molecular Formula C₇H₄BrClN₂[5]
Molecular Weight 231.48 g/mol
Appearance Solid (predicted)
Purity ≥96% (as offered by some suppliers)[5]
XLogP3 2.9 (for the isomeric 4-Bromo-6-chloro-1H-indazole)[6]
Storage Temperature 2-8°C, under an inert atmosphere is recommended for long-term stability.[7]

Sourcing and Procurement of this compound

The availability of high-quality starting materials is crucial for the success of any research program. This compound can be sourced from a number of chemical suppliers. When selecting a supplier, it is imperative to consider not only the cost but also the purity of the compound, the availability of analytical data (e.g., Certificate of Analysis with NMR and HPLC data), and the supplier's reliability in terms of batch-to-batch consistency and delivery times.

Below is a list of potential suppliers for this compound:

SupplierPurityNotes
BLD PharmNot specifiedOffers the related 4-Bromo-6-chloro-1H-benzo[d]imidazol-2-amine.[8]
BuyersGuideChemVaries by supplierA platform to connect with various suppliers.[9]
Autech Industry Co.,Limited≥96%Provides basic product specifications.[5]
A&J Pharmtech Co., LTD.Not specifiedLists the compound in their catalog.
AmbinterScreening CompoundAvailable for screening purposes.
ChemSceneNot specifiedLists the compound in their catalog.
MolPortVaries by supplierA marketplace for chemical compounds.
Oakwood Products, Inc.Not specifiedLists the compound in their catalog.
PharmaBlockNot specifiedA key supplier of building blocks for drug discovery.
Sigma-AldrichVaries by partnerOffers the related 4-Bromo-1H-benzimidazole.[10]
BLDpharmNot specifiedOffers the isomeric 6-Bromo-4-chloro-1H-benzo[d]imidazole.

Synthesis and Purification Strategies

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned as a two-step process starting from commercially available materials.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reductive Cyclization A 3-Bromo-5-chloroaniline B 3-Bromo-5-chloro-2-nitroaniline A->B HNO₃, H₂SO₄ C 3-Bromo-5-chloro-o-phenylenediamine B->C Reduction (e.g., SnCl₂, HCl) D This compound C->D Condensation (e.g., Formic Acid)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and may require optimization.

Step 1: Synthesis of 3-Bromo-5-chloro-2-nitroaniline

  • To a stirred solution of 3-bromo-5-chloroaniline in concentrated sulfuric acid, cooled to 0°C, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude 3-bromo-5-chloro-2-nitroaniline.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of this compound

  • To a solution of 3-bromo-5-chloro-2-nitroaniline in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent (e.g., tin(II) chloride dihydrate in concentrated hydrochloric acid or catalytic hydrogenation with Pd/C).

  • Heat the reaction mixture at reflux for several hours until the reduction to the diamine is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base to precipitate the crude 3-bromo-5-chloro-o-phenylenediamine.

  • Isolate the crude diamine and proceed to the next step without extensive purification.

  • Reflux the crude diamine in formic acid for 4-6 hours.

  • After the reaction is complete, cool the mixture and pour it into cold water.

  • Neutralize with a base (e.g., ammonia solution) to precipitate the crude this compound.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Applications in Research and Drug Development

The halogenated benzimidazole scaffold is a versatile pharmacophore with potential applications in various therapeutic areas. Based on the biological activities of structurally similar compounds, this compound is a promising candidate for investigation as a kinase inhibitor and an antimicrobial agent.

Potential as a Kinase Inhibitor

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major class of therapeutic agents. Several halogenated benzimidazoles have been identified as potent inhibitors of various kinases, including Casein Kinase 2 (CK2) and Pim-1 kinase.[13][14][15][16]

For instance, 4,5,6,7-tetrabromo-1H-benzimidazole (TBB) is a well-characterized, ATP-competitive inhibitor of CK2.[14] Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against CK2 or other kinases.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) B->C D Transcription Factors C->D E Gene Expression (Proliferation, Survival) D->E F This compound F->C Inhibition

Caption: Potential inhibition of a kinase signaling pathway by this compound.

Potential as an Antimicrobial Agent

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of new antimicrobial agents. Benzimidazole derivatives have a long history of use as antimicrobial and anthelmintic agents.[1][2][17] Their mechanism of action can vary, but some have been shown to inhibit microbial growth by interfering with essential cellular processes.

Studies on other substituted benzimidazoles have demonstrated potent activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species.[1][3] The presence of halogen atoms on the benzimidazole ring has been shown to be important for the antimicrobial activity of some derivatives.[1] Therefore, this compound warrants investigation for its potential antibacterial and antifungal properties.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

This protocol provides a general framework for assessing the kinase inhibitory activity of this compound.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., CK2α)

    • Kinase substrate (e.g., a specific peptide)

    • ATP (Adenosine triphosphate)

    • This compound (dissolved in DMSO)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Analytical Characterization

The identity and purity of this compound should be confirmed using a combination of analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons in the region of 7.0-8.5 ppm. The N-H proton of the imidazole ring may appear as a broad singlet at a higher chemical shift.
¹³C NMR Aromatic carbons in the region of 100-150 ppm.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound (m/z = 231.48 for the monoisotopic mass). The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. The retention time will depend on the specific column and mobile phase used.
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-H aromatic stretching (around 3000-3100 cm⁻¹).

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data for this compound is not available, related halogenated aromatic compounds may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[10]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term storage, refrigeration under an inert atmosphere is recommended.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound is a promising halogenated benzimidazole with significant potential for applications in drug discovery and development. Its structural features suggest that it may possess valuable biological activities, particularly as a kinase inhibitor and an antimicrobial agent. This technical guide has provided a comprehensive overview of its properties, sourcing, synthesis, and potential applications to facilitate further research into this interesting molecule. Future studies should focus on the development of a robust and scalable synthesis, a thorough evaluation of its biological activity against a panel of kinases and microbial strains, and an investigation into its mechanism of action.

References

A Comprehensive Spectroscopic Guide to 4-Bromo-6-chloro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of 4-Bromo-6-chloro-1H-benzo[d]imidazole (CAS No. 1360934-00-4).[1][2] Aimed at researchers, medicinal chemists, and quality control professionals, this document synthesizes predictive data with established spectroscopic principles to offer a robust analytical framework. We will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. Each section includes detailed experimental protocols, data interpretation, and visual aids to ensure clarity and reproducibility.

Introduction: The Significance of this compound

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[3][4] The specific di-halogenated derivative, this compound, represents a versatile building block for synthesizing more complex molecules, particularly in the development of novel therapeutics.[5] Its unique substitution pattern—a bromine atom at position 4 and a chlorine atom at position 6—imparts distinct physicochemical properties that can be exploited in drug design.

Accurate and comprehensive characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). This guide serves as an authoritative reference for its spectroscopic signature.

Molecular Structure and Numbering Scheme

To facilitate a clear and consistent discussion of the spectroscopic data, the standard IUPAC numbering for the benzimidazole ring system is used. The following diagram illustrates the structure of this compound with the appropriate atom numbering.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of experimental spectra in public databases, the following data is based on highly accurate predictive models, which are essential tools in modern chemical research.[6][7][8]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes benzimidazoles and allows for the observation of the exchangeable N-H proton.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Temperature: 298 K.

    • Sweep Width: -2 to 16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used for chemical shift calibration.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~13.1Broad Singlet1HNH -1The imidazole N-H proton is acidic and typically appears as a broad, downfield signal due to hydrogen bonding and rapid exchange. Its chemical shift is highly dependent on solvent and concentration.
~8.35Singlet1HH -2This proton is attached to an sp² carbon between two nitrogen atoms, resulting in significant deshielding and a characteristic downfield shift.
~7.85Singlet1HH -5This proton is ortho to the electron-withdrawing chlorine atom and meta to the bromine atom. The combined deshielding effects place its signal downfield. It appears as a singlet due to the absence of adjacent protons for coupling.
~7.70Singlet1HH -7This proton is ortho to the bromine atom. Halogens deshield ortho protons, leading to a downfield chemical shift. Like H-5, it appears as a singlet.

Note: Predicted chemical shifts were generated using machine learning-based predictors and may vary slightly from experimental values.[9][10]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Sweep Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Reference: The central peak of the DMSO-d₆ multiplet (δ ≈ 39.52 ppm) is used for calibration.

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~145.0C -2This imine-like carbon is positioned between two electronegative nitrogen atoms, causing it to be the most deshielded carbon in the molecule.
~144.1C -7aA quaternary carbon in the aromatic system, its chemical shift is influenced by fusion to the imidazole ring and proximity to the N1 and C7 atoms.
~133.5C -3aThis quaternary carbon is adjacent to two nitrogen atoms and part of the fused ring system, resulting in a downfield shift.
~129.0C -6Directly attached to the electronegative chlorine atom, this carbon experiences a strong deshielding effect, placing its resonance downfield.
~125.5C -5This carbon is bonded to a hydrogen and is influenced by the adjacent chlorine and the overall aromatic system.
~116.0C -7The chemical shift of this carbon is influenced by its proximity to the N1 atom and the ortho-bromine substituent.
~105.0C -4The carbon atom directly bonded to the bromine atom. The "heavy atom effect" of bromine causes a significant upfield shift compared to what would be expected based on electronegativity alone.

Note: Predicted ¹³C NMR data was generated using online prediction tools.[11][12] The accuracy of such predictions is generally high for common organic structures.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Frequency Range (cm⁻¹)Vibration TypeIntensityInterpretation
3300 - 2800N-H StretchBroad, MediumThis broad absorption is characteristic of the N-H bond in the imidazole ring, which is involved in intermolecular hydrogen bonding.[14]
1620 - 1580C=N StretchMediumCorresponds to the stretching vibration of the carbon-nitrogen double bond within the imidazole ring system.[15]
1480 - 1440C=C Aromatic StretchMedium-StrongThese absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the fused benzene ring.
~1270C-N StretchMediumAromatic C-N stretching vibrations contribute to the fingerprint region of the spectrum.
1100 - 1000C-H In-plane BendingMedium-WeakAromatic C-H in-plane bending modes appear in this region.
850 - 750C-Cl StretchStrongThe stretching vibration of the aryl-chlorine bond typically gives rise to a strong absorption in this region of the fingerprint.
700 - 500C-Br StretchStrongThe aryl-bromine bond stretch is expected to appear at a lower frequency than the C-Cl stretch due to the larger mass of the bromine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. EI is particularly useful for observing fragmentation patterns.

  • Acquisition Parameters (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 50-500.

The most telling feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive cluster of peaks for the molecular ion and any fragments containing both halogens.

Molecular Weight: C₇H₄BrClN₂ = 245.96 g/mol (using most common isotopes ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N)

m/z (relative intensity)IonComments
246 / 248 / 250 [M]⁺• Molecular Ion Cluster: This characteristic pattern confirms the presence of one bromine and one chlorine atom. The peak at m/z 246 corresponds to [C₇H₄⁷⁹Br³⁵ClN₂]⁺•. The peak at m/z 248 is a combination of [C₇H₄⁸¹Br³⁵ClN₂]⁺• and [C₇H₄⁷⁹Br³⁷ClN₂]⁺•. The peak at m/z 250 corresponds to [C₇H₄⁸¹Br³⁷ClN₂]⁺•.
167 / 169[M - Br]⁺Loss of a bromine radical. The remaining fragment still shows the characteristic isotopic pattern for one chlorine atom (ratio ~3:1).
140[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide from the [M - Br]⁺ fragment, a common fragmentation pathway for imidazoles.[16]

Visualization of Key MS Fragmentation

G M [C₇H₄BrClN₂]⁺• m/z 246/248/250 frag1 [C₇H₄ClN₂]⁺ m/z 167/169 M->frag1 - •Br frag2 [C₆H₄ClN]⁺• m/z 140 frag1->frag2 - HCN G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation synthesis Synthesize Compound purification Purify (e.g., Crystallization) synthesis->purification ms Mass Spectrometry (Confirm MW & Formula) purification->ms ir IR Spectroscopy (Identify Functional Groups) ms->ir nmr NMR (¹H, ¹³C) (Elucidate C-H Framework) ir->nmr integration Integrate All Spectral Data nmr->integration structure Confirm Structure of This compound integration->structure

References

Introduction: Navigating the Solubility Landscape of a Novel Benzimidazole Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Bromo-6-chloro-1H-benzo[d]imidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated benzimidazole, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of bioactive compounds. The successful progression of any such candidate molecule from discovery to a viable therapeutic is fundamentally dependent on its physicochemical properties, with solubility being a critical determinant of bioavailability and developability. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in organic solvents. Given the scarcity of specific experimental data for this compound in publicly available literature, this document emphasizes the underlying theoretical principles, predictive methodologies, and robust experimental protocols to empower researchers in their drug development endeavors.

Predicted Physicochemical Properties and Their Influence on Solubility

While experimental data for this compound is limited, we can infer its likely physicochemical properties based on its structure and data from similar compounds. These properties provide the foundation for predicting its solubility behavior.

PropertyPredicted Value/InformationInfluence on Solubility
Molecular Formula C₇H₄BrClN₂-
Molecular Weight 247.48 g/mol Higher molecular weight can sometimes negatively impact solubility.
Predicted XLogP3 ~3.3A relatively high XLogP3 suggests a preference for lipophilic (nonpolar) environments and likely poor aqueous solubility, but potentially good solubility in some organic solvents.
pKa The benzimidazole core contains both a weakly acidic N-H proton and a weakly basic nitrogen. The exact pKa values are influenced by the electron-withdrawing bromo and chloro substituents.The ability to ionize in acidic or basic conditions is more relevant to aqueous solubility but can also influence interactions with acidic or basic organic solvents.
Hydrogen Bonding The N-H group can act as a hydrogen bond donor, and the non-protonated nitrogen can act as a hydrogen bond acceptor.This is a key factor in its solubility in protic solvents like alcohols.

Note: Predicted values are derived from computational models and data for structurally related compounds.

Theoretical Underpinnings of Solubility

The solubility of this compound in a given organic solvent is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful starting point for predicting solubility.

Molecular Structure and Polarity:

The this compound molecule has distinct polar and nonpolar regions. The benzimidazole ring system itself is aromatic and relatively nonpolar, while the nitrogen atoms and the N-H group introduce polarity and hydrogen bonding capabilities. The bromo and chloro substituents are electron-withdrawing and increase the molecule's overall lipophilicity and molecular weight.

Influence of Substituents:

The presence of two halogen atoms, bromine and chlorine, has a notable effect on the molecule's solubility profile.[1][2][3] Generally, halogenation increases a molecule's hydrophobicity, which would suggest lower solubility in polar solvents and higher solubility in nonpolar solvents. However, the specific position of these substituents also influences the crystal lattice energy of the solid compound, which can have a complex effect on solubility.

Solvent Classification and Predicted Interactions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The N-H group of the benzimidazole can donate a hydrogen bond to the solvent's oxygen atom, and the lone pair on the benzimidazole's nitrogen can accept a hydrogen bond from the solvent's hydroxyl group. Therefore, some degree of solubility is expected in these solvents. The solubility of benzimidazoles in alcohols generally decreases with an increase in the alkyl chain length of the alcohol.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dielectric constants and can accept hydrogen bonds but do not donate them. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly effective at dissolving a wide range of organic molecules, including many benzimidazole derivatives, due to their high polarity and ability to disrupt crystal lattice forces.[5]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and primarily interact through van der Waals forces. Given the relatively high predicted XLogP3 of this compound, it is expected to have some solubility in nonpolar solvents, although this may be limited by the polar N-H group. The solubility of benzimidazoles in chloroalkanes has been reported to be very low.[6]

Predicted Solubility Profile

Based on the theoretical principles discussed, the following table provides a qualitative prediction of the solubility of this compound in common organic solvents.

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticFreely SolubleHigh polarity and strong hydrogen bond acceptor. Commonly used for stock solutions of benzimidazole derivatives.[5][7]
Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, a highly polar solvent capable of disrupting the crystal lattice.[5]
MethanolPolar ProticSoluble to Sparingly SolubleCapable of hydrogen bonding, but the molecule's lipophilicity may limit high solubility.[4][8]
EthanolPolar ProticSoluble to Sparingly SolubleSimilar to methanol, with slightly lower polarity.[4][8]
AcetonitrilePolar AproticSparingly SolublePolar, but a weaker hydrogen bond acceptor than DMSO or DMF.
AcetonePolar AproticSparingly SolubleModerate polarity, may dissolve limited amounts.
Dichloromethane (DCM)NonpolarSparingly to Slightly SolubleWhile nonpolar, its ability to dissolve some polar compounds may allow for limited solubility.[6]
Ethyl AcetatePolar AproticSlightly SolubleModerate polarity, but generally a weaker solvent for this class of compounds.
TolueneNonpolarSlightly SolubleThe aromatic nature of toluene may have favorable interactions with the benzimidazole ring.[6]
HexaneNonpolarInsolubleVery low polarity, unlikely to overcome the crystal lattice energy of the polar benzimidazole.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[9][10] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol: Shake-Flask Method for Thermodynamic Solubility
  • Preparation:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study to determine the optimal incubation time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration.[11] Care must be taken during filtration to avoid adsorption of the compound onto the filter material, which could lead to an underestimation of solubility.[11]

  • Quantification:

    • Prepare a series of dilutions of the saturated supernatant with the appropriate solvent.

    • Determine the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy. A calibration curve with known concentrations of the compound should be prepared to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or µg/mL.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Add excess solid compound to vials prep2 Add known volume of organic solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sep1 Centrifuge or filter to separate solid equil2->sep1 sep2 Collect saturated supernatant sep1->sep2 quant1 Prepare dilutions of supernatant sep2->quant1 quant2 Analyze by HPLC-UV or UV-Vis quant1->quant2 calc1 Determine concentration from calibration curve quant2->calc1 quant3 Generate calibration curve quant3->quant2 calc2 Calculate solubility (mg/mL) calc1->calc2

Caption: Workflow for Thermodynamic Solubility Determination.

Implications for Drug Development

The solubility of this compound in organic solvents is a critical parameter that influences various stages of drug development:

  • Lead Optimization: Early assessment of solubility helps in selecting compounds with favorable properties for further development.[7]

  • Formulation Development: Understanding the solubility profile is essential for developing appropriate formulations for in vitro and in vivo studies. For instance, high solubility in a biocompatible solvent like DMSO is advantageous for preparing stock solutions for biological assays.

  • Predicting In Vivo Behavior: Solubility data can be used in conjunction with other parameters, such as permeability, to predict a drug's oral absorption and bioavailability.[7]

  • Process Chemistry: Knowledge of solubility in different solvents is crucial for designing purification strategies, such as crystallization.

Conclusion

While specific experimental solubility data for this compound is not yet widely reported, a thorough understanding of its physicochemical properties and the theoretical principles of solubility allows for a robust predictive framework. This guide provides researchers with the necessary tools to estimate the solubility of this compound in a range of organic solvents and outlines a detailed experimental protocol for its accurate determination. Such knowledge is indispensable for making informed decisions throughout the drug discovery and development process, ultimately contributing to the successful advancement of new therapeutic agents.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 4-Bromo-6-chloro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzimidazoles are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount in understanding their function and in designing new, more potent therapeutic agents. This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in the crystal structure analysis of 4-Bromo-6-chloro-1H-benzo[d]imidazole, a halogenated benzimidazole derivative with significant potential in drug discovery.[2][4] From the rational synthesis and crystallization to the intricacies of single-crystal X-ray diffraction, structure refinement, and advanced intermolecular interaction analysis, this document serves as a roadmap for researchers in the field.

Introduction: The Significance of Structural Insight in Benzimidazole-Based Drug Discovery

The benzimidazole scaffold is a privileged heterocyclic motif in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[3][5][6] The introduction of halogen atoms, such as bromine and chlorine, onto the benzimidazole ring can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity.[2][7] Understanding the precise spatial arrangement of these halogen substituents and their influence on the overall molecular conformation and intermolecular interactions is crucial for structure-activity relationship (SAR) studies and rational drug design.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating the atomic-level structure of crystalline materials.[8][9][10] It provides unambiguous determination of bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the crystal packing.[9] This guide will delineate the critical steps and expert considerations for a comprehensive crystal structure analysis of this compound.

Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure

A successful crystal structure analysis begins with the synthesis of a pure compound and the growth of high-quality single crystals. The quality of the crystal directly impacts the resolution and reliability of the final structural model.

Synthetic Strategy for this compound

The synthesis of this compound can be approached through established methodologies for benzimidazole synthesis, typically involving the condensation of a substituted o-phenylenediamine with a suitable one-carbon synthon.[6]

Proposed Synthetic Route:

A common and effective method involves the reaction of 4-bromo-6-chloro-1,2-diaminobenzene with formic acid or a derivative thereof.

  • Step 1: Synthesis of 4-bromo-6-chloro-1,2-diaminobenzene. This intermediate can be prepared from commercially available starting materials through a series of nitration, reduction, and halogenation reactions.

  • Step 2: Cyclization to form the benzimidazole ring. The diamine is then reacted with formic acid under reflux conditions. The formic acid serves as the source of the C2 carbon of the imidazole ring. The reaction is typically acid-catalyzed.

Experimental Protocol: Synthesis of this compound

  • To a solution of 4-bromo-6-chloro-1,2-diaminobenzene (1 mmol) in formic acid (10 mL), add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate is formed.

  • Filter the crude product, wash it with cold water, and dry it under a vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

The Art of Crystallization

Growing diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.

Key Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip (hanging drop) or in a well (sitting drop) and sealed in a chamber containing a reservoir of a less-soluble solvent (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

Causality Behind Experimental Choices: The choice of solvent is critical. A good solvent for crystallization should dissolve the compound moderately at room temperature or at an elevated temperature and should have a relatively low vapor pressure for slow evaporation. The goal is to achieve a state of supersaturation slowly, allowing for the ordered growth of a single crystal rather than the rapid precipitation of an amorphous solid.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[8][9][10]

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in a modern X-ray diffractometer.[11] The crystal is rotated in a beam of monochromatic X-rays, and the diffracted X-rays are recorded by a detector.[12]

Experimental Protocol: Single-Crystal X-ray Data Collection

  • Crystal Selection and Mounting: A well-formed, clear crystal with dimensions typically in the range of 0.1-0.3 mm is selected under a microscope and mounted on a suitable holder (e.g., a glass fiber or a cryoloop).[11]

  • Diffractometer Setup: The crystal is centered in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of frames. The exposure time per frame and the total data collection time are optimized to ensure good signal-to-noise ratio and data completeness. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Data Reduction and Structure Solution

The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities. The "phase problem," a central challenge in crystallography, is then solved to generate an initial electron density map.[13]

G A Raw Diffraction Images B Integration & Scaling (Data Reduction) A->B Software (e.g., CrysAlisPro, SAINT) C Structure Factor Amplitudes (|F|) & Intensities (I) B->C D Structure Solution (e.g., Direct Methods) C->D Phase Problem E Initial Electron Density Map D->E Phase Determination F Initial Atomic Model E->F Model Building (e.g., Olex2, SHELXT)

Caption: Workflow for Hirshfeld surface analysis.

  • d_norm surface: This surface maps the normalized contact distance, highlighting regions of close intermolecular contacts in red.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts in a 2D histogram, providing a quantitative breakdown of the different types of interactions (e.g., H···H, C···H, N···H). [14]

Data Archiving and Dissemination: The Crystallographic Information File (CIF)

The final results of a crystal structure determination are compiled into a Crystallographic Information File (CIF). [15][16][17][18]The CIF is the standard format for archiving and disseminating crystallographic data and is required for publication in most scientific journals. [19][17]It contains all the information about the crystal structure, including the unit cell parameters, atomic coordinates, and details of the data collection and refinement.

The CIF file can be deposited in public databases such as the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures. [20][21][22][23][24]

Conclusion

The crystal structure analysis of this compound provides invaluable insights into its solid-state architecture. This detailed structural information is fundamental for understanding its chemical behavior and for guiding the design of new benzimidazole-based therapeutic agents with improved efficacy and selectivity. The methodologies outlined in this guide, from rational synthesis and meticulous crystallization to advanced crystallographic analysis, represent a robust framework for researchers in the field of medicinal chemistry and drug discovery.

References

A Technical Guide to the Synthesis of 4-Bromo-6-chloro-1H-benzo[d]imidazole: Strategies, Methodologies, and Starting Material Considerations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Halogenated benzimidazoles, in particular, offer unique physicochemical properties that can enhance biological activity, membrane permeability, and metabolic stability. This guide provides a comprehensive technical overview of the synthetic pathways leading to 4-Bromo-6-chloro-1H-benzo[d]imidazole, a key heterocyclic building block. We will dissect the synthesis into two primary stages: the preparation of the critical precursor, 3-Bromo-5-chloro-1,2-phenylenediamine, and its subsequent cyclization. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed, actionable protocols grounded in established chemical principles.

Strategic Analysis: A Retrosynthetic Approach

To logically devise a synthetic plan, we begin with a retrosynthetic analysis of the target molecule. The most direct and widely adopted method for constructing the benzimidazole core is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid.[2] This immediately identifies the key precursor required for our target.

The primary disconnection of the imidazole ring in this compound points directly to 3-Bromo-5-chloro-1,2-phenylenediamine and a one-carbon synthon, such as formic acid. The synthesis of this specifically substituted diamine is non-trivial and becomes the central challenge of the overall process. A common and reliable method for introducing vicinal amino groups on a benzene ring is through the reduction of an ortho-nitroaniline. This leads us to 5-Bromo-3-chloro-2-nitroaniline as the next key intermediate. This intermediate can be conceptually derived from the nitration of a simpler, commercially available aniline, such as 3-Bromo-5-chloroaniline .

G target This compound key_intermediate_1 3-Bromo-5-chloro-1,2-phenylenediamine target->key_intermediate_1 Imidazole Cyclization (Phillips Condensation) c1_synthon Formic Acid (C1 Synthon) target->c1_synthon key_intermediate_2 5-Bromo-3-chloro-2-nitroaniline key_intermediate_1->key_intermediate_2 Nitro Group Reduction starting_material 3-Bromo-5-chloroaniline key_intermediate_2->starting_material Nitration & Ancillary Steps (e.g., Protection/Deprotection)

Caption: Retrosynthetic analysis of this compound.

Part I: Synthesis of the Key Precursor: 3-Bromo-5-chloro-1,2-phenylenediamine

The successful synthesis of the target benzimidazole hinges on the efficient preparation of 3-Bromo-5-chloro-1,2-phenylenediamine. While this compound is commercially available from specialty suppliers, its synthesis is often necessary for larger-scale campaigns or when cost is a primary driver.[3][4] The most reliable route involves the reduction of the corresponding ortho-nitroaniline.

The synthesis of 5-Bromo-3-chloro-2-nitroaniline from 3-bromo-5-chloroaniline requires a carefully planned sequence. Direct nitration of the aniline is often unselective and can lead to oxidation. A standard and effective strategy is to protect the highly activating amino group as an acetamide. This attenuates its reactivity, prevents oxidation, and reliably directs the incoming nitro group to the ortho position, which is activated by the amide and sterically accessible. Subsequent hydrolysis of the amide and reduction of the nitro group yields the desired diamine.

G cluster_0 Synthesis of 3-Bromo-5-chloro-1,2-phenylenediamine A 3-Bromo-5-chloroaniline B N-(3-bromo-5-chlorophenyl)acetamide A->B Acetylation (Acetic Anhydride) C N-(5-bromo-3-chloro-2-nitrophenyl)acetamide B->C Nitration (HNO3/H2SO4) D 5-Bromo-3-chloro-2-nitroaniline C->D Hydrolysis (Acid or Base) E 3-Bromo-5-chloro-1,2-phenylenediamine D->E Nitro Reduction (e.g., Pd/C, H2)

Caption: Forward synthesis workflow for the key diamine intermediate.

Experimental Protocol 1: Multi-step Synthesis of 3-Bromo-5-chloro-1,2-phenylenediamine

This protocol is a representative procedure synthesized from established methods for aniline protection, nitration, and nitro group reduction.[2][5]

Step 1a: Acetylation of 3-Bromo-5-chloroaniline

  • To a stirred solution of 3-bromo-5-chloroaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq).

  • Heat the mixture to 50-60 °C for 1-2 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid, N-(3-bromo-5-chlorophenyl)acetamide, by vacuum filtration, wash with water until the filtrate is neutral, and dry thoroughly.

Step 1b: Nitration of N-(3-bromo-5-chlorophenyl)acetamide

  • To concentrated sulfuric acid, cooled to 0 °C, add the N-(3-bromo-5-chlorophenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid. Add this mixture dropwise to the reaction vessel, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice. The product, N-(5-bromo-3-chloro-2-nitrophenyl)acetamide, will precipitate.

  • Collect the solid by filtration, wash extensively with cold water, and dry.

Step 1c: Hydrolysis of the Acetamide

  • Suspend the crude N-(5-bromo-3-chloro-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours until TLC analysis indicates complete conversion.

  • Cool the mixture and neutralize carefully with an aqueous base (e.g., sodium carbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 5-bromo-3-chloro-2-nitroaniline.

Step 1d: Catalytic Hydrogenation to Yield the Diamine

  • In a hydrogenation vessel, dissolve the 5-bromo-3-chloro-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (e.g., 40-50 psi) and stir vigorously at room temperature.[2]

  • Monitor the reaction by TLC or by the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, 3-Bromo-5-chloro-1,2-phenylenediamine, which can be used in the next step, often without further purification.

Part II: Cyclization to this compound

With the key diamine in hand, the final step is the formation of the imidazole ring. The Phillips condensation is the most straightforward and atom-economical method for synthesizing benzimidazoles that are unsubstituted at the 2-position.[6] The reaction involves heating the o-phenylenediamine with formic acid, which serves as both the C1 source and an acidic catalyst.

Causality of Experimental Choice: The use of formic acid is advantageous due to its dual role. The reaction proceeds via initial formation of an N-formyl intermediate, which then undergoes intramolecular cyclization via nucleophilic attack from the second amino group, followed by dehydration to yield the aromatic benzimidazole ring.[7] Using a strong mineral acid like polyphosphoric acid (PPA) is also common but can require harsher conditions and more challenging work-up procedures.[2]

Reagent 1Reagent 2ConditionsYield (%)Reference
o-phenylenediamineFormic Acid (90%)Heat, 100 °C, 2h>90[6][7]
4-methoxy-1,2-phenylenediamineFormic AcidZnO nanoparticles, 70 °C98[8]
o-phenylenediamineAromatic AcidNH4Cl, 80-90 °C72-90[6][9]
o-phenylenediamineAromatic AldehydeNa2S2O5, Ethanol, Reflux60-72[2]

Table 1: Comparison of common reaction conditions for benzimidazole synthesis.

Experimental Protocol 2: Phillips Condensation with Formic Acid
  • In a round-bottom flask equipped with a reflux condenser, place 3-Bromo-5-chloro-1,2-phenylenediamine (1.0 eq).

  • Add an excess of 90% formic acid (e.g., 5-10 equivalents).

  • Heat the reaction mixture to 100-110 °C and maintain at this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the acidic solution into a beaker of cold water or crushed ice.

  • Neutralize the mixture by the dropwise addition of a base, such as 10% aqueous sodium hydroxide or ammonium hydroxide, until the pH is ~7-8. This will cause the product to precipitate.

  • Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude this compound by vacuum filtration.

  • Wash the solid with copious amounts of cold water to remove any residual salts.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Conclusion

The synthesis of this compound is a robust and scalable process that relies on fundamental organic transformations. The key to a successful synthesis lies in the methodical, stepwise preparation of the crucial intermediate, 3-Bromo-5-chloro-1,2-phenylenediamine, via a controlled protection-nitration-reduction sequence. The final cyclization, achieved through the classic Phillips condensation with formic acid, is an efficient and high-yielding transformation. The protocols and strategies outlined in this guide provide a solid framework for laboratory synthesis, enabling researchers to access this valuable building block for applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Utilizing 4-Bromo-6-chloro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Substituted Benzimidazoles in Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds with diverse therapeutic applications, including anticancer, antimicrobial, and antiviral agents. The strategic functionalization of the benzimidazole core is a critical endeavor in the quest for novel drug candidates with enhanced potency and selectivity. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds. Its mild reaction conditions, broad functional group tolerance, and the vast commercial availability of boronic acid building blocks make it an indispensable technique in modern drug discovery pipelines.

This guide focuses on the application of 4-Bromo-6-chloro-1H-benzo[d]imidazole as a key intermediate in Suzuki coupling reactions. This dihalogenated benzimidazole offers two distinct reaction sites, presenting both a challenge and an opportunity for selective functionalization to generate novel molecular architectures. We will delve into the mechanistic underpinnings that govern regioselectivity, provide a detailed, field-proven protocol for selective mono-arylation, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insight: Achieving Regioselectivity in the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound.[1][2] The catalytic cycle, as depicted below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Borate [R²B(OH)₃]⁻ Base->Borate

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

A crucial aspect of utilizing dihalogenated substrates like this compound is controlling the regioselectivity of the coupling. The oxidative addition step, which is often rate-determining, is highly dependent on the carbon-halogen bond dissociation energy (BDE). The general reactivity trend for halogens in Suzuki coupling is I > Br > Cl > F.[4] This is a direct consequence of the decreasing BDEs down the halogen group.

For this compound, the C-Br bond at the 4-position is inherently more reactive than the C-Cl bond at the 6-position. Therefore, under standard Suzuki coupling conditions, mono-arylation is expected to occur selectively at the 4-position. While catalyst and ligand systems can be engineered to favor coupling at the less reactive site, the protocol outlined below is designed to exploit this inherent reactivity for selective C-4 functionalization.[1][5]

Experimental Protocol: Selective Mono-Arylation of this compound

This protocol provides a robust method for the selective Suzuki-Miyaura coupling at the C-4 position of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos (2-6 mol%) or other suitable biaryl phosphine ligand

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

protocol_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Combine: - this compound - Arylboronic Acid - Base (K₂CO₃) setup->reagents catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos reagents->catalyst solvent Add Degassed Solvents: - 1,4-Dioxane - Water catalyst->solvent degas Further Degas Mixture (e.g., Freeze-Pump-Thaw) solvent->degas heat Heat to Reaction Temperature (e.g., 80-100 °C) degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction dry Dry Organic Layer (e.g., Na₂SO₄) extraction->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Figure 2: General workflow for the selective Suzuki coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, such as Pd(OAc)₂ (0.02 equiv), and the phosphine ligand, such as SPhos (0.04 equiv). The use of electron-rich and sterically hindered biaryl phosphine ligands like SPhos is often beneficial for the coupling of heteroaryl halides.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles for optimal oxygen removal.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-6-chloro-1H-benzo[d]imidazole.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Key Reaction Parameters and Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of reaction components. The following table provides a summary of recommended components and their roles, serving as a starting point for optimization.

ComponentRecommended ReagentsMolar Equivalents / LoadingRationale and Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄1-5 mol%Pd(II) sources are often more air-stable and are reduced in situ to the active Pd(0) species. Pd(0) sources can also be used directly.
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃1:2 to 1:4 Pd:Ligand ratioElectron-rich, bulky phosphine ligands facilitate oxidative addition and reductive elimination, and are particularly effective for heteroaryl halides which can otherwise inhibit the catalyst.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃2-3 equivalentsThe base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which participates in the transmetalation step.[5][7][8] The choice of base can significantly impact the reaction rate and yield.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O4:1 to 10:1 ratioA mixture of an organic solvent and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions can be employed with certain bases like KF.
Boronic Acid Arylboronic acids, Heteroarylboronic acids1.1 - 1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion. The stability of the boronic acid should be considered, as some are prone to protodeboronation.
Temperature 80 - 110 °C-The reaction temperature is optimized to ensure a reasonable reaction rate without causing degradation of the starting materials or products. Microwave irradiation can often accelerate the reaction.[9]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor choice of base or solvent- Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of solvents and the reaction mixture.[10]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Protodeboronation of Boronic Acid - Presence of excess water- Base is too strong- Use a milder base such as K₂CO₃ or KF.- Reduce the amount of water in the solvent system or switch to anhydrous conditions if possible.[10]
Dehalogenation of Starting Material - Formation of a palladium-hydride species- Use a non-protic solvent.- Avoid bases like alkoxides that can generate hydrides.[6]
Formation of Homocoupled Boronic Acid Product - Presence of oxygen- Ensure the reaction is run under a strictly inert atmosphere.[10]
Reaction Stalls - Catalyst inhibition by the benzimidazole nitrogen- Increase the ligand to palladium ratio.- Switch to a more sterically hindered ligand that can prevent catalyst deactivation.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the selective functionalization of this compound. By leveraging the inherent difference in reactivity between the carbon-bromine and carbon-chlorine bonds, mono-arylation at the 4-position can be achieved with high selectivity. The protocol and guidelines presented herein provide a solid foundation for researchers and drug development professionals to synthesize novel benzimidazole derivatives for the exploration of new chemical space and the development of future therapeutics. Careful optimization of the catalyst system, base, and solvent is paramount to achieving high yields and purity.

References

"Buchwald-Hartwig amination of 4-Bromo-6-chloro-1H-benzo[d]imidazole"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Buchwald-Hartwig Amination of 4-Bromo-6-chloro-1H-benzo[d]imidazole

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This reaction is particularly vital in pharmaceutical and materials science, where the introduction of amine functionalities into aromatic systems is a common and critical step. This guide provides an in-depth analysis and a detailed protocol for the selective amination of this compound, a substrate of significant interest due to the prevalence of the benzimidazole scaffold in medicinally active compounds.[3][4] The presence of two distinct halogen atoms on the aromatic core presents a unique challenge and opportunity for regioselective functionalization. This document will elucidate the mechanistic principles, critical reaction parameters, and troubleshooting strategies necessary to achieve high-yielding, selective amination at the more reactive C-Br bond.

Introduction: The Strategic Importance of Selective C-N Coupling

The benzimidazole core is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The ability to precisely modify this scaffold is paramount for developing new chemical entities with tailored pharmacological profiles. The substrate, this compound, offers two potential sites for cross-coupling. The foundational principle governing selectivity in palladium-catalyzed cross-coupling reactions is the relative rate of oxidative addition of the aryl halide to the Pd(0) center. The established reactivity trend is C–I > C–Br > C–Cl.[5] This inherent difference in bond lability allows for the targeted amination at the C4-bromo position while leaving the C6-chloro position intact for subsequent, orthogonal transformations.

Mastering this selective transformation requires a nuanced understanding of the interplay between the catalyst, ligand, base, and solvent. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to navigate the complexities of this powerful reaction.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle, initiated by the active Pd(0) species.[1][5][6] Understanding this cycle is critical for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the coordinatively unsaturated Pd(0) complex. This is often the rate-determining step, and its kinetics are highly dependent on the C-X bond strength, leading to the selectivity observed with di-halogenated substrates.[7]

  • Amine Coordination & Deprotonation: The resulting Pd(II) complex coordinates with the amine. A base then deprotonates the coordinated amine to form a more nucleophilic amido species. The choice of base is critical and must be strong enough to facilitate this step without degrading the substrates.[8]

  • Reductive Elimination: This is the final, C-N bond-forming step. The aryl group and the amido ligand couple, and the desired arylamine product is released from the coordination sphere, regenerating the active Pd(0) catalyst, which re-enters the cycle.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NR¹R²) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR¹R², + Base, - Base-H⁺X⁻) amido_complex->pd0 Reductive Elimination product Ar-NR¹R² Product amido_complex->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Optimizing Reaction Parameters: A Guide for the Benzimidazole Core

The success of the selective amination of this compound hinges on the judicious selection of four key components.

Catalyst & Ligand Selection

For N-heterocyclic substrates, particularly those that are relatively electron-deficient, the choice of phosphine ligand is the single most important factor.[9]

  • Bulky Monodentate Biarylphosphine Ligands: These are the state-of-the-art for challenging couplings. Ligands such as XPhos , RuPhos , and SPhos are highly recommended.[9][10][11] Their steric bulk promotes rapid reductive elimination, which often outcompetes catalyst decomposition pathways and potential side reactions like β-hydride elimination.[1][12]

  • Palladium Pre-catalysts: To ensure the reliable and reproducible formation of the active Pd(0) species, the use of well-defined pre-catalysts is strongly advised. Pre-catalysts like XPhos Pd G3 or SPhos Pd G4 are air-stable and are efficiently activated under the reaction conditions by the base, leading to more consistent results than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5][9]

Base Selection

The base facilitates the crucial deprotonation of the amine. Its strength and solubility significantly impact the reaction outcome.

  • Strong Alkoxide Bases (e.g., NaOtBu, KOtBu, LHMDS): These are highly effective and often lead to faster reaction rates. However, their high basicity can be incompatible with sensitive functional groups on either the benzimidazole or the amine coupling partner.[9]

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These bases offer excellent functional group tolerance and are often the preferred choice for complex molecule synthesis.[5][9] Cesium carbonate is particularly effective due to its good solubility in common organic solvents like dioxane and toluene.[9]

Solvent Choice

The solvent must solubilize all reaction components at the chosen temperature. Anhydrous and deoxygenated solvents are mandatory to prevent catalyst deactivation.

  • Common Solvents: Aprotic solvents are standard. 1,4-Dioxane and Toluene are the most frequently used and are excellent starting points for optimization. Tetrahydrofuran (THF) can also be effective.[9][11]

Table 1: Recommended Starting Conditions for Parameter Screening
ParameterRecommended OptionsRationale
Pd Pre-catalyst XPhos Pd G3, SPhos Pd G4Air-stable, reliable activation, excellent for N-heterocycles.
Catalyst Loading 1-5 mol%Lower loadings are possible with highly active pre-catalysts.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that promote fast reductive elimination.
Ligand:Pd Ratio 1.2:1 to 2:1An excess of ligand can stabilize the catalyst.
Base Cs₂CO₃, K₃PO₄, NaOtBuStart with a weaker base (Cs₂CO₃) for functional group tolerance; use a stronger base (NaOtBu) if the reaction is sluggish.
Base Stoichiometry 1.5 - 2.5 equivalentsSufficient excess is needed to drive the reaction to completion.
Solvent 1,4-Dioxane, TolueneGood balance of polarity and boiling point; effectively solubilizes most components.
Temperature 80 - 110 °CSufficient thermal energy is needed to overcome activation barriers.

Detailed Experimental Protocol

This protocol provides a robust starting point for the selective amination of the C4-bromo position. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup charge_solids Charge Vessel with: - this compound - Amine Coupling Partner - Base (e.g., Cs₂CO₃) - Pd Pre-catalyst (e.g., XPhos Pd G3) setup->charge_solids evac_backfill Evacuate & Backfill with Inert Gas (3x) charge_solids->evac_backfill add_solvent Add Anhydrous, Degassed Solvent (e.g., Dioxane) evac_backfill->add_solvent heat_stir Heat to 80-110 °C with Vigorous Stirring add_solvent->heat_stir monitor Monitor Reaction (TLC / LC-MS) heat_stir->monitor workup Work-up monitor->workup cool Cool to Room Temp workup->cool filter Dilute & Filter (e.g., through Celite) cool->filter extract Aqueous Wash & Extraction filter->extract dry_concentrate Dry Organic Layer & Concentrate extract->dry_concentrate purify Purification (Column Chromatography) dry_concentrate->purify end Pure Product purify->end

Caption: Workflow for the Buchwald-Hartwig amination protocol.

Materials and Reagents
  • This compound (1.0 equiv)

  • Amine coupling partner (1.1 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 0.1 M concentration)

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite®

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the amine coupling partner, the base, and the palladium pre-catalyst.

  • Inerting the Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe through the septum.

  • Reaction: Place the sealed vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate.

  • Filtration: Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 4-amino-6-chloro-1H-benzo[d]imidazole product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues.

Table 2: Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently strong base.3. Poor solubility of reactants.4. Low reaction temperature.1. Ensure rigorous inert atmosphere and use of anhydrous/degassed solvent. Use a reliable pre-catalyst.[9]2. Switch to a stronger base (e.g., NaOtBu).[9]3. Try a different solvent (Toluene, THF) or increase reaction volume.4. Increase the temperature in 10 °C increments.
Stalled Reaction 1. Catalyst decomposition.2. Inhibitory effect from substrate or product.1. Try a different, more robust ligand (e.g., switch from XPhos to RuPhos).2. Add a fresh portion of catalyst (0.5-1.0 mol%).
Formation of Hydrodehalogenation Side Product 1. Competing β-hydride elimination pathway.2. Presence of a hydrogen source.1. Use a bulkier ligand to promote faster reductive elimination.[12]2. Ensure all reagents and solvents are anhydrous.
Loss of Regioselectivity (Reaction at C-Cl) 1. Reaction temperature is too high or run for too long.2. Highly active catalyst system.1. Reduce the reaction temperature and monitor carefully to stop after C-Br consumption.2. Reduce catalyst loading.

Conclusion

The selective Buchwald-Hartwig amination of this compound is a highly achievable and valuable transformation for the synthesis of complex molecules in drug discovery. Success relies on the rational selection of a modern catalyst system, particularly a bulky monodentate biarylphosphine ligand paired with a reliable palladium pre-catalyst. By carefully controlling the reaction parameters as outlined in this guide—and by understanding the mechanistic principles that govern selectivity—researchers can effectively unlock a powerful tool for building molecular complexity and accelerating the development of novel benzimidazole-based therapeutics.

References

Application Notes & Protocols: Synthesis of Kinase Inhibitors from 4-Bromo-6-chloro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This is particularly true in the field of oncology, where the benzimidazole nucleus is a cornerstone in the design of potent protein kinase inhibitors.[3][4][5][6] Protein kinases, which regulate a vast number of cellular processes, are critical targets for therapeutic intervention, and their dysregulation is a hallmark of many cancers.[5]

The starting material, 4-Bromo-6-chloro-1H-benzo[d]imidazole, is a strategically designed building block for the synthesis of diverse libraries of potential kinase inhibitors. Its key feature is the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) bond is significantly more susceptible to palladium-catalyzed oxidative addition than the carbon-chlorine (C-Cl) bond. This inherent chemical disparity allows for regioselective functionalization, enabling chemists to first introduce a substituent at the 4-position via the more reactive bromide, and subsequently modify the 6-position, if desired, under more forcing conditions. This stepwise approach provides precise control over the final molecular architecture, which is paramount for developing structure-activity relationships (SAR) and optimizing inhibitor potency and selectivity.[4][6]

This document provides a detailed guide on the primary synthetic transformations used to functionalize this scaffold—namely, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—to generate novel benzimidazole derivatives for kinase inhibitor screening.

Core Synthetic Strategies: A Regioselective Approach

The synthetic utility of this compound lies in the ability to selectively address the C4 and C6 positions. The primary strategy involves leveraging the higher reactivity of the C-Br bond for initial diversification.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base start->suzuki_reagents C-C Bond Formation buchwald_reagents Primary/Secondary Amine Pd Catalyst, Base start->buchwald_reagents C-N Bond Formation suzuki_product 4-Aryl/Heteroaryl-6-chloro- 1H-benzo[d]imidazole suzuki_reagents->suzuki_product diversification Further Diversification (e.g., N-alkylation, C6-coupling) suzuki_product->diversification buchwald_product 4-Amino-6-chloro- 1H-benzo[d]imidazole buchwald_reagents->buchwald_product buchwald_product->diversification

Caption: Synthetic workflow for functionalizing the benzimidazole scaffold.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds.[7][8] In this context, it is used to introduce a wide array of aryl and heteroaryl moieties at the C4-position of the benzimidazole core. These introduced groups can probe deep into the ATP-binding pocket of a target kinase, forming critical interactions that determine inhibitor potency and selectivity. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with nitrogen-containing heterocycles that can potentially coordinate to and deactivate the palladium catalyst.[8]

Causality Behind Component Selection:

  • Palladium Precatalyst: Pd(OAc)₂ or Pd(PPh₃)₄ are common choices. Pd(OAc)₂ is often preferred for its stability and cost-effectiveness, forming the active Pd(0) species in situ.[8][9]

  • Ligand: Bulky, electron-rich phosphine ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs) are essential. They stabilize the palladium center, promote the oxidative addition step, and facilitate the reductive elimination to release the final product.[8][10]

  • Base: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is required to facilitate the transmetalation step, where the organic group is transferred from boron to palladium. These bases are generally preferred over stronger bases like alkoxides to minimize side reactions.[8][9]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. The water is essential for dissolving the inorganic base and aiding in the transmetalation process.[8][9]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of carbon-nitrogen bonds, a key linkage in many biologically active molecules.[11] This reaction is instrumental in introducing primary or secondary amines at the C4-position. The resulting amino group can act as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor to the "hinge region" of the kinase active site, a common binding motif for ATP-competitive inhibitors.[2][4]

Causality Behind Component Selection:

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are effective precatalysts that generate the active Pd(0) catalyst.[12]

  • Ligand: Sterically hindered biarylphosphine ligands such as XPhos or RuPhos are highly effective.[10][12][13] Their bulk and electronic properties are critical for promoting both the oxidative addition of the aryl halide and the final reductive elimination step that forms the C-N bond.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are the most common choices.[10][12]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure good solubility of the reactants.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for coupling an arylboronic acid to the C4-position.

Materials and Reagents

Reagent M.W. Amount (1.0 mmol scale) Moles
This compound 233.46 233.5 mg 1.0 mmol
Arylboronic Acid Varies 1.2 - 1.5 equiv 1.2 - 1.5 mmol
Pd(OAc)₂ 224.50 4.5 mg 0.02 mmol (2 mol%)
SPhos 410.47 16.4 mg 0.04 mmol (4 mol%)
K₃PO₄ 212.27 424.5 mg 2.0 mmol
1,4-Dioxane - 4 mL -

| Water | - | 1 mL | - |

Step-by-Step Methodology

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium acetate (Pd(OAc)₂) (2 mol%) and SPhos ligand (4 mol%).

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to remove oxygen.

  • Solvent Addition: Add the solvent system (1,4-dioxane and water, 4:1 ratio, 5 mL total) via syringe.

  • Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the desired 4-aryl-6-chloro-1H-benzo[d]imidazole product.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for coupling a primary or secondary amine at the C4-position.

Materials and Reagents

Reagent M.W. Amount (1.0 mmol scale) Moles
This compound 233.46 233.5 mg 1.0 mmol
Amine (R¹R²NH) Varies 1.2 equiv 1.2 mmol
Pd₂(dba)₃ 915.72 18.3 mg 0.02 mmol (2 mol% Pd)
XPhos 476.65 38.1 mg 0.08 mmol (8 mol%)
NaOt-Bu 96.10 134.5 mg 1.4 mmol

| Anhydrous Toluene | - | 5 mL | - |

Step-by-Step Methodology

  • Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol) to a dry, oven-baked flask.

  • Catalyst and Reagent Addition: Add this compound (1.0 mmol), the palladium precatalyst Pd₂(dba)₃ (2 mol%), and the XPhos ligand (8 mol%).

  • Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and establish an inert atmosphere via a manifold.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C. Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 4-amino-6-chloro-1H-benzo[d]imidazole derivative.

Data Presentation: Representative Reaction Optimization

The tables below summarize typical conditions that can be screened to optimize yields for these crucial transformations.

Table 1: Example Conditions for Suzuki-Miyaura Coupling Optimization

Entry Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
1 Pd(PPh₃)₄ (5) - K₂CO₃ (2) Dioxane/H₂O 100 Moderate
2 Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (2) Dioxane/H₂O 90 Good
3 PdCl₂(dppf) (3) - Cs₂CO₃ (2) DMF 110 Good-Excellent

| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | Excellent |

Table 2: Example Conditions for Buchwald-Hartwig Amination Optimization

Entry Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
1 Pd(OAc)₂ (2) BINAP (3) Cs₂CO₃ (1.5) Toluene 110 Low-Moderate
2 Pd₂(dba)₃ (2) XPhos (8) NaOt-Bu (1.4) Toluene 110 Excellent
3 Pd(OAc)₂ (2) RuPhos (4) KOt-Bu (1.4) Dioxane 100 Good-Excellent

| 4 | [Pd(allyl)Cl]₂ (1) | t-BuBrettPhos (4) | K₂CO₃ (2) | t-AmylOH | 100 | Good |

Application in Kinase Inhibitor Discovery

G cluster_cycle Palladium Catalytic Cycle (Simplified) pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex  Oxidative  Addition  (Ar-Br) trans_complex Transmetalation Complex oa_complex->trans_complex Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) trans_complex->pd0  Reductive  Elimination  (Product Out)

Caption: Simplified Palladium(0) catalytic cycle for cross-coupling.

The diverse library of compounds generated using these protocols serves as the foundation for identifying novel kinase inhibitors.[14]

  • Screening: The synthesized molecules are evaluated in biochemical assays against a panel of kinases (e.g., EGFR, HER2, CDK2, Aurora Kinases) to determine their inhibitory activity, often expressed as an IC₅₀ value.[5][14][15]

  • Structure-Activity Relationship (SAR) Analysis: By comparing the activity of structurally related compounds, researchers can deduce which chemical features are essential for potent inhibition. For example, substituting a phenyl group with a pyridine at the C4-position might reveal a critical hydrogen bond interaction with the kinase hinge region. This iterative process of synthesis and testing is central to modern drug discovery.[4][6]

  • Lead Optimization: Promising compounds ("hits") are further modified to improve their properties, such as potency, selectivity, and pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion). The synthetic handles at the C4 and C6 positions of the original scaffold are invaluable for this optimization process.

By providing robust and versatile synthetic routes, the protocols detailed herein empower medicinal chemists to rapidly explore the chemical space around the benzimidazole scaffold, accelerating the discovery of the next generation of targeted kinase inhibitors.

References

"protocol for N-alkylation of 4-Bromo-6-chloro-1H-benzo[d]imidazole"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Alkylation of 4-Bromo-6-chloro-1H-benzo[d]imidazole

Authored by a Senior Application Scientist

Abstract

The N-alkylated benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic introduction of substituents onto the benzimidazole ring system, such as halogens, significantly modulates the molecule's physicochemical and pharmacological properties. This document provides a detailed guide for the N-alkylation of this compound, a key intermediate for drug discovery. We present a primary, robust protocol using classical conditions, supplemented by alternative methodologies including Phase-Transfer Catalysis (PTC) and the Mitsunobu reaction. The guide delves into the critical issue of regioselectivity, offers troubleshooting advice, and explains the rationale behind procedural choices to empower researchers in synthesizing these valuable compounds with high efficiency and control.

Introduction: The Significance of Halogenated N-Alkyl Benzimidazoles

Benzimidazole and its derivatives are privileged heterocyclic structures renowned for their diverse biological activities, including anti-HIV, antimicrobial, and anticancer properties.[1][2] The N-alkylation of the imidazole nitrogen is a primary strategy for structural diversification, influencing factors such as solubility, metabolic stability, and target binding affinity.[3] The presence of halogen atoms, specifically bromine and chlorine on the benzene ring, provides critical handles for further functionalization (e.g., through cross-coupling reactions) and can enhance binding interactions within protein active sites.[4]

The substrate, this compound, is an asymmetrically substituted benzimidazole. Consequently, N-alkylation can lead to two distinct regioisomers: the N1 and N3 products. Understanding and controlling this regioselectivity is paramount for the unambiguous synthesis of the desired molecular target.

Mechanistic Insight: The Challenge of Regioselectivity

The N-H proton of benzimidazole is tautomeric, rapidly exchanging between the N1 and N3 positions. For an asymmetrically substituted compound like this compound, this results in two distinct tautomers. Deprotonation with a base generates a single, resonance-stabilized benzimidazolide anion. Subsequent alkylation can then occur at either nitrogen atom.

The regiochemical outcome is a delicate balance of electronic and steric effects:

  • Electronic Effects: The electron-withdrawing nature of the chlorine and bromine atoms increases the acidity of the N-H proton compared to unsubstituted benzimidazole, facilitating its removal. Their positions influence the nucleophilicity of the adjacent nitrogen atoms.

  • Steric Hindrance: A bulky substituent at the C4 position (Bromo) can sterically hinder the approach of the alkylating agent to the adjacent N1 nitrogen, potentially favoring alkylation at the less hindered N3 position.

Controlling the reaction conditions—such as the choice of base, solvent, and alkylating agent—is crucial for selectively synthesizing one regioisomer over the other.[5][6]

Caption: Regioselectivity in the N-alkylation of this compound.

Primary Protocol: Classical N-Alkylation with an Alkyl Halide

This protocol details a widely used and reliable method for N-alkylation using a strong base and a polar aprotic solvent. The use of sodium hydride (NaH) ensures irreversible and complete deprotonation of the benzimidazole nitrogen, driving the reaction forward.

Materials and Reagents
  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate) (1.1 - 1.5 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Chromatography columns and accessories

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.2 eq.) portion-wise.

    • Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the benzimidazole, generating the highly nucleophilic benzimidazolide anion.[7] Adding it at 0 °C controls the initial exotherm and hydrogen gas evolution.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq.) dropwise via syringe.

    • Causality Note: The benzimidazolide anion attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction.[8] A slight excess of the alkylating agent ensures complete consumption of the starting material.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material. Reaction times can range from 2 to 24 hours.

  • Quenching: Once complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to separate the desired product from byproducts and any unreacted starting material. The two regioisomers, if formed, can often be separated at this stage.

Alternative Protocols and Method Selection

The choice of alkylation method depends on the scale, the nature of the alkyl group, and substrate sensitivity.

Phase-Transfer Catalysis (PTC)

Ideal for scalability and avoiding strong, hazardous bases like NaH. PTC facilitates the transfer of the base (e.g., hydroxide or carbonate) from the aqueous or solid phase to the organic phase where the reaction occurs.[9][10]

  • Reagents: Alkyl halide, solid potassium carbonate (K₂CO₃) or 50% aq. NaOH, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[11]

  • Solvent: Toluene or acetonitrile.

  • Procedure: A mixture of the benzimidazole, base, alkyl halide, and a catalytic amount of TBAB (5-10 mol%) in the chosen solvent is stirred vigorously at a temperature ranging from room temperature to reflux.[12]

  • Advantages: Milder conditions, operational simplicity, and often requires less stringent anhydrous conditions.[13]

Mitsunobu Reaction

The method of choice for alkylating with primary or secondary alcohols, especially when introducing complex or chiral fragments.[14] The reaction proceeds via an alkoxyphosphonium salt, which is then displaced by the benzimidazole nucleophile.[15]

  • Reagents: An alcohol (R-OH), triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Solvent: Anhydrous THF or Dichloromethane (DCM).

  • Procedure: To a cooled (0 °C) solution of the benzimidazole, alcohol, and PPh₃ in THF, the azodicarboxylate is added dropwise. The reaction is typically stirred at room temperature.[16][17]

  • Advantages: Utilizes alcohols directly as alkylating agents, occurs under mild, neutral conditions, and proceeds with a predictable inversion of stereochemistry at the alcohol's carbon center.[18]

Data Summary: Comparison of N-Alkylation Conditions

MethodAlkylating AgentBase / Reagent SystemSolventTemp. (°C)Typical YieldKey Considerations
Classical Alkyl Halide (R-X)NaH or K₂CO₃DMF, THF, ACN0 to 8060-95%Highly reliable and versatile. NaH requires strict anhydrous conditions. K₂CO₃ is milder but may require heat.[8][19]
Phase-Transfer Alkyl Halide (R-X)K₂CO₃ / NaOHToluene, ACN25 to 11070-90%Excellent for industrial scale-up. Minimizes use of hazardous reagents and harsh conditions.[9][20]
Mitsunobu Alcohol (R-OH)PPh₃ / DEAD or DIADTHF, DCM0 to 2550-85%Ideal for sensitive substrates and using alcohols. Byproduct removal (phosphine oxide) can be challenging.[14][16]

General Experimental Workflow

Caption: General workflow for the N-alkylation of this compound.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
No or Low Conversion Insufficiently strong base; Inactive alkylating agent; Poor quality solvent.Use a stronger base (e.g., switch from K₂CO₃ to NaH). Verify the quality of the alkylating agent. Ensure solvents are anhydrous, especially when using NaH.
Mixture of Regioisomers Similar steric/electronic environment at N1 and N3.Modify reaction conditions. Lowering temperature may increase selectivity. Changing the solvent can also influence the ratio. A thorough screening is recommended. For challenging cases, consider a directed synthesis approach.[5][21]
Formation of Byproducts Over-alkylation (for dihaloalkanes); Side reactions with solvent (e.g., DMF hydrolysis).Use a controlled stoichiometry (closer to 1:1) of the alkylating agent. Ensure the reaction is run under an inert atmosphere and at the appropriate temperature.
Difficult Purification Co-elution of regioisomers; Byproducts from Mitsunobu reaction (Ph₃P=O).Optimize chromatography conditions (try different solvent systems or gradients). For Mitsunobu, specific work-up procedures can help remove phosphine oxide (e.g., precipitation from ether).

References

The Strategic Intermediate: Application Notes for 4-Bromo-6-chloro-1H-benzo[d]imidazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold and the Advantage of Strategic Halogenation

The benzimidazole core, a bicyclic heterocycle comprising fused benzene and imidazole rings, is a cornerstone of medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design.[3][4] This versatile core is present in numerous clinically approved drugs, demonstrating activities ranging from anticancer and antimicrobial to antiviral and anti-inflammatory.[1][3]

The power of the benzimidazole scaffold lies in its capacity for structural diversification through selective substitution.[1] The strategic placement of halogen atoms on the benzene ring is a particularly powerful tactic employed by medicinal chemists. Halogens can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can serve as crucial synthetic handles for introducing further complexity via cross-coupling reactions.[5]

This guide focuses on 4-Bromo-6-chloro-1H-benzo[d]imidazole , a key intermediate whose specific di-halogenation pattern offers distinct advantages. The presence of two different halogens at the 4- and 6-positions provides orthogonal reactivity, allowing for selective, stepwise functionalization. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[5][6] This application note provides detailed protocols for the synthesis of this intermediate and its subsequent elaboration into a scaffold for potent kinase inhibitors, a class of targeted therapeutics at the forefront of oncology research.[7][8]

Core Synthesis Protocol: Preparation of this compound

The synthesis of the title intermediate is efficiently achieved through the cyclization of the corresponding o-phenylenediamine with a one-carbon source, a foundational method in benzimidazole synthesis.[9] This protocol is adapted from established procedures described in the patent literature for the synthesis of kinase inhibitors.

Rationale: This one-step reaction involves the condensation of 3-Bromo-5-chloro-benzene-1,2-diamine with formic acid. Formic acid serves as the source for the C2 carbon of the imidazole ring. The reaction proceeds via the formation of an N-formyl intermediate, followed by acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic benzimidazole ring system. This method is robust, scalable, and utilizes readily available starting materials.

Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-5-chloro-benzene-1,2-diamine (1.0 equivalent).

  • Reagent Addition: Add an excess of formic acid (e.g., 10-20 equivalents) to the flask. The formic acid acts as both the reagent and the solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice-water to precipitate the product.

  • Neutralization: Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is approximately 7-8. Exercise caution as CO₂ evolution will cause foaming.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with copious amounts of water to remove any residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Application Protocol: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Scaffolds

The bromine atom at the 4-position of the benzimidazole core is a versatile handle for introducing aryl or heteroaryl groups via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[3] This protocol demonstrates the coupling of the intermediate with a boronic acid to generate a 4-aryl-substituted benzimidazole, a common motif in kinase inhibitors.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(PPh₃)₄ or PdCl₂(dppf), is essential for the catalytic cycle.

  • Ligand: Phosphine ligands (e.g., triphenylphosphine, dppf) are crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Step-by-Step Protocol
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq.).

  • Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 4-aryl-6-chloro-1H-benzo[d]imidazole derivative.

Data & Visualization

Quantitative Data Summary
ParameterSynthesis of IntermediateSuzuki-Miyaura Coupling
Starting Material 3-Bromo-5-chloro-benzene-1,2-diamineThis compound
Key Reagents Formic AcidArylboronic Acid, Pd(PPh₃)₄, K₂CO₃
Typical Yield > 85%60-95% (substrate dependent)
Purity (Post-Purification) > 98% (by HPLC)> 98% (by HPLC)
Characterization ¹H NMR, ¹³C NMR, LC-MS¹H NMR, ¹³C NMR, LC-MS, HRMS

Experimental Workflow Diagram

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Downstream Functionalization cluster_2 Catalysis A 3-Bromo-5-chloro- benzene-1,2-diamine B 4-Bromo-6-chloro- 1H-benzo[d]imidazole (Intermediate) A->B Formic Acid, Reflux D 4-Aryl-6-chloro- 1H-benzo[d]imidazole (Kinase Inhibitor Scaffold) B->D C Arylboronic Acid C->D E Pd(PPh₃)₄, Base (Suzuki-Miyaura Coupling) E->D

Caption: Synthetic workflow from starting diamine to a kinase inhibitor scaffold.

Logical Relationship Diagram

G A Benzimidazole Core (Privileged Scaffold) B Strategic Halogenation (Br at C4, Cl at C6) A->B enhances utility C 4-Bromo-6-chloro- 1H-benzo[d]imidazole (Key Intermediate) B->C leads to D Orthogonal Reactivity (Handle for Cross-Coupling) C->D provides E Diverse Drug Candidates (e.g., Kinase Inhibitors) D->E enables synthesis of

Caption: Rationale for using the di-halogenated benzimidazole intermediate.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile intermediate for drug discovery. Its synthesis is straightforward, and its unique di-halogenation pattern provides a platform for controlled, regioselective functionalization. The protocols detailed herein for its synthesis and subsequent Suzuki-Miyaura coupling offer a reliable pathway to generate libraries of complex molecules. These derivatives, particularly those targeting protein kinases, hold significant promise for the development of next-generation targeted therapies. The principles outlined can be extended to other palladium-catalyzed reactions, such as Buchwald-Hartwig amination, further broadening the synthetic utility of this powerful building block in the quest for novel therapeutics.

References

Application Notes & Protocols: Evaluating the In Vitro Anticancer Efficacy of 4-Bromo-6-chloro-1H-benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Halogenated Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and anthelmintic properties.[2][3] Within the realm of oncology, benzimidazole-based compounds exert their cytotoxic effects through diverse and potent mechanisms. These include the disruption of microtubule polymerization, which halts cell division, the induction of programmed cell death (apoptosis), arresting the cell cycle at critical checkpoints, and the inhibition of key signaling enzymes like topoisomerases and kinases.[4][5]

The introduction of halogen atoms, such as bromine and chlorine, onto the benzimidazole core can significantly modulate the compound's physicochemical properties and biological activity. This strategic halogenation can enhance membrane permeability, improve target binding affinity, and ultimately potentiate anticancer efficacy. This document provides a detailed guide for researchers to investigate the in vitro anticancer activity of a specific subclass: 4-Bromo-6-chloro-1H-benzo[d]imidazole derivatives. We present the foundational logic, detailed experimental protocols, and data interpretation frameworks necessary for a robust preclinical evaluation.

Proposed Mechanism of Action: Induction of Apoptosis

While the precise mechanism for every new derivative must be empirically determined, the broader class of benzimidazoles frequently induces cancer cell death via the intrinsic (mitochondrial) apoptotic pathway.[4] This pathway is a critical cellular self-destruct program that is often dysregulated in cancer, allowing malignant cells to achieve immortality.[6] The proposed mechanism centers on the modulation of the Bcl-2 family of proteins, which are key regulators of mitochondrial integrity.

Key Mechanistic Steps:

  • Inhibition of Anti-Apoptotic Proteins: The benzimidazole derivative is hypothesized to downregulate or inhibit anti-apoptotic proteins like Bcl-2.

  • Activation of Pro-Apoptotic Proteins: This inhibition allows pro-apoptotic proteins such as Bax and Bak to become active.[4]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax/Bak proteins oligomerize on the mitochondrial outer membrane, forming pores.

  • Cytochrome c Release: These pores facilitate the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[4]

  • Apoptosome Formation & Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and activating the initiator caspase, Caspase-9.

  • Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, primarily Caspase-3 and Caspase-7, which orchestrate the systematic dismantling of the cell, leading to apoptotic death.[7]

This proposed pathway provides a testable model for elucidating the mechanism of action of novel this compound derivatives.

G cluster_0 cluster_1 Mitochondrion A 4-Bromo-6-chloro-1H- benzo[d]imidazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) A->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytC_in Cytochrome c (Intermembrane Space) Bax->CytC_in Pore Formation & Release CytC_out Cytochrome c (Cytosol) Apoptosome Apoptosome Assembly CytC_out->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activates ActiveCasp3 Active Caspase-3 (Executioner) ActiveCasp9->ActiveCasp3 Cleaves & Activates Casp3 Pro-Caspase-3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes

Caption: Proposed intrinsic apoptotic pathway induced by benzimidazole derivatives.

Experimental Workflow: A Multi-Assay Approach

A robust evaluation of an anticancer compound requires a multi-faceted approach. The initial screening typically involves assessing general cytotoxicity to determine the compound's potency (e.g., IC50 value). Subsequent assays are then employed to dissect the specific mechanism of cell death, such as apoptosis.

G start Start: Cancer Cell Culture seed Seed Cells in 96-Well Plates start->seed treat Treat with Serial Dilutions of Benzimidazole Derivative seed->treat incubate Incubate (e.g., 48 hours) treat->incubate mtt Cytotoxicity Assay (MTT Assay) incubate->mtt apoptosis Apoptosis Assay (Annexin V/PI Staining) incubate->apoptosis read Measure Absorbance (570 nm) mtt->read flow Analyze by Flow Cytometry apoptosis->flow calc Calculate % Viability & IC50 Value read->calc quantify Quantify Apoptotic vs. Necrotic vs. Live Cells flow->quantify end End: Data Interpretation calc->end quantify->end

Caption: General experimental workflow for in vitro anticancer evaluation.

Protocol 1: Determination of Cytotoxicity (IC50) via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in culture medium. A common starting range is 0.1, 1, 10, 50, and 100 µM.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include necessary controls:

    • Vehicle Control: Medium with the highest concentration of DMSO used for the test agent (e.g., 0.1% DMSO).

    • Untreated Control: Medium only.

    • Blank: Medium only, with no cells.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[8]

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate in the wells.[10]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570-590 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to determine the half-maximal inhibitory concentration (IC50).

Compound Cell Line Incubation Time (h) Hypothetical IC50 (µM)
Derivative AMCF-7 (Breast)488.5
Derivative AHepG2 (Liver)4812.2
Derivative AA549 (Lung)4815.7
Doxorubicin (Control)MCF-7 (Breast)480.9

Protocol 2: Assessment of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to these exposed PS residues.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12]

Materials:

  • Cancer cell line and culture reagents

  • 6-well plates

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the benzimidazole derivative at concentrations around its IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.[13]

  • Cell Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.[12]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Interpretation: The flow cytometer will generate a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells[13]

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage)

Treatment Live Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Vehicle Control95.12.52.4
Derivative A (1x IC50)45.335.818.9
Derivative A (2x IC50)15.748.236.1

A significant increase in the percentage of cells in the early and late apoptotic quadrants upon treatment with the compound indicates the induction of apoptosis.[12]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound derivatives as potential anticancer agents. Positive results from these assays—specifically, potent cytotoxicity (low micromolar IC50) and a clear induction of apoptosis—justify further investigation. Subsequent studies could explore the specific molecular events within the apoptotic pathway, such as measuring caspase-3/7 activity, assessing changes in Bcl-2/Bax protein expression via Western blot, and analyzing cell cycle distribution to determine if the compound also induces cell cycle arrest.[5][14] This systematic approach is crucial for building a comprehensive profile of a novel compound and advancing its development as a potential cancer therapeutic.

References

Application Notes and Protocols: Antimicrobial Assays for Halogenated Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Antimicrobial Potential of Halogenated Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anthelmintic, antiviral, and anticancer properties.[1][2] The fusion of a benzene and an imidazole ring creates a molecule capable of diverse interactions with biological targets.[3] Halogenation of the benzimidazole core is a common strategy to enhance antimicrobial potency. The introduction of halogens can alter the compound's lipophilicity, electronic distribution, and ability to form halogen bonds, thereby improving its absorption, distribution, and target-binding affinity.[4] This document provides detailed protocols for the in vitro evaluation of the antimicrobial activity of novel halogenated benzimidazoles, focusing on methods to determine their minimum inhibitory and bactericidal concentrations.

These protocols are designed for researchers, scientists, and drug development professionals. They are grounded in established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy and reproducibility.[5][6][7]

PART 1: Foundational Concepts and Pre-experimental Considerations

Mechanism of Action of Benzimidazole Antimicrobials

Benzimidazole derivatives exert their antimicrobial effects through various mechanisms, including the inhibition of DNA gyrase, which is essential for bacterial DNA replication, and the disruption of microbial cell wall synthesis.[2][8] Understanding the potential mechanism of action can guide the selection of appropriate assays and microbial strains for screening.

The Critical Role of Quality Control in Antimicrobial Susceptibility Testing

To ensure the accuracy and reproducibility of antimicrobial susceptibility testing, the use of well-characterized quality control (QC) strains is imperative.[9][10] These strains have known susceptibility profiles to a range of antimicrobial agents.[11][12] Regular testing of QC strains alongside experimental compounds validates the test system, including the media, incubation conditions, and operator technique.[13] Any deviation of QC strain results from the expected range indicates a potential issue with the assay that must be addressed before proceeding.[9]

Commonly used QC strains can be obtained from culture collections such as the American Type Culture Collection (ATCC) and include:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 29213

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

Handling Halogenated Benzimidazoles: Solubility and Stock Solution Preparation

A significant challenge when working with synthetic compounds like halogenated benzimidazoles is their often-limited aqueous solubility.[14] The choice of solvent is critical and should be one that dissolves the compound without exhibiting antimicrobial activity itself at the concentrations used in the assay.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for antimicrobial assays. However, it is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects microbial growth (typically ≤1% v/v).

Protocol for Stock Solution Preparation:

  • Accurately weigh a precise amount of the halogenated benzimidazole compound.

  • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL).[15]

  • Ensure complete dissolution, using gentle warming or vortexing if necessary.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at -20°C or as recommended for the specific compound.

PART 2: Core Antimicrobial Susceptibility Testing Protocols

This section details the primary methods for assessing the antimicrobial activity of halogenated benzimidazoles.

Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[16][17][18] This method is highly standardized and allows for the efficient testing of multiple compounds against various microorganisms.[19][20]

2.1.1 Materials
  • Halogenated benzimidazole stock solution (in DMSO)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Microbial cultures (e.g., E. coli, S. aureus) grown to the logarithmic phase

  • 0.5 McFarland turbidity standard

  • Sterile pipette tips and multichannel pipette

  • Incubator (35 ± 2°C)

2.1.2 Step-by-Step Protocol
  • Preparation of Serial Dilutions: a. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.[15] b. In a separate tube, prepare an intermediate dilution of the benzimidazole stock solution in CAMHB to minimize the DMSO concentration. For example, dilute the 10 mg/mL stock 1:10 in CAMHB to get a 1 mg/mL solution. c. Add 200 µL of this intermediate benzimidazole solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10.[15] Discard 100 µL from well 10. e. Well 11 will serve as a growth control (no compound), and well 12 will be a sterility control (no bacteria).

  • Inoculum Preparation: a. From a fresh agar plate, select several colonies of the test microorganism and suspend them in sterile saline or broth. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute this standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate well 12. b. The final volume in each test well will be 200 µL. c. Seal the plate and incubate at 35 ± 2°C for 18-24 hours.[15]

  • Reading and Interpreting the MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the halogenated benzimidazole in which there is no visible growth.[5][21] b. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

2.1.3 Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Compound Stock (in DMSO) dilution Serial Dilution in 96-well Plate stock->dilution inoculate Inoculate Plate dilution->inoculate inoculum Prepare Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate (18-24h, 35°C) inoculate->incubate read Read MIC (Lowest concentration with no visible growth) incubate->read

Caption: Workflow for MIC determination by broth microdilution.

Agar Well Diffusion Method for Qualitative Screening

The agar well diffusion method is a widely used and cost-effective technique for preliminary screening of antimicrobial activity.[22][23][24] It relies on the diffusion of the test compound from a well through an agar medium inoculated with a test microorganism.[22]

2.2.1 Materials
  • Mueller-Hinton Agar (MHA) plates

  • Microbial cultures adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Halogenated benzimidazole solutions of known concentrations

2.2.2 Step-by-Step Protocol
  • Inoculation of Agar Plates: a. Dip a sterile cotton swab into the standardized microbial inoculum. b. Rotate the swab against the side of the tube to remove excess liquid. c. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Creating Wells: a. Aseptically create wells (typically 6 mm in diameter) in the inoculated agar using a sterile cork borer.[22]

  • Application of Test Compound: a. Carefully pipette a fixed volume (e.g., 50-100 µL) of the halogenated benzimidazole solution into each well. b. Include a negative control (solvent alone, e.g., DMSO) and a positive control (a known antibiotic).

  • Incubation and Measurement: a. Allow the plates to stand for a period to allow for diffusion before incubating at 35 ± 2°C for 18-24 hours.[25] b. After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[25]

2.2.3 Data Interpretation

The diameter of the inhibition zone is proportional to the antimicrobial activity of the compound. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound. This method is primarily qualitative but can be used for comparative purposes.[1]

Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration of an antimicrobial that inhibits growth, the Minimum Bactericidal Concentration (MBC) is the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[15][26][27] The MBC is determined as a follow-up to the MIC assay.

2.3.1 Step-by-Step Protocol
  • Subculturing from MIC Plate: a. Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations). b. From each of these wells, plate a small aliquot (e.g., 10-20 µL) onto a fresh MHA plate.[15][28]

  • Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determining the MBC: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of the halogenated benzimidazole that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][26]

2.3.2 MBC/MIC Ratio

The ratio of MBC to MIC can provide insights into whether a compound is bactericidal or bacteriostatic.

  • Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[15]

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.

2.3.3 Workflow Diagram

MBC_Workflow cluster_mic From MIC Assay cluster_mbc MBC Determination mic_plate MIC Plate (Post-Incubation) subculture Subculture from clear wells onto MHA plates mic_plate->subculture incubate Incubate MHA (18-24h, 35°C) subculture->incubate read_mbc Read MBC (≥99.9% killing) incubate->read_mbc

Caption: Workflow for MBC determination following an MIC assay.

PART 3: Data Presentation and Interpretation

Summarizing MIC and MBC Data

For clarity and ease of comparison, MIC and MBC data should be presented in a tabular format.

Table 1: Representative MIC and MBC Values for a Halogenated Benzimidazole

Microbial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213242Bactericidal
Escherichia coli259228324Bactericidal
Pseudomonas aeruginosa2785316>64>4Bacteriostatic
Enterococcus faecalis29212482Bactericidal

Disclaimer: The data in this table is for illustrative purposes only and should be determined experimentally.

Interpreting MIC Values

The interpretation of MIC values is crucial for understanding the potential clinical utility of a compound. This is done by comparing the MIC value to established clinical breakpoints published by organizations like CLSI and EUCAST.[5][29]

  • Susceptible (S): The MIC is at or below the susceptible breakpoint, indicating that the organism is likely to be inhibited by the concentrations of the drug achievable in the body.[30]

  • Intermediate (I): The MIC is between the susceptible and resistant breakpoints. The therapeutic effect may be uncertain.[30]

  • Resistant (R): The MIC is at or above the resistant breakpoint, indicating that the organism is not inhibited by the usually achievable concentrations of the drug.[30]

PART 4: Biosafety Considerations

All work with pathogenic and potentially pathogenic microorganisms must be conducted in accordance with established biosafety guidelines.[31][32][33]

  • Biosafety Level (BSL): The described protocols should be performed at a minimum of Biosafety Level 2 (BSL-2).[34]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, gloves, and eye protection.[35]

  • Aseptic Technique: All manipulations of microbial cultures and sterile materials must be performed using strict aseptic techniques to prevent contamination.

  • Waste Disposal: All contaminated materials (e.g., pipette tips, microtiter plates, agar plates) must be decontaminated, typically by autoclaving, before disposal.[34][35]

  • Work Surfaces: Decontaminate work surfaces before and after each experiment.[32]

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro evaluation of the antimicrobial properties of halogenated benzimidazoles. By adhering to standardized methodologies and incorporating rigorous quality control measures, researchers can generate reliable and reproducible data that is essential for the advancement of novel antimicrobial agents in the drug development pipeline. The determination of MIC and MBC values is a critical first step in characterizing the antimicrobial profile of these promising compounds.

References

Application Note: The Strategic Use of 4-Bromo-6-chloro-1H-benzo[d]imidazole in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Design (FBDD) has emerged as a powerful paradigm for identifying novel chemical starting points for complex biological targets. This approach relies on the identification of low-molecular-weight fragments that bind with high ligand efficiency, providing a robust foundation for optimization into potent lead compounds. This application note details the strategic utility of 4-Bromo-6-chloro-1H-benzo[d]imidazole , a halogenated heterocyclic fragment, in FBDD campaigns. We will explore the physicochemical rationale for its inclusion in fragment libraries and provide detailed experimental protocols for its application in hit identification and validation using state-of-the-art biophysical techniques.

Introduction: The Rationale for Halogenated Benzimidazoles in FBDD

Fragment-Based Drug Design (FBDD) is a methodical approach to lead discovery that begins with identifying small chemical fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[1][2] Unlike High-Throughput Screening (HTS), which screens for high-affinity binders from large libraries of complex molecules, FBDD leverages the principle that smaller, less complex molecules can explore chemical space more effectively.[3] Hits from FBDD campaigns often possess superior physicochemical properties and provide a clearer path for rational, structure-guided optimization.

The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry. Its bicyclic aromatic system, containing two nitrogen atoms, mimics the purine core of natural nucleobases, allowing it to interact with a diverse range of biological targets.[4][5] This scaffold is present in numerous FDA-approved drugs and is known for its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions.[4]

The incorporation of halogens, specifically bromine and chlorine, into the benzimidazole core of This compound imparts distinct advantages for FBDD:

  • Enhanced Binding Affinity through Halogen Bonding: Both chlorine and bromine can act as halogen bond donors. This noncovalent interaction occurs between the electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or the side chain of a serine, threonine, or tyrosine residue in a protein's binding pocket.[6][7] This interaction can significantly contribute to binding affinity and specificity. The strength of this interaction typically follows the trend I > Br > Cl > F.[7]

  • Vectorial Exploration of Chemical Space: The defined positions of the bromine and chlorine atoms provide clear vectors for fragment elaboration. Medicinal chemists can use these positions as anchor points to "grow" the fragment into adjacent pockets of the binding site, systematically improving potency and selectivity.

  • Utility in X-ray Crystallography: The presence of a bromine atom is particularly advantageous for X-ray crystallography, a cornerstone technique in FBDD.[8][9] Bromine's significant anomalous scattering signal allows for the unambiguous determination of the fragment's location and orientation within the protein's electron density map, even in cases of weak binding or low occupancy.[10] This provides high-confidence structural data crucial for the hit-to-lead process.

Physicochemical Profile: this compound

While extensive experimental data for this specific compound is not widely published, we can infer its key properties based on the benzimidazole scaffold and the influence of its halogen substituents.

PropertyEstimated Value / CharacteristicRationale & Significance in FBDD
Molecular Weight 247.01 g/mol Compliant with the "Rule of Three" for fragments (MW < 300 Da), ensuring higher probability of efficient binding.
Formula C₇H₄BrClN₂Simple atomic composition, reducing molecular complexity.
cLogP ~2.5 - 3.0The halogenation increases lipophilicity compared to unsubstituted benzimidazole, potentially enhancing binding in hydrophobic pockets. The value remains within the desirable range for fragments (cLogP ≤ 3).
Hydrogen Bond Donors 1 (imidazole N-H)Allows for a key hydrogen bond interaction with the target protein.
Hydrogen Bond Acceptors 1 (imidazole N)Provides an additional point for hydrogen bonding.
Solubility Low in aqueous media, soluble in polar organic solvents (e.g., DMSO).Typical for fragments of this class. Requires careful preparation of stock solutions for screening. Benzimidazoles are generally soluble in dilute acids.[11]
Reactivity Stable heterocyclic core. The N-H proton is acidic.The benzimidazole ring is generally stable to a wide range of reaction conditions, making it a robust scaffold for chemical elaboration.[11]

Experimental Protocols & Workflows

The successful application of this compound in an FBDD campaign requires a systematic, multi-technique approach.

General Workflow

The following diagram illustrates a typical FBDD cascade incorporating our fragment of interest.

FBDD_Workflow cluster_0 Preparation cluster_1 Primary Screening cluster_2 Hit Validation & Characterization cluster_3 Structure-Guided Elaboration Lib Fragment Library (including 4-Bromo-6-chloro- 1H-benzo[d]imidazole) QC Quality Control (Solubility, Purity) Lib->QC NMR NMR-based Screening (STD, WaterLOGSY) QC->NMR High Conc. Screen Xray X-ray Crystallography (Fragment Soaking) QC->Xray Soaking HSQC Protein-Observed NMR (¹H-¹⁵N HSQC) NMR->HSQC Validate Hits Xray->HSQC Validate Hits Elab Hit-to-Lead Chemistry (Fragment Growing/Linking) Xray->Elab Structural Data ITC Isothermal Titration Calorimetry (ITC) HSQC->ITC Affinity (Kd) SPR Surface Plasmon Resonance (SPR) ITC->SPR Kinetics (kon/koff) SPR->Elab Structural Data Cryst Co-crystallography Elab->Cryst Verify Binding Mode Cryst->Elab Iterative Design

Caption: A typical integrated workflow for a Fragment-Based Drug Design campaign.

Protocol 1: NMR-Based Primary Screening (Ligand-Observed)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for detecting the weak binding interactions characteristic of fragments.[12][13][14] Ligand-observed methods like Saturation Transfer Difference (STD) and Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY) are highly effective for primary screening.

Objective: To identify fragments from a library that bind to the target protein.

Materials:

  • Target protein (≥95% purity), 10-20 µM in appropriate NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).

  • Fragment library cocktail (5-10 fragments per mix), with each fragment at 200 µM. This compound should be included in one of the cocktails.

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

Methodology (STD NMR):

  • Sample Preparation: Prepare two NMR tubes for each fragment cocktail:

    • Sample A (Reference): Fragment cocktail in NMR buffer.

    • Sample B (Protein): Fragment cocktail and target protein in NMR buffer.

  • Acquisition of Reference Spectrum: Acquire a standard 1D ¹H NMR spectrum for Sample A. This confirms the presence and chemical shifts of all fragments in the mix.

  • Acquisition of STD Spectra:

    • For Sample B, acquire two spectra.

    • On-Resonance Spectrum: Selectively saturate a region of the protein's proton spectrum where no fragment signals are present (e.g., -1.0 ppm). The saturation time is typically 2 seconds.

    • Off-Resonance Spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm) as a control.

  • Data Processing:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • Analysis: Signals that appear in the STD difference spectrum belong to fragments that have bound to the protein. Protons on the fragment that are in closest proximity to the protein surface will show the strongest STD effect.

  • Hit Deconvolution: If a cocktail shows hits, screen each fragment from that cocktail individually to identify the specific binder(s).

Causality and Interpretation: STD NMR works on the principle of magnetization transfer. When the large protein is saturated, this saturation is transferred via spin diffusion to the protons of a bound ligand. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity. This effect is only observed for binders.[12]

Protocol 2: X-ray Crystallography for Hit Validation and Structural Characterization

Crystallography provides definitive evidence of binding and the precise atomic interactions between the fragment and the target, which is invaluable for guiding subsequent chemistry efforts.[8][15]

Objective: To determine the crystal structure of the target protein in complex with this compound.

Materials:

  • Crystals of the target protein that diffract to high resolution (<2.5 Å).

  • Soaking solution: Crystallization mother liquor supplemented with 1-10 mM this compound (dissolved in a cryo-protectant compatible solvent like DMSO, final concentration ≤10%).

  • Cryo-protectant (e.g., glycerol, ethylene glycol).

  • Synchrotron X-ray source.

Methodology (Crystal Soaking):

  • Crystal Preparation: Grow robust crystals of the target protein under established conditions.

  • Fragment Soaking: Transfer a protein crystal from its growth drop into a drop of the soaking solution. The soaking time can range from minutes to hours, depending on the crystal packing and porosity.

  • Cryo-protection: Briefly transfer the soaked crystal into a cryo-protectant solution to prevent ice formation during data collection.

  • Vitrification: Loop the crystal and flash-cool it in liquid nitrogen.

  • Data Collection:

    • Mount the frozen crystal on the goniometer at a synchrotron beamline.

    • Collect a complete X-ray diffraction dataset. Crucially, collect data at an energy near the bromine absorption edge (~0.92 Å or 13.47 keV) to maximize the anomalous signal.

  • Structure Determination and Analysis:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Calculate an anomalous difference Fourier map. This map will show positive peaks corresponding to the positions of the bromine atoms, confirming the location of the fragment.[10]

    • Build the fragment into the observed electron density and refine the structure.

    • Analyze the binding site to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, and potential halogen bonds between the fragment's Br/Cl and protein residues).

Trustworthiness of the Protocol: The use of the anomalous signal from the bromine atom provides a self-validating system. It removes ambiguity in identifying the fragment's density, which can be a significant challenge for small, weakly-binding molecules with partial occupancy.[10]

Hit Elaboration Strategy

Once this compound is confirmed as a binder and its binding mode is elucidated, the hit-to-lead phase can begin.

Elaboration_Strategy cluster_grow Fragment Growing cluster_explore Vectorial Exploration Fragment This compound N-H Benzene Ring Br at C4 Cl at C6 Grow_N Synthesize analogs with substitutions at N1/N3 Fragment:n1->Grow_N Target H-bond acceptors Grow_C2 Introduce substituents at C2 position Fragment:b1->Grow_C2 Target hydrophobic pocket Explore_Br Replace Br with groups exploring adjacent pocket Fragment:c1->Explore_Br Suzuki/Sonogashira coupling Explore_Cl Replace Cl with groups exploring adjacent pocket Fragment:c2->Explore_Cl Nucleophilic substitution

Caption: Potential vectors for chemical elaboration of the this compound fragment.

  • Growing from the Imidazole Core: The N-H donor and N acceptor can be used as synthetic handles. Alkylation or acylation at the nitrogen atoms can introduce new functional groups to probe nearby pockets.

  • Substitution at C2: The C2 position of the benzimidazole is a common site for modification. Condensation of the parent diamine with different aldehydes or carboxylic acids can install a wide variety of substituents to improve affinity and selectivity.[16][17]

  • Vectorial Elaboration from Halogens: The bromine and chlorine atoms are excellent handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rational extension of the fragment into defined vectors based on the crystal structure, a highly efficient strategy for potency improvement.

Conclusion

This compound represents a high-value fragment for FBDD campaigns. Its privileged benzimidazole core provides a robust anchor for target binding, while its specific halogenation pattern offers multiple advantages: the potential for affinity-enhancing halogen bonds, clear vectors for chemical elaboration, and a powerful tool for unambiguous structural determination via X-ray crystallography. The protocols and strategies outlined in this note provide a comprehensive guide for researchers to effectively leverage this and similar fragments in the pursuit of novel therapeutics.

References

Application Notes and Protocols for the Synthesis of Novel 4,6-Disubstituted Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 4,6-Disubstituted Benzimidazole Scaffold

The benzimidazole core, a bicyclic system formed by the fusion of benzene and imidazole rings, holds a prestigious position in the realm of medicinal chemistry.[1][2] Often referred to as a "privileged scaffold," its structural resemblance to endogenous purine nucleotides allows it to interact with a wide array of biological targets with high affinity.[3] This inherent bioactivity has rendered benzimidazole derivatives as the foundational framework for a multitude of therapeutic agents.[4]

While substitutions at various positions on the benzimidazole ring can modulate its pharmacological profile, the 4,6-disubstitution pattern on the benzene moiety has emerged as a particularly fruitful area of investigation. The electronic nature and steric bulk of substituents at these positions can profoundly influence the molecule's interaction with target proteins, thereby fine-tuning its efficacy and selectivity.[5] Research has demonstrated that 4,6-disubstituted benzimidazoles exhibit a broad spectrum of biological activities, including potent anticancer,[6][7][8] anti-inflammatory,[9][10] and antimicrobial properties. This guide provides a comprehensive overview of synthetic routes to these valuable compounds, offering both foundational knowledge and detailed, actionable protocols for researchers in drug discovery and development.

Core Synthetic Strategies: From Classical Condensations to Modern Methodologies

The construction of the benzimidazole ring system is primarily achieved through the formation of two carbon-nitrogen bonds. Over the years, a variety of synthetic methodologies have been developed, ranging from classical, high-temperature condensations to more recent, highly efficient catalyzed and one-pot procedures.

The Classical Approach: Phillips-Ladenburg and Weidenhagen Reactions

The traditional methods for benzimidazole synthesis, namely the Phillips-Ladenburg and Weidenhagen reactions, have been the bedrock of benzimidazole chemistry for over a century.[11][12]

The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[13] For the synthesis of 4,6-disubstituted benzimidazoles, a 3,5-disubstituted o-phenylenediamine is the key starting material. The acidic catalyst, often a mineral acid like HCl or polyphosphoric acid (PPA), serves to protonate the carboxylic acid, activating it for nucleophilic attack by the amino group of the diamine. The reaction proceeds through the formation of an N-acyl intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring.

Causality Behind Experimental Choices: The choice of a strong acid is crucial for protonating the carboxylic acid, thereby increasing its electrophilicity. The reaction is often carried out at elevated temperatures to overcome the activation energy barrier for the cyclization and dehydration steps. While robust, this method can require harsh conditions and long reaction times.

Phillips_Ladenburg start 3,5-Disubstituted o-Phenylenediamine intermediate N-Acyl Intermediate start->intermediate Acylation reagent1 Carboxylic Acid (R-COOH) reagent1->intermediate conditions Acid Catalyst (e.g., HCl, PPA) Heat conditions->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product 4,6-Disubstituted Benzimidazole dehydration->product

Figure 1: Phillips-Ladenburg Reaction Workflow.

The Weidenhagen reaction offers an alternative route using aldehydes as the carbonyl source.[12] Similar to the Phillips-Ladenburg reaction, a 3,5-disubstituted o-phenylenediamine is condensed with an aldehyde. This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzimidazole ring. A variety of oxidizing agents, such as nitrobenzene, air, or metal salts, can be employed to facilitate this final aromatization step.

Causality Behind Experimental Choices: The initial condensation to the Schiff base is often acid- or base-catalyzed. The choice of oxidant is critical for the efficiency of the reaction and can influence the reaction conditions required. Milder oxidants may necessitate higher temperatures or longer reaction times.

Weidenhagen start 3,5-Disubstituted o-Phenylenediamine intermediate2 Schiff Base Intermediate start->intermediate2 Condensation reagent2 Aldehyde (R-CHO) reagent2->intermediate2 conditions2 Oxidizing Agent (e.g., Air, Nitrobenzene) cyclization2 Oxidative Cyclization conditions2->cyclization2 intermediate2->cyclization2 product2 4,6-Disubstituted Benzimidazole cyclization2->product2

Figure 2: Weidenhagen Reaction Workflow.
Modern Synthetic Methodologies: Enhancing Efficiency and Sustainability

While the classical methods are still in use, modern organic synthesis has driven the development of more efficient, faster, and environmentally friendly approaches to benzimidazole synthesis.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields.[4] In the context of benzimidazole synthesis, microwave heating can accelerate both the Phillips-Ladenburg and Weidenhagen reactions, allowing for the rapid generation of compound libraries. The sealed-vessel conditions in a microwave reactor can also enable the use of lower boiling point solvents at temperatures above their atmospheric boiling points, further accelerating the reaction.

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.[14][15] Several one-pot procedures for the synthesis of 4,6-disubstituted benzimidazoles have been reported, often combining the condensation and cyclization steps with the use of a suitable catalyst.

One_Pot reactants 3,5-Disubstituted o-Phenylenediamine + Aldehyde/Carboxylic Acid + Catalyst process Single Reaction Vessel (e.g., Microwave or Conventional Heating) reactants->process Domino Reaction product 4,6-Disubstituted Benzimidazole process->product Work-up & Purification

Figure 3: One-Pot Synthesis Workflow.

A wide array of catalysts have been employed to improve the synthesis of benzimidazoles. These include:

  • Lewis acids: (e.g., ZnCl₂, In(OTf)₃) can activate the carbonyl group of the aldehyde or carboxylic acid, facilitating nucleophilic attack.[16]

  • Brønsted acids: (e.g., p-toluenesulfonic acid) serve a similar purpose to mineral acids in the Phillips-Ladenburg reaction but can be easier to handle.

  • Metal catalysts: (e.g., Fe, Cu, Pd) can facilitate the oxidative cyclization step in the Weidenhagen reaction or enable novel cross-coupling approaches.[16]

  • Green catalysts: Environmentally benign catalysts such as ammonium chloride or boric acid have been shown to be effective, particularly in one-pot syntheses.[17]

Detailed Experimental Protocols

The following protocols provide detailed procedures for the synthesis of representative 4,6-disubstituted benzimidazoles.

Protocol 1: Synthesis of 4,6-Dinitro-2-substituted-benzimidazoles via Nitration

This protocol describes the dinitration of a pre-formed benzimidazole scaffold, a common method to introduce electron-withdrawing groups at the 4 and 6 positions.[1][18]

Materials:

  • 2-Substituted benzimidazole (1.0 eq)

  • 92% Sulfuric acid (H₂SO₄)

  • 65% Nitric acid (HNO₃)

  • Sodium chloride (NaCl)

  • Ice-water mixture

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Buchner funnel and flask

Procedure:

  • In a round-bottom flask, carefully add the 2-substituted benzimidazole (0.025 mol) to 92% H₂SO₄ (30 mL) dropwise at 0-5 °C with stirring.

  • Prepare a cooled mixture of 65% HNO₃ (5 mL) and 92% H₂SO₄ (1 mL).

  • Add the nitrating mixture dropwise to the benzimidazole solution, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour.[18]

  • Pour the reaction mixture into an ice-water mixture (100 g) and add NaCl (10 g).

  • Maintain the temperature at 0-10 °C to allow for the crystallization of the product.

  • Collect the crystalline solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Safety Precautions: Handle concentrated acids with extreme care in a fume hood. The nitration reaction is exothermic and requires careful temperature control.

Protocol 2: One-Pot Synthesis of 2-Aryl-4,6-dimethylbenzimidazoles

This protocol is an example of a one-pot synthesis using a green catalyst.

Materials:

  • 3,5-Dimethyl-o-phenylenediamine (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Chloroform (CHCl₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of 3,5-dimethyl-o-phenylenediamine (1 mmol) in chloroform (5 mL) in a round-bottom flask, add the aromatic aldehyde (1 mmol) and ammonium chloride (4 mmol).[17]

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (20 mL).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography or recrystallization.

Protocol 3: Microwave-Assisted Synthesis of 2-Aryl-4,6-disubstituted Benzimidazoles

This protocol demonstrates the use of microwave irradiation for rapid synthesis.

Materials:

  • 3,5-Disubstituted-o-phenylenediamine (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Catalyst (e.g., acetic acid)[16]

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the 3,5-disubstituted-o-phenylenediamine (1 mmol), the aromatic aldehyde (1 mmol), and a catalytic amount of acetic acid.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 10-20 minutes).

  • After irradiation, cool the vessel to room temperature.

  • Add a suitable solvent (e.g., ethanol) to the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure product.

Characterization of 4,6-Disubstituted Benzimidazoles

The structural elucidation of the synthesized compounds is crucial for confirming their identity and purity. A combination of spectroscopic techniques is typically employed.

Spectroscopic Techniques
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the chemical environment of the protons in the molecule. For 4,6-disubstituted benzimidazoles, characteristic signals include:

    • N-H proton: A broad singlet in the downfield region (δ 12-13 ppm in DMSO-d₆).

    • Aromatic protons: The protons at the 5 and 7 positions of the benzimidazole ring will appear as singlets or doublets depending on the substitution pattern and coupling.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environment.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretch (around 3400 cm⁻¹) and C=N stretch (around 1620 cm⁻¹).

Data Presentation: Example Characterization Data
CompoundYield (%)M.p. (°C)¹H NMR (δ, ppm, DMSO-d₆)MS (m/z)
4,6-Dinitro-2-methylbenzimidazole ~70>3002.6 (s, 3H, CH₃), 8.5 (s, 1H, Ar-H), 8.9 (s, 1H, Ar-H), 13.5 (br s, 1H, NH)[M+H]⁺ 209
4,6-Dichloro-2-phenylbenzimidazole ~85220-2227.3-7.6 (m, 5H, Ar-H), 7.8 (s, 1H, Ar-H), 8.2 (s, 1H, Ar-H), 13.0 (br s, 1H, NH)[M+H]⁺ 263

Structure-Activity Relationship (SAR) Insights

The biological activity of 4,6-disubstituted benzimidazoles is highly dependent on the nature of the substituents at the 4, 6, and 2 positions.[9][10]

  • Substituents at the 4 and 6 positions: Electron-withdrawing groups, such as nitro or halogen moieties, have been shown to enhance the anticancer and antimicrobial activities of certain benzimidazole derivatives.[3][18] Conversely, electron-donating groups like methyl or methoxy can also contribute to potent biological effects, depending on the overall structure of the molecule.

  • Substituents at the 2 position: The group at the 2-position significantly influences the molecule's ability to interact with biological targets. A wide variety of aryl, heteroaryl, and alkyl groups have been incorporated at this position to modulate activity. For instance, bulky aromatic groups at the 2-position have been found to be beneficial for anticancer activity.[8]

Conclusion

The 4,6-disubstituted benzimidazole scaffold remains a highly attractive starting point for the design and synthesis of novel therapeutic agents. The synthetic routes outlined in this guide, from classical condensations to modern, efficient methodologies, provide researchers with a versatile toolkit for accessing a wide range of these promising compounds. A thorough understanding of the underlying reaction mechanisms and the influence of substituents is key to the rational design and successful synthesis of new benzimidazole derivatives with enhanced pharmacological properties.

References

Troubleshooting & Optimization

"troubleshooting low yield in 4-Bromo-6-chloro-1H-benzo[d]imidazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers and chemists, this guide provides in-depth troubleshooting strategies and frequently asked questions concerning the synthesis of 4-Bromo-6-chloro-1H-benzo[d]imidazole. Authored from the perspective of a Senior Application Scientist, this document focuses on identifying and resolving common issues that lead to low reaction yields, ensuring greater success and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction. This involves the condensation of the corresponding o-phenylenediamine with a carboxylic acid or its derivative.[1] For this specific molecule, the reaction is between 4-bromo-6-chloro-1,2-phenylenediamine and formic acid . The formic acid acts as the source for the C2 carbon of the imidazole ring.

The general reaction is as follows:

  • The diamine is heated with an excess of formic acid, often in the presence of a strong acid catalyst like hydrochloric acid (HCl) or under dehydrating conditions to drive the reaction towards the cyclized product.[2][3]

Q2: My reaction yield is consistently low. What are the first parameters I should investigate?

When facing low yields, a systematic approach is crucial. Begin by evaluating these three areas:

  • Purity of Starting Materials: The purity of the 4-bromo-6-chloro-1,2-phenylenediamine is paramount. o-Phenylenediamines are susceptible to air oxidation, which can lead to the formation of colored, tarry impurities that inhibit the reaction and complicate purification.[4] Ensure the diamine is pure and has not darkened significantly upon storage. The concentration of the formic acid is also critical; using a lower concentration (e.g., <85%) may introduce excess water, hindering the necessary dehydration for cyclization.[3]

  • Reaction Temperature and Time: The condensation reaction typically requires heat to proceed efficiently. A common temperature is 100°C.[3] If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or product.

  • Atmosphere Control: Given the sensitivity of o-phenylenediamines to oxidation, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly prevent the formation of oxidative side products and improve the final yield and purity.

Q3: What are the most common side products and how can I minimize them?

The primary side products in this synthesis are typically:

  • Incomplete Cyclization Products: This results in the formation of N-(2-amino-3-bromo-5-chlorophenyl)formamide, where the imidazole ring has not closed. This is often due to insufficient heating or inadequate dehydration.

  • Oxidative Byproducts: As mentioned, oxidation of the diamine starting material leads to intensely colored, often polymeric, impurities.[5]

  • Unreacted Starting Material: This points to inefficient reaction conditions.

To minimize these, ensure you are using a sufficient excess of formic acid, maintaining the reaction temperature for an adequate duration, and considering the use of an inert atmosphere.[3]

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixtures) to track the disappearance of the 4-bromo-6-chloro-1,2-phenylenediamine starting material and the appearance of the product spot. The benzimidazole product is typically more polar than the starting diamine. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q5: What is the recommended method for purifying the final product?

Purification typically involves two main steps:

  • Work-up: After the reaction is complete, the mixture is cooled, and the excess acid is neutralized. This is carefully done by adding a base, such as 10% sodium hydroxide solution, until the mixture is alkaline, which causes the crude benzimidazole to precipitate.[3][6]

  • Recrystallization/Chromatography: The crude, filtered solid can be purified by recrystallization from a suitable solvent like boiling water or an ethanol/water mixture.[3] For higher purity or to remove persistent colored impurities, column chromatography on silica gel is recommended.[7]

Troubleshooting Guide for Low Yield

This section addresses specific problems encountered during the synthesis and provides actionable solutions.

Problem 1: Consistently Low or No Product Formation
Possible CauseSuggested Solution
Degraded Starting Material The 4-bromo-6-chloro-1,2-phenylenediamine starting material is susceptible to oxidation. If it appears dark brown or tarry, it is likely degraded. Solution: Purify the diamine before use (e.g., by recrystallization from water with a small amount of sodium dithionite to prevent oxidation) or use a fresh, high-purity batch. Store it under an inert atmosphere and protected from light.[4]
Incorrect Reagent Stoichiometry An insufficient amount of formic acid will result in incomplete conversion. Solution: Use a safe excess of high-concentration (e.g., 90%) formic acid to ensure the complete utilization of the o-phenylenediamine.[3]
Presence of Water The cyclization step is a dehydration reaction. Excess water in the reagents or solvent can inhibit ring closure. Solution: Use a high concentration of formic acid (e.g., 90% or higher). If using other acids or solvents, ensure they are anhydrous.
Inactive Catalyst If using an acidic catalyst like p-toluenesulfonic acid (p-TsOH), ensure it is not hydrated or degraded.[8] Solution: Use fresh or properly dried catalyst. In many cases, formic acid can serve as both reactant and catalyst, but for stubborn reactions, adding a stronger acid may be necessary.[2]
Problem 2: Reaction Stalls or Remains Incomplete After Expected Time
Possible CauseSuggested Solution
Insufficient Temperature The condensation and cyclization require sufficient thermal energy. Solution: Ensure the reaction mixture reaches and maintains the target temperature (typically 100°C). Use an oil bath for stable and uniform heating. Monitor the internal temperature if possible.[3]
Poor Mixing If the reaction mixture is not homogenous, localized concentration gradients can slow down the reaction rate. Solution: Ensure efficient stirring throughout the reaction. For viscous mixtures, mechanical stirring is superior to magnetic stirring.
Formation of an Unreactive Intermediate The intermediate formamide may be stable under the current conditions and require a higher energy barrier to cyclize. Solution: Increase the reaction temperature slightly (e.g., to 110-120°C), extend the reaction time, or add a stronger dehydrating agent or acid catalyst to promote the final ring-closing step.[9]
Problem 3: Final Product is Dark, Tarry, or Highly Colored
Possible CauseSuggested Solution
Oxidation of Diamine This is the most common cause of color. The reaction was likely exposed to atmospheric oxygen while hot. Solution: In future runs, sparge the reaction mixture with an inert gas (N₂ or Ar) before heating and maintain a positive pressure of inert gas throughout the reaction. Using o-phenylenediamine dihydrochloride salts can sometimes reduce colored impurities.[5]
Product Decomposition Excessive heat or prolonged reaction times can cause the product or starting materials to decompose into colored tars. Solution: Monitor the reaction closely with TLC and stop the heating as soon as the starting material is consumed. Avoid exceeding the recommended temperature.
Impure Solvents/Reagents Impurities in the formic acid or any other solvents can introduce color. Solution: Use high-purity reagents and solvents from reliable sources.
Purification Strategy The color may be from minor byproducts that are difficult to remove. Solution: During work-up, after precipitation, wash the crude solid thoroughly. For purification, treat a hot solution of the product (e.g., in boiling water or ethanol) with activated carbon (like Norite) to adsorb colored impurities before filtering and recrystallizing.[3]

Visualized Reaction and Troubleshooting Workflow

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_process Process cluster_products Products SM 4-Bromo-6-chloro- 1,2-phenylenediamine COND Condensation & Cyclization SM->COND Heat (e.g., 100°C) Dehydration FA Formic Acid (HCOOH) FA->COND PROD 4-Bromo-6-chloro- 1H-benzo[d]imidazole COND->PROD H2O Water (H₂O) COND->H2O Troubleshooting_Flowchart cluster_check Initial Checks cluster_solutions Corrective Actions start Low Yield Observed check_sm Purity of Starting Materials? (Diamine, Formic Acid) start->check_sm check_cond Reaction Conditions Correct? (Temp, Time, Atmosphere) start->check_cond check_workup Work-up/Purification Issues? start->check_workup If product forms but is lost sol_sm Purify/Replace Diamine Use High-Conc. Acid Run under Inert Gas check_sm->sol_sm Impure/Degraded sol_cond Verify Temperature Optimize Reaction Time Use Dehydrating Agent check_cond->sol_cond Suboptimal re_run re_run sol_sm->re_run Re-run Experiment sol_cond->re_run sol_workup Optimize pH for Precipitation Use Activated Carbon Recrystallize or use Column sol_workup->re_run check_workup->sol_workup

References

"preventing dehalogenation in cross-coupling of 4-Bromo-6-chloro-1H-benzo[d]imidazole"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the cross-coupling of di-halogenated benzimidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Bromo-6-chloro-1H-benzo[d]imidazole and encountering issues with dehalogenation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate this specific synthetic challenge and achieve your desired C-C, C-N, or C-alkyne bond formations with high selectivity and yield.

Troubleshooting Guide: Minimizing Dehalogenation

This section addresses specific problems you might be encountering during your experiments with this compound.

Question 1: I'm attempting a Suzuki-Miyaura coupling at the C-4 bromine, but I'm observing a significant amount of the mono-chlorinated, de-brominated byproduct (6-chloro-1H-benzo[d]imidazole). What is causing this, and how can I fix it?

Answer:

The formation of a dehalogenated byproduct is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][3] This Pd-H intermediate can undergo reductive elimination with your benzimidazole substrate to replace the bromine with a hydrogen atom. The sources of the hydride can be the base, the solvent, or even trace amounts of water.[1][4]

Here’s a systematic approach to troubleshoot and minimize this unwanted side reaction:

1. Re-evaluate Your Choice of Base:

Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are known to promote dehalogenation by acting as hydride donors.[1][5]

  • Recommendation: Switch to a weaker inorganic base. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives that are less prone to generating Pd-H species.[1][5][6]

2. Optimize Your Ligand:

The ligand plays a critical role in modulating the reactivity of the palladium center. The goal is to accelerate the rate of reductive elimination of your desired product, making it outcompete the dehalogenation pathway.

  • Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos have demonstrated success in minimizing dehalogenation, particularly with N-heterocyclic substrates.[2][7] N-heterocyclic carbene (NHC) ligands are also a powerful option for preventing this side reaction.[7][8]

3. Change Your Solvent System:

Protic solvents, especially alcohols, can be a direct source of hydrides.

  • Recommendation: Use anhydrous, aprotic solvents. 1,4-Dioxane, toluene, or tetrahydrofuran (THF) are generally preferred.[6][9] If your protocol requires a co-solvent, ensure it is thoroughly degassed.

4. Consider N-H Protection:

The acidic N-H proton of the benzimidazole ring can complicate the reaction, potentially increasing the substrate's susceptibility to dehalogenation.[1][7] Deprotonation by the base can alter the electronic properties of the ring system.

  • Recommendation: Protecting the benzimidazole nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group, can significantly suppress dehalogenation.[1][10]

Below is a diagram illustrating the competition between the desired Suzuki coupling and the undesired dehalogenation pathway.

G cluster_0 Desired Suzuki Pathway cluster_1 Undesired Dehalogenation Pathway A Ar-Pd(II)-Br(L)n B Transmetalation (with Ar'-B(OR)2) A->B C Ar-Pd(II)-Ar'(L)n B->C D Reductive Elimination C->D E Ar-Ar' (Desired Product) D->E F Ar-Pd(II)-Br(L)n G Formation of Pd-H (from base, solvent, H2O) F->G H Ar-Pd(II)-H(L)n G->H I Reductive Elimination H->I J Ar-H (Byproduct) I->J Start Pd(0) + Ar-Br Start->A Oxidative Addition

Competing pathways in cross-coupling.
Question 2: I want to perform a selective Sonogashira or Buchwald-Hartwig amination on the C-Br bond of this compound. How do I ensure the C-Cl bond remains untouched?

Answer:

Achieving selectivity in cross-coupling reactions with di-halogenated substrates relies on the inherent difference in reactivity between the carbon-halogen bonds. The general reactivity trend for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl.[1][5] This means the C-Br bond is significantly more reactive than the C-Cl bond, which provides a thermodynamic and kinetic basis for selectivity.

To exploit this reactivity difference:

1. Control the Reaction Temperature:

  • Recommendation: Run the reaction at the lowest possible temperature that still allows for efficient coupling at the C-Br position. Higher temperatures can provide enough energy to activate the less reactive C-Cl bond, leading to double-coupling or a mixture of products. Start with a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.[5]

2. Judicious Choice of Catalyst System:

  • For Sonogashira Coupling: A classic Sonogashira catalyst system, such as a combination of a palladium source (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI), is often sufficient to achieve selectivity at room temperature or with gentle heating.[11][12]

  • For Buchwald-Hartwig Amination: The choice of ligand is paramount. Using bulky biarylphosphine ligands can enhance selectivity.[7] Catalyst systems developed by Buchwald and Hartwig are specifically designed for C-N bond formation and often show excellent chemoselectivity.[13][14][15]

3. Monitor the Reaction Progress:

  • Recommendation: Carefully monitor the reaction using techniques like TLC or LC-MS. This will help you determine the optimal reaction time to maximize the yield of the mono-coupled product and prevent over-reaction at the C-Cl position.

The following table provides a starting point for optimizing your selective cross-coupling reaction.

ParameterRecommended Condition for SelectivityRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalystProvides the active Pd(0) species.
Ligand Bulky, electron-rich phosphines (SPhos, XPhos) or NHCsPromotes reductive elimination and stabilizes the catalyst.[2][7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Weaker, non-nucleophilic bases minimize dehalogenation.[1][5]
Solvent Anhydrous, aprotic (Dioxane, Toluene, THF)Avoids protic sources of hydride.[6][9]
Temperature 80-100 °C (start lower and optimize)Exploits the kinetic difference between C-Br and C-Cl bond activation.[5]
N-H Group Consider protection (e.g., Boc, SEM)Can prevent side reactions and improve solubility and yield.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the difference in reactivity between the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling?

A1: The difference in reactivity stems from two main factors: bond dissociation energy (BDE) and the kinetics of oxidative addition. The C-Cl bond is stronger than the C-Br bond, requiring more energy to break. Consequently, the oxidative addition of the C-Br bond to the Pd(0) catalyst is a much faster and more facile process than the oxidative addition of the C-Cl bond.[16] This kinetic difference is the cornerstone of achieving selective mono-functionalization of di-haloarenes.

Q2: Can I use the same reaction conditions for Suzuki, Sonogashira, and Buchwald-Hartwig couplings with this substrate?

A2: While the general principles of minimizing dehalogenation and achieving selectivity apply across these reactions, the optimal conditions will likely differ. For instance, Sonogashira couplings often employ a copper co-catalyst, which is not typically used in Suzuki or Buchwald-Hartwig reactions.[11][12] Similarly, the optimal ligand for a Suzuki coupling may not be the best for a Buchwald-Hartwig amination. It is always advisable to consult literature for protocols specific to the type of cross-coupling you are performing and to screen a small set of conditions for your specific substrate.

Q3: How can I confirm that the byproduct I'm seeing is indeed the dehalogenated compound?

A3: The most definitive methods for identifying the dehalogenated byproduct are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5][7]

  • ¹H NMR: The spectrum of the dehalogenated product (6-chloro-1H-benzo[d]imidazole) will show a new proton signal in the aromatic region where the bromine atom was previously located.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the dehalogenated compound.

Q4: My reaction is sluggish, and I'm still getting dehalogenation. Should I increase the temperature?

A4: Increasing the temperature can be a double-edged sword. While it may accelerate a sluggish reaction, it can also increase the rate of dehalogenation and potentially lead to a loss of selectivity between the C-Br and C-Cl bonds.[1][5] Before increasing the temperature, it is highly recommended to first screen different ligands and bases, as these parameters can often improve reaction kinetics without promoting side reactions.[1] If you do need to increase the temperature, do so incrementally while carefully monitoring the reaction progress.

Experimental Protocols

Representative Protocol for Selective Suzuki-Miyaura Coupling

This protocol provides a general starting point for the selective coupling at the C-4 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane/water (e.g., 10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh out Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.

  • Add the anhydrous 1,4-dioxane/water solvent mixture.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G A 1. Combine Reactants (Substrate, Boronic Acid, Base) B 2. Add Catalyst System (Pd Source + Ligand) A->B C 3. Add Solvent B->C D 4. Degas Mixture C->D E 5. Heat and Stir D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Workup F->G H 8. Purification (Column Chromatography) G->H

References

"purification of 4-Bromo-6-chloro-1H-benzo[d]imidazole by column chromatography"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Bromo-6-chloro-1H-benzo[d]imidazole via column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-tested protocols, troubleshooting guides, and frequently asked questions to address the specific challenges associated with purifying this halogenated benzimidazole derivative.

Section 1: Foundational Knowledge & Pre-Chromatography Strategy

Before beginning any purification, a foundational understanding of the target molecule and potential impurities is critical. This section addresses the essential preliminary steps that form the basis of a successful and efficient separation.

FAQ: What are the key physicochemical properties of this compound relevant to its purification?

Understanding the molecule's properties is the first step in designing a purification strategy. This compound is a heterocyclic aromatic compound. Its key features include:

  • Polarity: The presence of two nitrogen atoms in the imidazole ring imparts significant polarity and hydrogen bonding capability. This makes the compound more polar than its simple benzene precursor.

  • Solubility: Benzimidazoles often exhibit moderate solubility in polar organic solvents like ethyl acetate and dichloromethane, and higher solubility in very polar solvents like methanol.[1] Solubility in non-polar solvents like hexane is typically low.

  • Acidity/Basicity: The imidazole moiety has a basic nitrogen atom, which can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This is a primary cause of peak tailing during chromatography.[2]

FAQ: What are the likely impurities from the synthesis of this compound?

The most common synthetic routes to benzimidazoles involve the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[3][4] Therefore, impurities are often:

  • Unreacted Starting Materials: Such as the corresponding 4-bromo-6-chloro-o-phenylenediamine.

  • Side-Products: Highly colored condensation products or partially cyclized intermediates can be present.[1]

  • Reagents: Residual acids or coupling agents used in the reaction.

A crucial first step is to analyze the crude mixture by Thin-Layer Chromatography (TLC) to visualize the target compound and these impurities.

Protocol: Developing an Optimal Eluent System with TLC

The success of column chromatography is almost entirely dependent on the choice of the mobile phase (eluent). TLC is the primary tool for rapidly screening and optimizing this solvent system. The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.2-0.3 for the target compound, ensuring good separation from impurities.[5][6]

Step-by-Step Methodology:

  • Prepare a Sample: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing a test solvent system. Common starting systems for benzimidazoles include mixtures of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate).[7]

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Calculate Rf Value: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8][9][10]

    • Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front)

  • Optimize:

    • If the Rf is too high (> 0.4), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce the percentage of Ethyl Acetate in a Hexane/EtOAc mixture).

    • If the Rf is too low (< 0.2), the eluent is not polar enough. Increase the proportion of the polar solvent.

    • If spots are tailing even on the TLC plate, add a small amount (0.5-1%) of triethylamine or ammonia to the eluent to neutralize the acidic silica.[7]

Example Solvent Systems (in order of increasing polarity) Typical Use Case
100% HexaneFor very non-polar compounds (impurities).
10-30% Ethyl Acetate in HexaneA good starting point for many moderately polar compounds.[7]
50-70% Ethyl Acetate in HexaneFor more polar benzimidazoles.
1-5% Methanol in DichloromethaneFor highly polar compounds that do not move with EtOAc/Hexane.[7]
Section 2: The Column Chromatography Workflow

This section provides a detailed protocol for performing the purification. A visual representation of the overall workflow is provided below.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Find Rf ≈ 0.25) Solvent 2. Prepare Eluent TLC->Solvent Column_Prep 3. Pack Column (Slurry Method) Solvent->Column_Prep Load 4. Load Sample (Wet or Dry) Column_Prep->Load Elute 5. Elute with Solvent (Apply Pressure) Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions (TLC) Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Characterize 10. Characterize Pure Product Evaporate->Characterize

Caption: Workflow for purification by flash column chromatography.

Protocol: Step-by-Step Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)[6]

  • Optimized eluent system

  • Glass column with stopcock

  • Sand

  • Collection tubes/flasks

Methodology:

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand.

    • In a separate beaker, create a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack down. The final packed silica bed should be flat. Add another thin layer of sand on top to protect the surface.[11] Never let the solvent level drop below the top of the silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of a solvent (dichloromethane is often a good choice).[11] Carefully pipette this concentrated solution directly onto the top layer of sand. Drain the solvent just until it enters the sand, then carefully add a small amount of fresh eluent and repeat twice to wash all the compound onto the column.

    • Dry Loading: If the compound is poorly soluble in the eluent, dissolve it in a suitable solvent (e.g., DCM), add a small amount of silica gel (2-3x the mass of your compound), and evaporate the solvent completely using a rotary evaporator to get a free-flowing powder.[5][11] Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • If performing flash chromatography, apply positive pressure (using a pump or regulated air/nitrogen line) to achieve a steady flow rate.[6]

    • Begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube).

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Product Isolation:

    • Once the desired compound has fully eluted, analyze the collected fractions by TLC.

    • Combine the fractions that contain only the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide addresses common problems in a question-and-answer format.

G Start Problem? PoorSep Poor Separation? Start->PoorSep NoElute Product Not Eluting? Start->NoElute PeakShape Bad Peak Shape? Start->PeakShape LowRec Low Recovery? Start->LowRec Sol_PoorSep1 Eluent too polar. Decrease polarity. PoorSep->Sol_PoorSep1 Rf too high Sol_PoorSep2 Column overloaded. Use less sample or more silica. PoorSep->Sol_PoorSep2 Broad bands Sol_NoElute Eluent not polar enough. Increase polarity or use gradient. NoElute->Sol_NoElute Sol_PeakShape1 Tailing: Acidic silica interaction. Add 0.5% Et3N or NH3 to eluent. PeakShape->Sol_PeakShape1 Tailing Sol_PeakShape2 Fronting: Overloaded sample. Dilute sample before loading. PeakShape->Sol_PeakShape2 Fronting Sol_LowRec1 Product stuck on column. Flush with very polar solvent (e.g., 10% MeOH/DCM). LowRec->Sol_LowRec1 Sol_LowRec2 Product degraded on silica. Deactivate silica or work faster. LowRec->Sol_LowRec2

Caption: A decision tree for troubleshooting common chromatography issues.

Q1: My product and an impurity are eluting together (co-elution). How can I improve the separation?

Potential Causes & Solutions:

  • Incorrect Eluent Polarity: Your chosen solvent system may not be optimal. The polarity difference between your compound and the impurity might be too small for that specific eluent.

    • Solution: Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., substitute ethyl acetate with ether, or hexane with toluene). A shallower polarity gradient or a switch to isocratic elution with a finely tuned solvent ratio may be necessary.[12][13]

  • Column Overloading: Loading too much crude material onto the column is a common cause of poor separation. The stationary phase becomes saturated, and distinct compound bands cannot form properly.[2][14]

    • Solution: Reduce the amount of sample loaded. A general rule of thumb for a moderately difficult separation is a silica-to-compound weight ratio of 50:1 to 100:1.[5]

Q2: My product is not coming off the column, even after I've passed a large volume of eluent.

Potential Cause & Solution:

  • Eluent Polarity is Too Low: The solvent system is not strong enough to displace the highly polar benzimidazole from the acidic silica gel.

    • Solution: Gradually increase the polarity of the mobile phase. If you started with 50% EtOAc/Hexane, try moving to 70%, then 100% EtOAc, and finally to a small percentage (2-10%) of methanol in dichloromethane or ethyl acetate.[15] This is effectively a manual step-gradient elution. If the compound still doesn't elute, it may have decomposed on the column.

Q3: The chromatogram shows significant peak tailing for my product. What causes this and how can I fix it?

Potential Cause & Solution:

  • Strong Analyte-Stationary Phase Interaction: This is the most common cause for basic compounds like benzimidazoles. The basic nitrogen atoms interact strongly with acidic silanol (-Si-OH) groups on the silica surface, causing a portion of the molecules to "stick" and elute slowly, creating a tail.[2][16]

    • Solution 1 (Mobile Phase Modifier): Add a small amount of a competitive base, such as triethylamine (Et3N) or ammonia, to your eluent (typically 0.1-1% by volume).[7] This base will preferentially interact with the acidic silanol sites, preventing your product from binding too strongly and resulting in more symmetrical peaks.

    • Solution 2 (Alternative Stationary Phase): For very sensitive or basic compounds, consider using a deactivated silica gel or an alternative stationary phase like alumina.

Q4: The peaks on my chromatogram are fronting (leading edge is sloped). What does this mean?

Potential Cause & Solution:

  • Column Overload / Sample Concentration Too High: Peak fronting, often described as a "shark fin" shape, is a classic sign of overloading the column.[14][17][18] When the sample is too concentrated, the stationary phase sites become saturated, and excess molecules are forced to travel ahead of the main band, eluting earlier.

    • Solution: The simplest fix is to dilute your sample before loading it onto the column or reduce the total amount of material being purified.[14]

Section 4: Advanced Techniques
FAQ: When should I use isocratic elution versus gradient elution?
  • Isocratic Elution: This technique uses a single, constant solvent composition throughout the entire purification.

    • When to use: It is ideal when the impurities are well-separated from the desired compound on the TLC plate (i.e., their Rf values are very different). Isocratic methods are simpler to run and are more reproducible.[19][20]

  • Gradient Elution: This technique involves gradually increasing the polarity of the mobile phase during the separation.

    • When to use: Gradient elution is superior for complex mixtures containing compounds with a wide range of polarities.[21][22] It allows for the efficient elution of less polar impurities first, followed by the target compound, and finally, the very polar impurities, all within a reasonable time and with sharper peaks for later-eluting compounds.[19][20]

References

"identifying byproducts in 4-Bromo-6-chloro-1H-benzo[d]imidazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-6-chloro-1H-benzo[d]imidazole Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical identification and mitigation of byproducts. Our goal is to equip you with the expertise to diagnose issues, optimize your reaction conditions, and ensure the integrity of your final compound.

Troubleshooting Guide: From Unexpected Results to Solutions

This section addresses specific experimental issues in a question-and-answer format. We delve into the root causes of common problems and provide actionable protocols to get your synthesis back on track.

Q1: My final product shows multiple spots on TLC, and the LC-MS analysis reveals several unexpected peaks. What are the most likely byproducts?

A1: The presence of multiple impurities points to issues with either the starting materials or the cyclization reaction itself. The most common byproducts in this synthesis can be categorized based on their origin.

Causality: The primary synthetic route involves the condensation of a substituted o-phenylenediamine (in this case, 4-bromo-6-chloro-1,2-diaminobenzene) with a one-carbon source, typically formic acid.[1] Impurities can arise from the synthesis of the diamine precursor or during the final ring-closing step.

Common Byproducts and Their Identification:

Byproduct Identity Likely Origin Analytical Signature (LC-MS & NMR)
Unreacted Starting Material Incomplete cyclization reaction.MS: Peak corresponding to the mass of 4-bromo-6-chloro-1,2-diaminobenzene (C₆H₆BrClN₂). ¹H NMR: Persistence of signals for the diamine.
Isomeric Products Lack of regioselectivity during the synthesis of the diamine precursor.MS: Same mass as the desired product but different retention time in HPLC. ¹H NMR: Different chemical shifts and coupling patterns in the aromatic region.
Poly-halogenated Species Over-bromination during the synthesis of the diamine precursor.[2]MS: Peaks with m/z values corresponding to the addition of one or more bromine atoms (M+78/80).
Nitro-Aniline Impurity Incomplete reduction of the nitro group during the synthesis of the diamine precursor.[3]MS: A peak with a mass corresponding to 4-bromo-6-chloro-2-nitroaniline (C₆H₄BrClN₂O₂).
N-Formylated Intermediate Incomplete cyclization; the formic acid has reacted with one amine but has not completed the ring closure.MS: A peak corresponding to the mass of the diamine + 28 amu (addition of a C=O group).
Formic Acid Salts Excess formic acid reacting with the basic benzimidazole nitrogen.[4]This may not be visible by LC-MS depending on the method but can affect solubility and NMR spectra.

Diagnostic Workflow: A systematic approach is crucial for identifying unknown peaks.

Caption: Workflow for identifying unknown impurities.

Q2: The yield of my reaction is consistently low. What are the primary factors affecting the yield and how can I optimize them?

A2: Low yield is a common frustration, often stemming from incomplete reactions, product degradation, or mechanical loss during workup.

Expertise-Driven Insights:

  • Purity of the Diamine: This is the most critical factor. The synthesis of 4-bromo-6-chloro-1,2-diaminobenzene is non-trivial. Impurities, especially residual nitro-compounds from an incomplete reduction step, can inhibit the cyclization reaction.[3]

    • Recommendation: Always purify the diamine precursor meticulously before use. Column chromatography or recrystallization is highly recommended. Confirm purity by NMR and LC-MS.

  • Reaction Conditions: The Phillips-Ladenburg synthesis (condensation with a carboxylic acid) typically requires acidic conditions and heat to drive the dehydration and ring closure.[5][6]

    • Temperature: If the temperature is too low, the reaction will be sluggish and incomplete. If it's too high, you risk degradation, especially with extended reaction times.

    • Acid Concentration: Formic acid often serves as both the C1 source and the acidic catalyst.[1] Using a co-solvent with a catalytic amount of a stronger acid (like HCl) can sometimes improve yields, but care must be taken to avoid hydrolysis or other side reactions.[4]

    • Recommendation: Start with refluxing in formic acid for 2-4 hours and monitor by TLC or LC-MS. If the reaction stalls, a small increase in temperature or reaction time may be beneficial.

  • Work-up Procedure: The benzimidazole product is basic and will be protonated in the acidic reaction mixture. Neutralization is required to precipitate the free base.

    • Mechanical Loss: If the product is very fine, it can be lost during filtration.

    • pH Control: Over-basification during neutralization can sometimes lead to the degradation of sensitive functionalities.

    • Recommendation: After cooling the reaction, pour it into ice water and slowly neutralize with a base like ammonium hydroxide or sodium bicarbonate to a pH of 7-8. Allow sufficient time for the product to fully precipitate before filtering.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The most common and direct method is the condensation of 4-bromo-6-chloro-1,2-diaminobenzene with formic acid.[1] This reaction, a variant of the Phillips-Ladenburg synthesis, is robust and generally high-yielding if the starting materials are pure.[5] The reaction involves the formation of an N-formyl intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the imidazole ring.

Synthesis_Pathway cluster_0 Main Reaction Pathway cluster_1 Potential Byproducts Start 4-bromo-6-chloro-1,2-diaminobenzene Intermediate N-Formyl Intermediate Start->Intermediate Formylation Byproduct1 Unreacted Diamine Start->Byproduct1 Incomplete Reaction Reagent + Formic Acid (HCOOH) Product This compound Intermediate->Product Cyclization & Dehydration (-H2O) Byproduct2 Isomeric Product Byproduct3 Nitro-Aniline Impurity

Caption: Synthetic pathway and common byproduct entry points.

Q2: What analytical techniques are essential for identifying byproducts in this synthesis?

A2: A combination of chromatographic and spectroscopic methods is required for unambiguous identification:

  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and for a quick assessment of product purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can separate isomers that may not be distinguishable by TLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this task. It separates the components of the mixture and provides the molecular weight of each, which is crucial for proposing the structures of byproducts (e.g., identifying poly-halogenated species or unreacted starting materials).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. It can confirm the identity of the desired product and help elucidate the exact structure of isolated impurities, such as confirming the substitution pattern of an isomer.

Q3: How can I effectively purify the crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities if a suitable solvent system can be found. Common solvents include ethanol, methanol, or mixtures with water.

  • Column Chromatography: For complex mixtures containing multiple byproducts, silica gel column chromatography is necessary.[2] A gradient elution system, typically starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a solvent like ethyl acetate, is usually effective.

  • Sublimation: For some benzimidazoles, particularly those with lower molecular weights, sublimation under high vacuum can be an excellent method for obtaining highly pure, solvent-free material.[4]

Experimental Protocols

Protocol: LC-MS Analysis for Impurity Profiling
  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude reaction mixture in a suitable solvent (e.g., 1 mL of methanol or acetonitrile). Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to capture all possible ions.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Integrate all peaks in the chromatogram. Analyze the mass spectrum for each peak to determine its molecular weight. Compare these masses against the table of potential byproducts provided above.

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions with a specific focus on mastering regioselectivity.

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science. However, the synthesis of unsymmetrically substituted benzimidazoles often presents a significant challenge: the formation of regioisomeric mixtures. When starting with an asymmetrically substituted o-phenylenediamine, cyclization can occur at two different nitrogen atoms, leading to, for example, a mixture of 5- and 6-substituted benzimidazoles.[1] As these regioisomers can possess vastly different biological, chemical, and physical properties, controlling the regioselectivity of the reaction is paramount for efficient and reproducible synthesis.[1] This guide provides practical, experience-driven advice to help you navigate and overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and offers targeted solutions.

Problem 1: My reaction is producing a mixture of 5- and 6-substituted benzimidazole regioisomers. How can I improve the selectivity?

This is the most common issue when working with asymmetrically substituted o-phenylenediamines. The regiochemical outcome is a delicate balance of electronic and steric factors.

Root Cause Analysis:

  • Electronic Effects: The nucleophilicity of the two amino groups in the o-phenylenediamine is a primary determinant. An electron-withdrawing group (EWG) on the aromatic ring will decrease the nucleophilicity of the adjacent amino group, making the more distant amino group more reactive. Conversely, an electron-donating group (EDG) will activate the adjacent amino group.[1]

  • Steric Hindrance: Bulky substituents on the o-phenylenediamine or the coupling partner (aldehyde or carboxylic acid) can sterically hinder the approach to one of the amino groups, favoring reaction at the less hindered site.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the transition states leading to the different regioisomers.

Solutions and Experimental Protocols:

1. Leveraging Electronic Effects:

  • For EWG-substituted o-phenylenediamines (e.g., 4-nitro-1,2-phenylenediamine): To favor the 6-nitro-benzimidazole isomer, the initial acylation or imine formation should occur at the amino group para to the nitro group, which is more nucleophilic.

  • For EDG-substituted o-phenylenediamines (e.g., 4-methoxy-1,2-phenylenediamine): To favor the 5-methoxy-benzimidazole isomer, the reaction should be directed to the more nucleophilic amino group meta to the methoxy group.

2. Strategic Choice of Reaction Conditions:

The classic Phillips-Ladenburg reaction (condensation with a carboxylic acid) and the Weidenhagen reaction (condensation with an aldehyde) are common methods where regioselectivity can be an issue.[1][2][3]

Protocol 1: Regioselective Synthesis of 2,5-Disubstituted Benzimidazoles using an Electron-Donating Group

This protocol is adapted for the synthesis of 5-methoxy-2-phenyl-1H-benzo[d]imidazole.

  • Materials: 4-methoxy-1,2-phenylenediamine, benzaldehyde, p-toluenesulfonic acid (p-TsOH), methanol.

  • Procedure:

    • In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq.) in methanol.

    • Add benzaldehyde (1.1 eq.) to the solution.

    • Add a catalytic amount of p-TsOH (0.1 eq.).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 5-methoxy isomer.

3. Employing Directed Synthesis:

For ultimate control, consider a multi-step approach where one of the amino groups is protected or introduced sequentially.

**dot

directed_synthesis start Asymmetric o-phenylenediamine protect Protect one amino group start->protect e.g., Boc protection react React with aldehyde/carboxylic acid protect->react cyclize Cyclize to form benzimidazole react->cyclize deprotect Deprotect cyclize->deprotect product Single regioisomer deprotect->product troubleshooting_separation start Mixture of Regioisomers flash_chrom Attempt Flash Chromatography start->flash_chrom is_separated Isomers Separated? flash_chrom->is_separated prep_hplc Use Preparative HPLC is_separated->prep_hplc No recrystallization Attempt Fractional Recrystallization is_separated->recrystallization No, consider as alternative success Pure Isomers Obtained is_separated->success Yes prep_hplc->success revisit_synthesis Re-evaluate Synthetic Strategy for Higher Selectivity prep_hplc->revisit_synthesis If separation is not feasible recrystallization->success recrystallization->revisit_synthesis If separation is not feasible

References

Technical Support Center: Navigating the Scale-Up Synthesis of 4-Bromo-6-chloro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Bromo-6-chloro-1H-benzo[d]imidazole. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to address the specific challenges encountered during the scale-up of this important benzimidazole derivative. As Senior Application Scientists, we understand that transitioning a synthesis from the bench to a larger scale introduces a unique set of obstacles. This resource is built on a foundation of scientific principles and practical experience to help you navigate these complexities successfully.

Troubleshooting Guide: From Low Yields to Impurity Nightmares

This section addresses common problems encountered during the scale-up synthesis of this compound in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My cyclization reaction of 4-bromo-6-chloro-1,2-phenylenediamine with formic acid is sluggish and results in low yields on a larger scale. What are the potential causes and how can I optimize this crucial step?

Answer: This is a frequent challenge when scaling up the Phillips-Ladenburg benzimidazole synthesis. Several factors can contribute to a sluggish reaction and diminished yields:

  • Insufficient Heat Transfer: What works in a small round-bottom flask doesn't always translate to a large reactor. Inadequate heating can lead to incomplete conversion.

    • Solution: Ensure your reactor has efficient heating and agitation to maintain a consistent internal temperature. For larger vessels, consider using a jacketed reactor with a circulating thermal fluid.

  • Reagent Purity: The purity of the 4-bromo-6-chloro-1,2-phenylenediamine is critical. Impurities can interfere with the cyclization process.

    • Solution: Thoroughly characterize your starting material. If necessary, recrystallize the diamine before use.

  • Formic Acid Concentration: The concentration of formic acid can impact the reaction rate. While 90% formic acid is commonly used, its effectiveness can vary on a larger scale.

    • Solution: Experiment with the concentration of formic acid. In some cases, using a slight excess or a higher concentration can drive the reaction to completion. However, be mindful of potential side reactions and the increased corrosivity.[1]

  • Reaction Time and Temperature: The optimal reaction time and temperature may differ at a larger scale.

    • Solution: Conduct a Design of Experiments (DoE) to systematically evaluate the impact of time and temperature on your yield. Start with the lab-scale conditions (e.g., refluxing for 2-4 hours) and incrementally adjust.

Question 2: I am observing significant amounts of a dark, tarry byproduct during the cyclization reaction. What is causing this and how can I prevent it?

Answer: The formation of dark, polymeric byproducts is a common issue in benzimidazole synthesis, often exacerbated at scale due to prolonged reaction times and localized overheating.

  • Cause: The primary cause is often the oxidation of the o-phenylenediamine starting material or the benzimidazole product under the reaction conditions. The presence of air (oxygen) in the reactor headspace can contribute significantly to this.

  • Solutions:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.

    • Temperature Control: Avoid excessive temperatures that can promote decomposition and polymerization. Maintain a steady reflux without aggressive boiling.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant like sodium bisulfite can help to mitigate oxidative side reactions.

Question 3: Purification of the final product is proving difficult on a larger scale. I'm struggling with low recovery and persistent impurities. What are the best strategies for scalable purification?

Answer: Purification is often the bottleneck in scaling up a synthesis. For this compound, the challenges can include removing unreacted starting materials, isomeric impurities, and colored byproducts.

  • Recrystallization: This is often the most cost-effective and scalable purification method.

    • Solvent Selection: The choice of solvent is crucial. You need a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain either highly soluble or insoluble. A mixed solvent system, such as ethanol/water or acetic acid/water, can be effective.

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If colored impurities are present, you can perform a charcoal treatment. Allow the solution to cool slowly to promote the formation of large, pure crystals. Rapid cooling can trap impurities.

  • Column Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming to scale up. It is best reserved for situations where recrystallization is ineffective.

    • Optimization: If chromatography is necessary, optimize the mobile phase and stationary phase to achieve good separation with a high product loading.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the condensation of 4-bromo-6-chloro-1,2-phenylenediamine with formic acid. This is a variation of the well-established Phillips-Ladenburg benzimidazole synthesis.[2]

Q2: What are the potential isomeric impurities I should be aware of?

A2: The primary isomeric impurity to be concerned about is 5-Bromo-7-chloro-1H-benzo[d]imidazole. The formation of this isomer would depend on the regioselectivity of the initial diamine synthesis. Careful control of the synthetic route to the 4-bromo-6-chloro-1,2-phenylenediamine precursor is essential to minimize the formation of other isomers.

Q3: Are there any specific safety precautions I should take when working with halogenated benzimidazoles on a large scale?

A3: Yes, several safety precautions are crucial:

  • Toxicity: Halogenated aromatic compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Corrosivity: The use of strong acids like formic acid and potentially hydrobromic or hydrochloric acid during synthesis requires careful handling to avoid skin and respiratory tract irritation.

  • Thermal Stability: While benzimidazoles are generally thermally stable, it is good practice to assess the thermal stability of your final product and any intermediates, especially before performing distillations or drying at elevated temperatures.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-6-chloro-1,2-phenylenediamine (Precursor)

This two-step protocol starts from the commercially available 2-chloro-4-nitroaniline.

Step 1: Bromination of 2-chloro-4-nitroaniline

  • In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-chloro-4-nitroaniline (1.0 eq) and acetic acid (5-10 volumes).

  • Cool the mixture to 10-15 °C.

  • Slowly add a solution of bromine (1.05 eq) in acetic acid to the reaction mixture, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by pouring the mixture into a stirred solution of sodium bisulfite in water.

  • Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry the product under vacuum to yield 2-bromo-6-chloro-4-nitroaniline.

Step 2: Reduction of 2-bromo-6-chloro-4-nitroaniline

  • To a reactor containing 2-bromo-6-chloro-4-nitroaniline (1.0 eq) and a suitable solvent (e.g., ethanol, ethyl acetate), add a reducing agent such as iron powder (3-5 eq) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and filter off the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 4-bromo-6-chloro-1,2-phenylenediamine.

Protocol 2: Cyclization to this compound
  • In a reactor fitted with a reflux condenser and a mechanical stirrer, charge 4-bromo-6-chloro-1,2-phenylenediamine (1.0 eq) and 90% formic acid (5-10 volumes).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a stirred vessel containing ice water.

  • Neutralize the solution by the slow addition of a base, such as a saturated solution of sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield crude this compound.

  • Purify the crude product by recrystallization as described in the troubleshooting section.

Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause(s) Suggested Solutions
Low Yield in Cyclization Inefficient heat transfer, impure starting materials, suboptimal formic acid concentration, incorrect reaction time/temperature.Improve reactor heating and agitation, purify starting diamine, optimize formic acid concentration, perform DoE for time and temperature.
Tarry Byproduct Formation Oxidation of starting materials or product.Use an inert atmosphere (N₂ or Ar), maintain precise temperature control, consider adding an antioxidant.
Difficult Purification Presence of unreacted starting materials, isomers, and colored impurities.Optimize recrystallization solvent system, use slow cooling for crystal growth, consider charcoal treatment for color removal.

Visualizations

Synthesis Workflow

Synthesis_Workflow A 2-chloro-4-nitroaniline B Bromination (Br2, Acetic Acid) A->B C 2-bromo-6-chloro-4-nitroaniline B->C D Reduction (Fe, NH4Cl) C->D E 4-bromo-6-chloro- 1,2-phenylenediamine D->E F Cyclization (Formic Acid) E->F G Crude 4-Bromo-6-chloro- 1H-benzo[d]imidazole F->G H Purification (Recrystallization) G->H I Pure Product H->I

Caption: Synthetic pathway for this compound.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Low Yield or Impure Product Q1 Is the cyclization reaction incomplete? Start->Q1 A1_Yes Optimize Cyclization: - Check heat transfer - Verify starting material purity - Adjust formic acid concentration - Perform DoE for time/temp Q1->A1_Yes Yes Q2 Are there dark, tarry byproducts? Q1->Q2 No A1_Yes->Q2 A2_Yes Minimize Oxidation: - Use inert atmosphere - Ensure precise temperature control - Consider antioxidants Q2->A2_Yes Yes Q3 Is purification yielding low recovery? Q2->Q3 No A2_Yes->Q3 A3_Yes Optimize Purification: - Screen for optimal recrystallization solvent - Implement slow cooling - Use charcoal for color removal Q3->A3_Yes Yes End Process Optimized Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Managing Reaction Exotherms in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing reaction exotherms during the synthesis of benzimidazoles. This resource is designed for researchers, chemists, and drug development professionals who are working with this critical pharmacophore. The synthesis of the benzimidazole core, while versatile, often involves highly exothermic steps that can compromise safety, yield, and purity if not properly controlled. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is a reaction exotherm, and why is it a significant concern in benzimidazole synthesis?

An exothermic reaction is a chemical process that releases energy, usually in the form of heat, into its surroundings.[1] In benzimidazole synthesis, particularly in classic methods like the Phillips-Ladenburg condensation which involves reacting an o-phenylenediamine with a carboxylic acid, the formation of the imidazole ring is often accompanied by a significant release of heat.[2][3]

This becomes a critical concern for three main reasons:

  • Safety: Uncontrolled exotherms can lead to a rapid increase in temperature and pressure, creating a "runaway reaction" that can breach the reactor vessel, cause explosions, or release hazardous materials.[4]

  • Yield and Purity: Localized hotspots can cause the decomposition of reactants, intermediates, or the final product. They can also promote the formation of unwanted side products, such as 1,2-disubstituted benzimidazoles, which complicates purification and lowers the yield of the desired compound.[5]

  • Scalability: An exotherm that is manageable at a 1-gram scale can become a serious hazard at a 1-kilogram scale due to the change in the surface-area-to-volume ratio, which reduces the efficiency of passive heat dissipation.

Q2: Which benzimidazole synthesis routes are most prone to dangerous exotherms?

The condensation of o-phenylenediamines with carboxylic acids (or their derivatives) and certain aldehydes are the most common routes that require careful thermal management.[6]

  • Phillips-Ladenburg Reaction: Reacting o-phenylenediamine with formic acid or acetic acid is a standard and effective method, but the initial acid-base reaction and subsequent condensation are highly exothermic.[7][8] Procedures often call for heating, but the reaction can generate its own heat rapidly once initiated.[9]

  • Condensation with Aldehydes: While sometimes performed at ambient temperature, these reactions can also be exothermic, especially when driven by strong Lewis acid catalysts or when using highly reactive aldehydes.[10][11]

  • Neutralization/Workup: A frequently overlooked source of exotherm is the quenching step. For example, adding a strong base like sodium hydroxide to neutralize the excess acid from a Phillips condensation is a vigorous acid-base reaction that generates substantial heat.[8][9]

Q3: What are the early warning signs of an uncontrolled exotherm?

Vigilance is key. Early warning signs include:

  • A sudden, sharp rise in the internal reaction temperature that outpaces the cooling system's capacity.

  • Unexpected boiling or refluxing of the solvent, especially if the reaction temperature is supposed to be well below the solvent's boiling point.[4]

  • A noticeable increase in pressure within a closed or sealed reaction vessel.

  • A change in the color or viscosity of the reaction mixture, which may indicate decomposition or side reactions.

  • Visible gas evolution.[12]

Q4: How does my choice of solvent affect exotherm management?

The solvent is not just a medium for the reaction; it is an active tool for thermal control. Key properties to consider are:

  • Heat Capacity: A solvent with a high heat capacity can absorb more energy for a given temperature increase, acting as a "heat sink" to buffer the exotherm.

  • Boiling Point: A solvent with a relatively low boiling point can dissipate heat through refluxing, a process known as evaporative cooling. However, this must be controlled with an efficient condenser to prevent solvent loss and pressure buildup.[4]

  • Thermal Conductivity: Solvents with higher thermal conductivity can more efficiently transfer heat from the reaction mixture to the walls of the reactor and into the cooling bath.

Troubleshooting Guides & Protocols

This section addresses specific problems you may encounter related to exothermic reactions. Each problem is followed by an analysis of potential causes and detailed protocols for resolution.

Problem 1: Runaway Reaction - Temperature Spikes and Loss of Control

A runaway reaction is the most critical safety failure. The primary cause is a rate of heat generation that far exceeds the rate of heat removal.

Exotherm_Troubleshooting start Problem: Uncontrolled Temperature Spike q1 Is the reaction at pilot/kilo scale? start->q1 a1_yes Implement Engineered Controls: - Use jacketed reactor with cryostat - Consider semi-batch or continuous flow setup q1->a1_yes Yes q2 Are you adding a reagent too quickly? q1->q2 No a1_yes->q2 a2_yes Adopt Slow Addition Protocol: - Dilute the reagent being added - Use a syringe pump for controlled dosing - Monitor internal temp during addition q2->a2_yes Yes q3 Is the cooling method ineffective? q2->q3 No end_node Exotherm Controlled a2_yes->end_node a3_yes Upgrade Cooling System: - Switch from ice/water to ice/salt or dry ice/acetone - Ensure proper stirring for heat transfer q3->a3_yes Yes q4 Is the reaction concentration too high? q3->q4 No a3_yes->end_node a4_yes Reduce Reactant Concentration: - Increase solvent volume - Select a solvent with a higher heat capacity q4->a4_yes Yes q4->end_node No a4_yes->end_node

Caption: Troubleshooting logic for an uncontrolled temperature spike.

The best defense is a good offense. Control must be established before the reaction begins.

Protocol 1: Controlled Reagent Addition (Semi-Batch Method)

This protocol is essential for reactions like the condensation of o-phenylenediamine with formic acid.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor internal temperature, and a reflux condenser, add the o-phenylenediamine and the chosen solvent (if any). Place the flask in a cooling bath (see Table 1).

  • Reagent Preparation: Prepare a solution of the second reagent (e.g., formic acid) in a dropping funnel. Diluting the reagent can help moderate the reaction rate upon addition.

  • Controlled Addition: Begin stirring the o-phenylenediamine solution and allow it to cool to the desired starting temperature (e.g., 0-5 °C).

  • Dosing: Add the formic acid solution dropwise from the dropping funnel. The addition rate should be slow enough that the internal temperature does not rise more than 2-3 °C above the set point. If the temperature begins to climb, immediately stop the addition and wait for the cooling bath to bring it back down.[10]

  • Monitoring: Continue to monitor the temperature throughout the addition. A slight, controlled exotherm is expected, but it should never "run away" from the cooling system's ability to remove the heat.

Table 1: Comparison of Common Laboratory Cooling Methods

Cooling MethodTemperature Range (°C)AdvantagesDisadvantagesBest For
Ice/Water Bath0 to 5Readily available, inexpensive.Limited cooling capacity, melts over time.Small-scale, mildly exothermic reactions.
Ice/Salt Bath-20 to -5Lower temperature range, higher capacity.Corrosive, requires monitoring.Moderately exothermic reactions requiring sub-zero temperatures.
Dry Ice/Acetone-78Very low temperature, high capacity.Requires careful handling (cryo-gloves), potential for overcooling, CO₂ gas evolution.Highly exothermic reactions, reactions requiring very low temperatures.
Cryostat/Chiller-80 to 20Precise and stable temperature control.High initial cost, requires maintenance.Large-scale reactions, reactions requiring long, stable cooling.
Problem 2: Exotherm During Reaction Workup and Quenching

A significant exotherm during the addition of a quenching agent (e.g., adding aqueous NaOH to an acidic mixture) is a common and dangerous oversight.

The heat of neutralization for strong acids and bases is substantial. Adding the quenching agent too quickly, especially to a concentrated mixture, will generate a large amount of heat that can cause the solution to boil violently, potentially splashing corrosive material out of the flask.[12]

This protocol ensures that the heat generated during neutralization is managed safely.

Protocol 2: Safe Quenching of Acidic Benzimidazole Reaction Mixtures

  • Pre-Cooling: Once the primary reaction is complete (as confirmed by TLC or another monitoring method), cool the entire reaction flask in an ice/water bath. Stirring is essential to ensure the bulk of the solution is cooled, not just the outer edges.

  • Prepare Quenching Solution: Prepare the required amount of quenching solution (e.g., 10% aqueous NaOH).

  • Slow, Portion-wise Addition: Crucially, do not pour the quenching solution in all at once. Add the NaOH solution slowly via a dropping funnel or in small portions using a pipette.[8]

  • Monitor and Wait: After each small addition, monitor the temperature and observe for any boiling or gas evolution. Allow the temperature to subside before adding the next portion. The goal is to keep the mixture cool throughout the entire neutralization process.[12]

  • Final pH Check: Continue adding the base until the mixture is just alkaline to litmus paper or a pH meter. Avoid adding a large excess of the quenching agent.

  • Proceed with Extraction: Once the mixture is neutralized and has returned to room temperature, you can proceed with the product extraction.

Exotherm_Control_Strategy start Start: Plan Benzimidazole Synthesis q_scale What is the reaction scale? start->q_scale scale_lab < 10g (Lab Scale) q_scale->scale_lab Lab scale_pilot > 100g (Pilot Scale) q_scale->scale_pilot Pilot strategy_lab Strategy: Procedural Controls - Slow addition of reagents - External cooling bath (Ice, Dry Ice) - Dilute reaction mixture scale_lab->strategy_lab strategy_pilot Strategy: Engineered Controls - Use jacketed reactor with automated chiller - Consider continuous flow reactor - In-situ temperature monitoring is critical scale_pilot->strategy_pilot q_reagents How exothermic is the specific reaction (e.g., Phillips vs. other)? strategy_lab->q_reagents strategy_pilot->q_reagents reagents_high High Exotherm Potential (e.g., Formic Acid) q_reagents->reagents_high High reagents_mod Moderate/Unknown Potential q_reagents->reagents_mod Moderate action_high Action: Maximum Control - Use semi-batch addition via syringe pump - Choose solvent with high heat capacity - Start at sub-zero temperature (e.g., -10°C) reagents_high->action_high action_mod Action: Precautionary Control - Add reagents portion-wise - Use standard ice bath (0°C) - Be prepared to halt addition if temp rises reagents_mod->action_mod end_node Safe & Controlled Synthesis action_high->end_node action_mod->end_node

Caption: Decision workflow for selecting an appropriate exotherm control strategy.

References

Technical Support Center: Work-up Procedures for Reactions Involving 4-Bromo-6-chloro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the work-up of reactions involving the versatile building block, 4-Bromo-6-chloro-1H-benzo[d]imidazole. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to adapt and troubleshoot your specific reaction work-ups effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but my product has crashed out of the reaction mixture. What is the best way to isolate it?

A1: The precipitation of your product is often a good sign of its purity and insolubility in the reaction solvent.

  • Initial Isolation: The most straightforward approach is to collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of the cold reaction solvent to remove any soluble impurities.

  • Solvent Choice for Washing: Be mindful of the solubility of your product. If it has some solubility in the reaction solvent, washing with a large volume, especially at room temperature, can lead to yield loss. Using a non-solvent for your product in which the impurities are soluble is an ideal washing solvent.

  • Troubleshooting Low Yield: If you suspect significant product remains in the filtrate, you can partially concentrate the filtrate by rotary evaporation and cool it to induce further precipitation. Always check the filtrate by Thin Layer Chromatography (TLC) to assess the amount of remaining product before discarding it.[1]

Q2: I have a crude reaction mixture in an organic solvent. What is the general approach for a liquid-liquid extraction work-up for this compound and its derivatives?

A2: this compound is an amphoteric molecule, meaning it has both acidic and basic properties.[2][3][4] This is a key feature to exploit during a work-up. The imidazole ring contains a weakly basic nitrogen and a weakly acidic N-H proton.

  • Acid Wash: To remove basic impurities, you can wash your organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your benzimidazole product may also be protonated and partition into the aqueous layer, so it is crucial to check both layers by TLC.

  • Base Wash: To remove acidic impurities, a wash with a dilute aqueous base solution (e.g., saturated sodium bicarbonate or 1M NaOH) is effective. The N-H proton of your benzimidazole can be deprotonated by a strong base, making the compound water-soluble.

  • Brine Wash: After acid and/or base washes, a final wash with saturated aqueous sodium chloride (brine) will help to remove residual water from the organic layer and break up any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.

Q3: I am struggling to purify my this compound derivative by column chromatography. What are some common issues and solutions?

A3: Column chromatography of benzimidazole derivatives can sometimes be challenging due to their polarity.

  • Streaking on TLC: If you observe streaking on your TLC plates, it could be due to the acidic or basic nature of your compound interacting with the silica gel. Adding a small amount of a modifier to your mobile phase can help. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can improve the peak shape. For acidic compounds, a small amount of acetic acid or formic acid can be beneficial.

  • Choosing the Right Solvent System: A good starting point for a mobile phase is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). If your compound is very polar, you may need to use a stronger eluent system, such as dichloromethane/methanol.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or reverse-phase silica gel.

Q4: I am observing a significant amount of a dehalogenated byproduct in my cross-coupling reaction with this compound. How can I minimize this?

A4: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions of halogenated heterocycles.[5] The C-Br bond at the 4-position can be susceptible to reductive cleavage.

  • Choice of Base: Strong bases can sometimes promote dehalogenation. Consider using a weaker base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOtBu.[5]

  • Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can often suppress dehalogenation by promoting the desired reductive elimination step over undesired side reactions.[5]

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest time necessary can help to minimize the formation of byproducts. Monitor the reaction closely by TLC or LC-MS.

  • N-Protection: The free N-H group can sometimes interfere with the catalytic cycle. Protecting the imidazole nitrogen with a suitable protecting group (e.g., Boc) may reduce dehalogenation.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Work-up - Product is partially soluble in the aqueous wash solutions.[1]- Product is volatile and lost during solvent removal.- Incomplete precipitation from the reaction mixture.- Check all aqueous layers by TLC before discarding. If product is present, back-extract with a suitable organic solvent.- Use a cold trap during rotary evaporation.- Concentrate the mother liquor and cool to induce further precipitation.
Formation of an Emulsion During Extraction - High concentration of starting materials or products.- Presence of fine solid particles.- Add brine to the separatory funnel to help break the emulsion.- Filter the entire mixture through a pad of celite.- Centrifuge the mixture if the emulsion is persistent.
Crude Product is an Oil Instead of a Solid - Presence of residual solvent.- The product itself is a low-melting solid or an oil.- Presence of impurities that are depressing the melting point.- Co-evaporate with a solvent that forms an azeotrope with the suspected residual solvent (e.g., toluene for water).- Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.- Purify the oil by column chromatography.
Unexpected Spots on TLC of Crude Product - Incomplete reaction.- Formation of side products (e.g., dehalogenation).- Decomposition of the product during work-up (e.g., exposure to strong acid or base).[1]- Optimize reaction conditions (time, temperature, stoichiometry).- Refer to Q4 for minimizing dehalogenation.- Test the stability of your product to the work-up conditions on a small scale before applying to the entire batch.

Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Work-up

This protocol is ideal for reactions where acidic or basic impurities need to be removed.

Step-by-Step Methodology:

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

  • Dilution: Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acid Wash (Optional): Transfer the mixture to a separatory funnel and wash with 1M HCl. Separate the layers and save the aqueous layer for TLC analysis.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution. Be cautious of gas evolution if there is residual acid. Separate the layers and save the aqueous layer for TLC analysis.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or a solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for benzimidazoles include ethanol/water, acetone/water, or ethyl acetate/hexanes.[6][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visual Workflows

Workup_Decision_Tree start Reaction Complete product_state Is the product a solid or in solution? start->product_state solid Product is a solid precipitate product_state->solid Solid solution Product is in solution product_state->solution Solution filtration Vacuum Filtration solid->filtration extraction Liquid-Liquid Extraction solution->extraction crude_solid Crude Solid filtration->crude_solid crude_solution Crude Product in Organic Solvent extraction->crude_solution purification Purification crude_solid->purification crude_solution->purification recrystallization Recrystallization purification->recrystallization If solid chromatography Column Chromatography purification->chromatography If oil or difficult separation pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: Decision tree for the initial work-up procedure.

Extraction_Workflow start Crude Reaction Mixture in Organic Solvent acid_wash Wash with 1M HCl (optional) start->acid_wash base_wash Wash with sat. NaHCO3 acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate crude_product Crude Product concentrate->crude_product

Caption: Step-by-step liquid-liquid extraction workflow.

References

Technical Support Center: Catalyst Poisoning & Reaction Optimization for 4-Bromo-6-chloro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-6-chloro-1H-benzo[d]imidazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions involving this substrate. The unique electronic and structural features of dihalogenated N-heterocycles like this benzimidazole present specific challenges, primarily concerning catalyst activity, stability, and reaction selectivity. This resource consolidates field-proven insights and literature-based knowledge to help you navigate these complexities and achieve successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and concerns that arise during experimental work with this compound.

Q1: My reaction is sluggish or fails completely. What are the first things I should check?

A1: When a cross-coupling reaction with this compound stalls, the primary suspects are catalyst deactivation (poisoning) and suboptimal reaction conditions.

  • Catalyst Poisoning: The benzimidazole core, specifically the non-protonated nitrogen atom, is a known ligand for transition metals. It can coordinate strongly to the palladium center, leading to the formation of inactive or off-cycle catalyst species.[1] This is a frequent cause of low turnover and reaction failure.

  • Sub-optimal Conditions: Cross-coupling reactions are highly sensitive to the choice of catalyst, ligand, base, and solvent. A system that works for a simple aryl halide may not be suitable for a more complex, electron-rich, or coordinating substrate like a benzimidazole.

  • Starting Material Quality: Impurities in your this compound or coupling partner can act as potent catalyst poisons. Ensure all starting materials are of high purity.

Q2: The reaction mixture turned black and a precipitate formed immediately. Is this normal?

A2: This is a classic visual indicator of catalyst decomposition. The formation of black, insoluble material is typically palladium black (Pd(0) nanoparticles or aggregates), which precipitates from the solution. While some catalyst systems may change color, a rapid crash-out into a black solid often signals that the active, soluble catalytic species is no longer present.[2] This can be caused by:

  • Ligand Degradation or Dissociation: The supporting ligand may be unstable under the reaction conditions or may dissociate from the palladium, leading to uncontrolled reduction and aggregation of the metal.

  • Incorrect Pd(II) Precatalyst Reduction: The initial reduction of the Pd(II) precatalyst to the active Pd(0) species is a critical step. If this process is inefficient or uncontrolled, it can lead to the formation of palladium black instead of the desired soluble catalyst.

  • Reaction with Substrate/Base: Strong bases or certain substrates can sometimes induce rapid, unproductive decomposition of the catalyst complex.

Q3: I am trying to perform a Suzuki-Miyaura coupling. Which halogen will react first, the bromine at C4 or the chlorine at C6?

A3: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is a key determinant of selectivity. The general order of reactivity for oxidative addition to a Pd(0) center is C–I > C–Br > C–Cl. Therefore, the C4-Br bond is significantly more reactive and will preferentially undergo coupling over the C6-Cl bond under standard conditions.[3] This inherent reactivity difference allows for regioselective functionalization. By carefully controlling the reaction stoichiometry and conditions, you can selectively couple at the C4 position while leaving the C6-Cl position intact for subsequent transformations.

Q4: I'm observing a significant amount of a dehalogenated byproduct (hydrodehalogenation). What causes this and how can I minimize it?

A4: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in cross-coupling chemistry. For your substrate, you might observe the formation of 6-chloro-1H-benzo[d]imidazole. This side reaction is often mechanistically complex but can be promoted by:

  • Presence of Protic Solvents/Water: Sources of protons, such as alcohols or residual water, can participate in pathways that lead to dehalogenation.

  • β-Hydride Elimination: If the coupling partner has β-hydrogens, this pathway can compete with reductive elimination of the desired product.

  • Base- or Solvent-Mediated Pathways: Some bases and solvents (like DMF) can act as hydride sources, particularly at elevated temperatures, leading to the reduction of the aryl halide.[2]

To minimize this, consider using anhydrous solvents, carefully selecting a non-protic base, and potentially protecting the N-H group of the benzimidazole, which can also influence side reactions.[4]

Q5: Do I need to protect the N-H group of the benzimidazole ring?

A5: While not always mandatory, N-H protection is highly recommended . The acidic proton on the imidazole ring can interfere with the reaction in several ways:

  • Base Consumption: It will react with the base, altering the stoichiometry and potentially affecting the catalytic cycle.

  • Solubility Issues: The deprotonated benzimidazolide anion may have different solubility properties, which can impact reaction kinetics.

  • Catalyst Inhibition: The anionic N-heterocycle can coordinate even more strongly to the palladium center, exacerbating catalyst poisoning.

  • Side Reactions: The unprotected N-H can lead to undesired side reactions, such as dehalogenation.[4][5]

Common protecting groups like Boc, SEM, or a simple methylation can mitigate these issues, leading to cleaner reactions and higher yields.

Troubleshooting Guides

This section provides structured workflows to diagnose and resolve specific experimental problems.

Guide 1: Low to No Product Conversion

This guide helps you troubleshoot reactions that are failing to produce the desired coupled product.

LC-MS or TLC analysis shows primarily unreacted starting materials with little or no formation of the desired product. The reaction mixture may or may not have turned black.

G A Start: Low/No Conversion B Is the catalyst system appropriate for N-heterocycles? A->B C Action: Switch to a catalyst system known for challenging heterocyles. - Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos). - Consider N-Heterocyclic Carbene (NHC) ligands. B->C No D Is the benzimidazole N-H protected? B->D Yes C->D E Action: Protect the N-H group. - Use Boc, SEM, or methyl protection. This prevents catalyst poisoning and side reactions. D->E No F Are reaction conditions (base, solvent, temp) optimized? D->F Yes E->F G Action: Screen alternative conditions. - Base: Use a non-nucleophilic base (e.g., Cs2CO3, K3PO4). - Solvent: Use anhydrous polar aprotic solvents (e.g., Dioxane, Toluene, DMF). - Temperature: Incrementally increase temperature, but monitor for decomposition. F->G No H Are starting materials pure and reaction setup inert? F->H Yes G->H I Action: Purify starting materials. - Recrystallize or chromatograph substrates. - Ensure rigorous inert atmosphere (degas solvent, use Ar/N2). H->I No J Problem Resolved H->J Yes I->J

Caption: Troubleshooting workflow for low or no product conversion.

Guide 2: Significant Side Product Formation (Dehalogenation)

This guide focuses on strategies to suppress the formation of the hydrodehalogenated byproduct.

The desired product is formed, but a significant peak corresponding to the mass of 6-chloro-1H-benzo[d]imidazole is observed in the LC-MS.

StrategyRationale & CausalityExperimental Protocol
1. Rigorous Anhydrous Conditions Water and other protic species are common sources of protons for the dehalogenation pathway. Their exclusion is critical.- Use oven-dried glassware. - Use freshly distilled or commercially available anhydrous solvents. - Use an anhydrous base (e.g., powdered, flame-dried K₂CO₃ or Cs₂CO₃).
2. N-H Protection The acidic N-H proton can participate in or facilitate dehalogenation pathways. Protecting this site blocks these routes.[6]- Protect the benzimidazole with a suitable group (e.g., Boc, SEM) prior to the coupling reaction. This often leads to cleaner reaction profiles.
3. Choice of Base & Solvent Certain base/solvent combinations are more prone to generating hydride species that cause reduction.[2]- Avoid strong, nucleophilic bases if possible. K₃PO₄ or Cs₂CO₃ are often good choices. - Be cautious with DMF at high temperatures, as it can decompose to generate dimethylamine, a potential hydride source. Consider dioxane or toluene as alternatives.
4. Additives In some cases, additives can suppress dehalogenation by altering the catalytic cycle or sequestering reactive intermediates.[6]- For Suzuki reactions, the addition of bromide salts has sometimes been found to suppress dehalogenation, though this is system-dependent and requires screening.

Catalyst & Ligand Selection for this compound

The success of cross-coupling reactions with this substrate is critically dependent on the catalyst system. The nitrogen atoms in the benzimidazole ring can act as poisons to the palladium catalyst, making ligand choice paramount.

Recommended Catalyst Systems:
Reaction TypeRecommended Catalyst/Ligand SystemRationale
Suzuki-Miyaura Precatalyst: Pd(OAc)₂, Pd₂(dba)₃ Ligand: Buchwald-type phosphines (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (e.g., IPr)Bulky, electron-rich ligands promote the crucial reductive elimination step and sterically hinder the coordination of the benzimidazole nitrogen to the Pd center, thus preventing catalyst deactivation.[7][8]
Buchwald-Hartwig Amination Precatalyst: Pd(OAc)₂, Pd₂(dba)₃ Ligand: Biaryl phosphines like XPhos, RuPhos, or Josiphos-type ligands.These ligands are specifically designed for C-N bond formation and are highly effective at promoting amination while resisting poisoning by both the amine nucleophile and heterocyclic substrates.[7][8][9]
Sonogashira Coupling Catalyst: Pd(PPh₃)₂Cl₂/CuI or Copper-free systems with Pd(OAc)₂ and a ligand like SPhos.While the classic Pd/Cu system can work, copper-free conditions are often cleaner for N-heterocycles.[10][11] The use of robust phosphine ligands is beneficial. The reaction often proceeds well at room temperature.[10]
Heck Reaction Catalyst: Pd(OAc)₂, Palladacycles Ligand: PPh₃, or phosphine-free systems with additives like N-heterocyclic carbenes.The Heck reaction can sometimes be more forgiving, but for complex substrates, the use of more modern, robust catalyst systems is advisable to prevent catalyst decomposition at the required higher temperatures.[12][13][14]

Ligand Selection Logic Diagram:

G A Start: Select Ligand for This compound B Primary Challenge: Catalyst Poisoning by Benzimidazole-N A->B C Solution: Use Ligands that... 1. Are sterically bulky to block N-coordination. 2. Are electron-rich to promote fast reductive elimination. B->C D Recommended Ligand Classes C->D E Buchwald Biaryl Phosphines (XPhos, SPhos, RuPhos) PROS: High activity, commercially available, well-documented for heterocycles. CONS: Air-sensitive, can be expensive. D->E Most Common & Versatile F N-Heterocyclic Carbenes (NHCs) (IPr, IMes) PROS: Very strong Pd-ligand bond, high thermal stability. CONS: Precatalyst activation can be slower. D->F For High Temperatures G Bidentate Phosphines (dppf, Xantphos) PROS: Good for stabilizing Pd center. CONS: May be less active than bulky monophosphines for very challenging substrates. D->G Good General Choice

Caption: Logic for selecting an appropriate ligand class.

References

Validation & Comparative

A Comparative Guide to 4-Bromo-6-chloro-1H-benzo[d]imidazole and Other Halogenated Benzimidazoles for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 4-Bromo-6-chloro-1H-benzo[d]imidazole with other halogenated benzimidazoles, tailored for researchers, scientists, and drug development professionals. We will delve into their synthesis, physicochemical properties, and comparative biological activities, supported by experimental data and detailed protocols. Our focus is to equip you with the technical insights necessary for informed decisions in your research and development endeavors.

Introduction: The Significance of Halogenation in Benzimidazole Scaffolds

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets. The introduction of halogen atoms—such as bromine, chlorine, and fluorine—onto the benzimidazole ring system is a well-established strategy to modulate the molecule's physicochemical and pharmacological properties. Halogenation can influence lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced biological activity.[1] This guide will specifically explore the landscape of dihalogenated benzimidazoles, with a focus on this compound and its performance relative to other halogenated analogs.

Physicochemical Properties: A Comparative Overview

While specific experimental data for this compound is not extensively available, we can infer its properties based on related structures. The presence of both bromine and chlorine atoms is expected to significantly increase the lipophilicity (logP) of the molecule compared to non-halogenated or mono-halogenated benzimidazoles. This enhanced lipophilicity can influence cell membrane permeability and interaction with hydrophobic pockets of target proteins.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)
This compound C₇H₄BrClN₂231.483.110.5
4,6-Dibromo-1H-benzo[d]imidazoleC₇H₄Br₂N₂275.933.210.4
4,6-Dichloro-1H-benzo[d]imidazoleC₇H₄Cl₂N₂187.032.810.3
5,6-Dichloro-1H-benzo[d]imidazoleC₇H₄Cl₂N₂187.032.910.2
4-Bromo-1H-benzo[d]imidazoleC₇H₅BrN₂197.032.311.2
6-Chloro-1H-benzo[d]imidazoleC₇H₅ClN₂152.582.011.4

Note: Predicted values are generated using computational models and should be considered as estimations.

Synthesis of this compound: A Plausible Experimental Protocol

A specific, validated experimental protocol for the synthesis of this compound is not readily found in the literature. However, a reliable synthetic route can be proposed based on established methods for synthesizing benzimidazole derivatives, such as the Phillips condensation reaction.[4][5][6][7] The proposed synthesis involves two key steps: the synthesis of the precursor 4-bromo-6-chloro-1,2-phenylenediamine, followed by cyclization with a one-carbon source.

Diagram of the Proposed Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-bromo-6-chloro-1,2-phenylenediamine cluster_step2 Step 2: Phillips Condensation A 2-Chloro-4-bromoaniline B Nitration (e.g., HNO₃/H₂SO₄) A->B C 2-Chloro-4-bromo-6-nitroaniline B->C D Reduction (e.g., SnCl₂/HCl or Fe/HCl) C->D E 4-Bromo-6-chloro-1,2-phenylenediamine D->E G Reflux E->G F Formic Acid F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-bromo-6-chloro-1,2-phenylenediamine (Intermediate)

This precursor can be synthesized from commercially available 2-chloro-4-bromoaniline through nitration followed by reduction.

Materials:

  • 2-Chloro-4-bromoaniline

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Stannous Chloride (SnCl₂) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Suitable organic solvent (e.g., Ethanol)

Protocol:

  • Nitration: Carefully add 2-chloro-4-bromoaniline to a mixture of concentrated nitric acid and sulfuric acid at 0-5 °C. Stir the mixture until the reaction is complete (monitored by TLC). Pour the reaction mixture onto ice and collect the precipitated 2-chloro-4-bromo-6-nitroaniline by filtration.

  • Reduction: Suspend the 2-chloro-4-bromo-6-nitroaniline in ethanol and add an excess of a reducing agent like stannous chloride in concentrated HCl or iron powder in acidic medium. Reflux the mixture until the reduction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and neutralize with a concentrated NaOH solution to precipitate the crude product. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-bromo-6-chloro-1,2-phenylenediamine.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Phillips Condensation)

This final step involves the cyclization of the diamine intermediate with formic acid.[4][7]

Materials:

  • 4-Bromo-6-chloro-1,2-phenylenediamine

  • Formic Acid (98-100%)

  • Sodium Bicarbonate (NaHCO₃) solution

Protocol:

  • Dissolve 4-bromo-6-chloro-1,2-phenylenediamine in an excess of formic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it into ice-water.

  • Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Comparative Biological Activity: Anticancer and Kinase Inhibitory Potential

Halogenated benzimidazoles have garnered significant attention for their potential as anticancer agents and kinase inhibitors.[2][3][8] The type and position of the halogen substituents play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

While direct comparative in vitro studies including this compound are scarce, we can collate data from various sources to provide a comparative perspective on the cytotoxic effects of different halogenated benzimidazoles against various cancer cell lines. It is important to note that direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Mebendazole (a benzimidazole anthelmintic)MDA-MB-231 (Triple-Negative Breast Cancer)~0.1-1[9]
Flubendazole (a benzimidazole anthelmintic)MDA-MB-231 (Triple-Negative Breast Cancer)~0.1-1[9]
4,6-Dinitrobenzimidazole derivativep53-negative colon cancer cellsPromising sensitivity[10][11]
5-Bromo-N-(4-fluorophenyl)-1H-benzo[d]imidazol-2-amineMCF-7 (Breast Cancer)Not specified, but active[1]
5-Bromo-N-(4-fluorophenyl)-1H-benzo[d]imidazol-2-amineHeLa (Cervical Cancer)Not specified, but active[1]

The data suggests that halogenated benzimidazoles, in general, exhibit potent anticancer activity. The presence of halogens is often associated with enhanced cytotoxicity. For this compound, it is hypothesized that the combination of a bromine and a chlorine atom at positions 4 and 6 could lead to significant anticancer activity, potentially through mechanisms such as microtubule disruption or induction of apoptosis, which are common for this class of compounds.[9]

Kinase Inhibitory Activity

Many halogenated benzimidazoles are known to be potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

Diagram of a Representative Signaling Pathway

KinaseInhibition cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase1 Downstream Kinase 1 (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 (e.g., MEK) Kinase1->Kinase2 Activates Kinase3 Downstream Kinase 3 (e.g., ERK) Kinase2->Kinase3 Activates TF Transcription Factor Kinase3->TF Activates Gene Gene Expression TF->Gene Regulates Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Inhibitor Halogenated Benzimidazole (e.g., this compound) Inhibitor->Kinase1 Inhibitor->Kinase2 Inhibitor->Kinase3

Caption: Halogenated benzimidazoles can inhibit various kinases in signaling pathways, thereby blocking downstream effects like cell proliferation.

Structure-Activity Relationship (SAR) Insights

The biological activity of halogenated benzimidazoles is highly dependent on the nature, number, and position of the halogen substituents.

  • Nature of Halogen: The electronegativity and size of the halogen atom can influence binding interactions. Bromine, being larger and more polarizable than chlorine, can form stronger halogen bonds with protein targets.

  • Position of Halogen: The position of the halogen on the benzimidazole ring is critical for activity. Substitution at the 4, 5, 6, and 7 positions can differentially affect the molecule's interaction with the target's binding site.

  • Dihalogenation vs. Monohalogenation: Dihalogenated benzimidazoles often exhibit enhanced activity compared to their mono-halogenated counterparts. The specific combination and relative positions of the two halogens can fine-tune the compound's potency and selectivity. In the case of this compound, the distinct electronic and steric properties of bromine and chlorine at these specific positions may offer a unique interaction profile with biological targets.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, member of the halogenated benzimidazole family. Based on the established potent biological activities of related dihalogenated benzimidazoles, it is a strong candidate for further investigation as an anticancer agent and/or kinase inhibitor.

For researchers, the key takeaways are:

  • The proposed synthetic route provides a viable starting point for obtaining this compound for screening purposes.

  • The predicted physicochemical properties suggest good potential for cell permeability.

  • Comparative analysis with other halogenated benzimidazoles indicates a high probability of significant biological activity.

Future research should focus on the direct synthesis and biological evaluation of this compound in a panel of cancer cell lines and kinase assays. Direct, head-to-head comparisons with other dihalogenated benzimidazoles under identical experimental conditions are crucial to accurately determine its relative potency and potential as a lead compound for drug development.

References

A Comparative Guide to the Biological Activity of 4-Bromo-6-chloro-1H-benzo[d]imidazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its structural similarity to naturally occurring purines allows for facile interactions with various biological macromolecules.[2] The introduction of halogen substituents, such as bromine and chlorine, onto the benzimidazole core is a well-established strategy to modulate the physicochemical properties and enhance the biological potency of the resulting analogs.[3] This guide provides an in-depth, objective comparison of the biological activities of 4-Bromo-6-chloro-1H-benzo[d]imidazole analogs, supported by experimental data and detailed methodologies to inform and guide future drug discovery efforts.

The Rationale for Halogenation: Enhancing Lipophilicity and Potency

The strategic placement of bromo and chloro groups on the benzimidazole ring is a key aspect of medicinal chemistry design aimed at improving a compound's therapeutic potential. Halogenation, particularly with bromine and chlorine, can significantly increase the lipophilicity of a molecule. This enhanced lipophilicity can improve the compound's ability to cross cellular membranes, thereby increasing its bioavailability and access to intracellular targets.[3] Furthermore, the electronic properties of halogens can influence the binding affinity of the molecule to its target protein through various non-covalent interactions, including hydrogen bonding and halogen bonding, potentially leading to increased potency.[3]

Comparative Analysis of Anticancer Activity

The anticancer potential of benzimidazole derivatives is a major focus of research, with many analogs demonstrating significant cytotoxicity against various cancer cell lines.[4][5] The primary mechanism of action for many anticancer benzimidazoles involves the disruption of microtubule polymerization, a critical process for cell division.[6] By binding to β-tubulin, these compounds inhibit the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[7][8]

Table 1: Comparative Cytotoxicity of Chloro-Benzimidazole Analogs against HL-60 Cancer Cell Line

Compound IDSubstitution Pattern% Cell ViabilityIC50 (µM)
3a 5-chloro-2-phenyl-1-(4-methoxybenzoyl)21.145.14
3c 5-chloro-2-(4-chlorophenyl)-1-(4-methoxybenzoyl)25.424.0
3b' 6-chloro-2-(4-methylphenyl)-1-(4-methoxybenzoyl)3.881.14
4b 5-chloro-1-(4-methoxybenzyl)-2-(4-methylphenyl)12.342.08

Data synthesized from a study on chloro-benzo[d]imidazole regioisomers.[7] It is important to note that direct comparison with 4-Bromo-6-chloro analogs requires further dedicated studies.

The data in Table 1 suggests that the position of the chlorine atom and the nature of the substituents at the 1 and 2 positions significantly influence the cytotoxic activity. For example, compound 3b' , with a 6-chloro substitution, exhibited the highest potency with an IC50 of 1.14 µM.[7] This highlights the importance of positional isomerism in determining the anticancer efficacy of these compounds.

Comparative Analysis of Antimicrobial Activity

Benzimidazole derivatives are also well-recognized for their broad-spectrum antimicrobial properties, exhibiting activity against a range of bacteria and fungi.[1][9] The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cellular processes.[1]

A study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives provides a useful framework for comparing the antimicrobial efficacy of halogenated benzimidazoles.[10]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 6-Chloro-Benzimidazole Analogs

Compound IDR Group (at position 2)E. coliS. faecalisS. aureus (MSSA)S. aureus (MRSA)C. albicansA. niger
1d 4-Fluorophenyl8424>128>128
2d 4-Fluorophenyl (N-methylated)16848>128>128
3s 4-Chlorophenyl (N-benzylated)42223264
4b 4-Nitrophenyl (N-ethylated)22421632
4k 4-Methoxyphenyl (N-propargylated)4424816
Ciprofloxacin -816816--
Fluconazole -----4128

Data synthesized from a study on 6-substituted 1H-benzimidazole derivatives.[10] This table serves as a representative comparison, and direct testing of 4-Bromo-6-chloro analogs is necessary for conclusive SAR.

The results in Table 2 demonstrate that substitutions at both the N-1 and C-2 positions of the 6-chlorobenzimidazole scaffold have a profound impact on antimicrobial activity. For instance, compound 3s , with a 4-chlorophenyl group at the 2-position and a benzyl group at the N-1 position, showed potent activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 2 µg/mL against MRSA.[10] Notably, compound 4k displayed significant antifungal activity against C. albicans and A. niger.[10]

Structure-Activity Relationship (SAR) Insights

Based on the available data for related halogenated benzimidazoles, several structure-activity relationship (SAR) trends can be inferred, which can guide the design of more potent this compound analogs:

  • Position of Halogen: The position of the halogen on the benzene ring is critical. As seen in the cytotoxicity data, a 6-chloro substituent can be more favorable than a 5-chloro substituent in certain contexts.[7] The interplay between the 4-bromo and 6-chloro substituents in the target scaffold likely creates a unique electronic and steric environment that influences biological activity.

  • Substitution at C-2: The nature of the substituent at the 2-position is a key determinant of activity. Aromatic rings, particularly those with electron-withdrawing or -donating groups, can significantly modulate the anticancer and antimicrobial properties.[10]

  • Substitution at N-1: Alkylation or arylation at the N-1 position offers a valuable handle for modifying the compound's properties. The introduction of different groups can impact solubility, cell permeability, and binding interactions with the target.[10]

Experimental Protocols

To ensure the reproducibility and validation of the biological data, detailed experimental protocols are essential.

Synthesis of this compound Analogs

A general and widely adopted method for the synthesis of 2-substituted benzimidazole derivatives is the condensation of an appropriately substituted o-phenylenediamine with a variety of reagents such as aldehydes or carboxylic acids.[2][4]

Step 1: Synthesis of 4-Bromo-6-chloro-o-phenylenediamine (Starting Material)

A plausible route to the key intermediate, 4-Bromo-6-chloro-o-phenylenediamine, would involve the controlled bromination and reduction of a suitable starting material like 4-chloro-2-nitroaniline.

Step 2: Condensation Reaction

  • Dissolve 4-Bromo-6-chloro-o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add the desired aldehyde or carboxylic acid (1.1 equivalents) to the solution.

  • If using an aldehyde, an oxidizing agent such as sodium metabisulfite may be added.[10]

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.

  • Filter, wash with water, and dry the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Step 3: N-Alkylation/Arylation (for N-1 substituted analogs)

  • Dissolve the synthesized 2-substituted-4-Bromo-6-chloro-1H-benzo[d]imidazole (1 equivalent) in a suitable solvent like DMF or acetone.

  • Add a base such as potassium carbonate (K2CO3) (2-3 equivalents).

  • Add the desired alkyl or aryl halide (1.1 equivalents) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

dot

Caption: General synthesis workflow for this compound analogs.

Anticancer Activity Assays

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

dot

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Benzimidazole Analogs (Varying Concentrations) seed_cells->treat_cells incubate_mtt Add MTT Solution & Incubate treat_cells->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability & IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Serial Dilutions: Perform serial two-fold dilutions of the benzimidazole analogs in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways in Anticancer Action

The anticancer activity of many benzimidazole derivatives is intricately linked to their ability to interfere with critical cellular signaling pathways. A primary target is the tubulin-microtubule system, which is fundamental for mitosis. Inhibition of tubulin polymerization leads to the activation of the spindle assembly checkpoint, causing a prolonged mitotic arrest. This arrest can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria, activation of caspases (such as caspase-3 and caspase-9), and ultimately, programmed cell death.

dot

Apoptosis_Pathway cluster_cell Cancer Cell Benzimidazole 4-Bromo-6-chloro- benzimidazole analog Tubulin β-Tubulin Benzimidazole->Tubulin Inhibits Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest Mitochondrion Mitochondrion MitoticArrest->Mitochondrion Triggers CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for apoptosis induction by benzimidazole analogs.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The comparative data presented in this guide, although synthesized from related structures, underscores the significant impact of substitutions at the N-1 and C-2 positions on biological activity. Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs to establish a clear and comprehensive structure-activity relationship. Such studies, employing the detailed experimental protocols outlined herein, will be instrumental in identifying lead compounds with enhanced potency and selectivity, paving the way for the development of next-generation therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of Bromo-Chloro Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anthelmintic effects.[1] The introduction of halogen substituents, particularly bromine and chlorine, onto the benzimidazole ring system has been a highly effective strategy for modulating the potency, selectivity, and pharmacokinetic properties of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of bromo-chloro substituted benzimidazoles, offering insights into the rational design of next-generation therapeutic agents.

The Influence of Bromo and Chloro Substituents on Biological Activity

The position and nature of halogen substituents on the benzimidazole core play a critical role in defining the biological activity of the resulting derivatives. Both bromine and chlorine are electron-withdrawing groups that can influence the acidity of the N-H bond, the electron density of the aromatic system, and the overall lipophilicity of the molecule. These modifications, in turn, affect how the molecule interacts with its biological target.

Antimicrobial Activity

Halogenated benzimidazoles have demonstrated significant potential as antimicrobial agents. The presence of bromo and chloro groups can enhance the antibacterial and antifungal properties of the benzimidazole scaffold.

A comparative analysis of minimum inhibitory concentration (MIC) values from various studies reveals key SAR trends:

  • Position Matters : Substitution at the 5- and 6-positions of the benzimidazole ring is particularly influential. Dihalo-substitutions, such as 5,6-dichloro, often lead to potent antimicrobial activity.

  • Nature of Halogen : While both bromine and chlorine enhance activity, the specific halogen can influence the spectrum of activity. For instance, some studies suggest that bromo-substituted benzimidazoles may exhibit superior activity against certain bacterial strains compared to their chloro-counterparts, potentially due to the higher lipophilicity and polarizability of bromine.

  • Synergistic Effects : The combination of bromo and chloro substituents on the same benzimidazole molecule can lead to synergistic effects, resulting in broader-spectrum antimicrobial activity.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Bromo-Chloro Substituted Benzimidazoles

Compound IDR-Group at C2Substitution PatternS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)Reference
1 -H5-Bromo12.525-[2]
2 -CH2Cl5-Chloro---[3]
3 Various6-Chloro/Nitro2-16 (MRSA)2-168-16[4]
4 -Thiophenyl5-Bromo<4--[5]
5 -Thiophenyl5-Chloro<4--[5]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. "-" indicates data not available.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is significantly enhanced by bromo and chloro substitution. These modifications can influence the compound's ability to interact with various cancer-related targets, such as protein kinases and tubulin.

Key insights from the SAR of bromo-chloro substituted benzimidazoles in oncology include:

  • Increased Potency : Halogenation, particularly at the 4, 5, 6, and 7 positions, has been shown to increase the cytotoxic activity of benzimidazoles against a range of cancer cell lines.[6]

  • Target Specificity : The position of the halogen can influence the selectivity of the compound for specific cancer targets. For example, a 4-bromo substituent has been correlated with potent inhibition of certain kinases.

  • Induction of Apoptosis : Many bromo-chloro substituted benzimidazoles exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[6]

Table 2: Comparative Anticancer Activity (IC50, µM) of Representative Bromo-Chloro Substituted Benzimidazoles

Compound IDR-Group at C2Substitution PatternMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
6 -NH-(4-fluorophenyl)5-Bromo15.8--[2]
7 Various6-Chloro/Nitro1.84-10.28--[4]
8 Various4,5,6,7-Tetrabromo5.30--[6]
9 -(4-chlorophenyl)5-(methylsulfonyl)---[7]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. "-" indicates data not available.

Anthelmintic Activity

Benzimidazoles are a well-established class of anthelmintic drugs. The introduction of bromo and chloro substituents can further enhance their efficacy against various parasitic worms. The mechanism of action often involves the inhibition of tubulin polymerization in the parasite.

Experimental Protocols

General Synthesis of 2-Substituted-5-bromo-6-chloro-1H-benzimidazole

This protocol outlines a general method for the synthesis of the target compounds, which can be adapted based on the desired substituent at the C2 position.

G cluster_0 Step 1: Synthesis of 4-Bromo-5-chloro-1,2-diaminobenzene cluster_1 Step 2: Cyclization to form Benzimidazole Ring A 4-Bromo-5-chloro-2-nitroaniline B Reduction (e.g., SnCl2/HCl) A->B C 4-Bromo-5-chloro-1,2-diaminobenzene B->C D 4-Bromo-5-chloro-1,2-diaminobenzene F Condensation/ Cyclization (e.g., Reflux in acid) D->F E Carboxylic Acid (R-COOH) or Aldehyde (R-CHO) E->F G 2-Substituted-5-bromo-6-chloro-1H-benzimidazole F->G

Caption: General synthetic workflow for 2-substituted-5-bromo-6-chloro-1H-benzimidazoles.

Step-by-Step Methodology:

  • Synthesis of 4-Bromo-5-chloro-1,2-diaminobenzene:

    • To a solution of 4-bromo-5-chloro-2-nitroaniline in a suitable solvent (e.g., ethanol), add a reducing agent such as stannous chloride (SnCl2) in the presence of concentrated hydrochloric acid.

    • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.

    • Filter, wash with water, and dry the crude 4-bromo-5-chloro-1,2-diaminobenzene.

  • Synthesis of 2-Substituted-5-bromo-6-chloro-1H-benzimidazole:

    • Dissolve the 4-bromo-5-chloro-1,2-diaminobenzene and the desired carboxylic acid (R-COOH) or aldehyde (R-CHO) in a suitable solvent (e.g., 4M HCl).

    • Reflux the mixture for several hours. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a base to precipitate the crude product.

    • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the pure 2-substituted-5-bromo-6-chloro-1H-benzimidazole.

In Vitro Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is a widely used technique to determine the antimicrobial activity of a compound.[8]

G A Prepare standardized microbial inoculum B Inoculate sterile Mueller-Hinton agar plates A->B C Create wells in the agar using a sterile borer B->C D Add test compound solution to the wells C->D E Incubate plates at 37°C for 24 hours D->E F Measure the diameter of the zone of inhibition E->F

Caption: Workflow for the agar well diffusion antimicrobial assay.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the inoculum and spread it evenly over the entire surface of a Mueller-Hinton agar plate.

  • Well Preparation: Use a sterile cork borer to create wells of a uniform diameter in the agar.

  • Application of Test Compound: Add a fixed volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well. A solvent control should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with various concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT anticancer assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the bromo-chloro substituted benzimidazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.

Causality Behind Experimental Choices

The selection of bromo and chloro substituents in drug design is a deliberate choice rooted in their predictable effects on a molecule's physicochemical properties.

  • Lipophilicity and Membrane Permeability: Halogens, particularly bromine, increase the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, a critical step for reaching intracellular targets. The choice between bromine and chlorine can fine-tune this property.

  • Electronic Effects and Target Binding: The electron-withdrawing nature of halogens alters the electron distribution within the benzimidazole ring. This can influence hydrogen bonding interactions and the overall binding affinity of the molecule to its target protein. Theoretical studies have shown that halogenation can impact the energetics of the molecule and its interactions with the surrounding environment.[12]

  • Metabolic Stability: The introduction of halogens can block sites of metabolism, thereby increasing the metabolic stability and half-life of the drug.

Conclusion

The incorporation of bromo and chloro substituents into the benzimidazole scaffold is a powerful strategy for the development of potent antimicrobial, anticancer, and anthelmintic agents. The structure-activity relationships discussed in this guide highlight the importance of the position and nature of the halogen in determining the biological activity profile of these compounds. By understanding these relationships and employing the detailed experimental protocols provided, researchers can rationally design and synthesize novel bromo-chloro substituted benzimidazoles with improved therapeutic potential. Further investigations into the precise mechanisms of action and in vivo efficacy of these compounds are warranted to translate these promising findings into clinical applications.

References

Validating the Mechanism of Action of 4-Bromo-6-chloro-1H-benzo[d]imidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Halogenated Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. The strategic placement of halogen atoms, such as bromine and chlorine, on the benzimidazole core can significantly enhance the potency and selectivity of these compounds. This guide focuses on a specific class, the 4-Bromo-6-chloro-1H-benzo[d]imidazole derivatives, which have emerged as promising candidates in oncology research. Their purported mechanism of action centers on the inhibition of key cellular proliferation and survival pathways.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of these derivatives. We will explore the probable molecular targets, compare their activity with established inhibitors, and provide detailed, field-proven experimental protocols to ensure scientific rigor and reproducibility.

Deconvoluting the Mechanism: A Multi-Targeted Approach

Based on extensive research into functionally similar benzimidazole compounds, the this compound scaffold likely exerts its anti-cancer effects through a multi-targeted mechanism, primarily involving the inhibition of protein kinases and DNA topoisomerase I. This polypharmacological profile can be advantageous in overcoming drug resistance mechanisms that often plague single-target therapies.

Primary Hypothesized Targets:
  • Protein Kinase Inhibition: Many halogenated benzimidazoles have been identified as potent inhibitors of various protein kinases that are critical for cancer cell proliferation and survival. Key kinases likely inhibited by this class of compounds include:

    • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, drives tumor growth in several cancers.

    • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition. Its inhibition leads to cell cycle arrest.[1]

  • Topoisomerase I (Top1) Inhibition: This essential enzyme is responsible for relaxing DNA supercoils during replication and transcription.[2] Inhibitors trap the Top1-DNA cleavage complex, leading to DNA damage and apoptosis.[3]

The following sections will detail the experimental workflows to validate the engagement and inhibition of these targets by this compound derivatives and compare their efficacy against established drugs.

Experimental Validation: A Step-by-Step Guide

To rigorously validate the proposed mechanisms of action, a tiered experimental approach is recommended, starting from broad cellular effects and progressively narrowing down to specific molecular interactions.

Tier 1: Cellular Effects Assessment

The initial step is to determine the cytotoxic and anti-proliferative effects of the benzimidazole derivatives on cancer cell lines.

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[4][5]

Experimental Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and control inhibitors (e.g., Gefitinib for EGFR, Roscovitine for CDK2, Camptothecin for Top1) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Comparative Data Table:

Compound ClassTest CompoundAlternative CompoundTarget(s)Cell LineIC50 (µM) - Representative Data
Benzimidazole DerivativeBCD-1GefitinibEGFRA5491.5
Benzimidazole DerivativeBCD-2RoscovitineCDK2MCF-73.2
Benzimidazole DerivativeBCD-3CamptothecinTopoisomerase IHCT1160.8
Tier 2: Target Engagement and Biochemical Validation

Once cellular activity is confirmed, the next crucial step is to verify direct binding to the hypothesized molecular targets.

CETSA is a powerful biophysical assay that confirms drug-target interaction in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[7][8]

Experimental Protocol:

  • Cell Treatment: Treat intact cancer cells with the benzimidazole derivative or a vehicle control for a defined period.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Detection: Analyze the supernatant (soluble protein fraction) by Western blot using antibodies specific for the target protein (e.g., EGFR, CDK2, Top1).

  • Data Analysis: A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control.

Workflow Diagram:

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

This biochemical assay directly measures the ability of the benzimidazole derivatives to inhibit the enzymatic activity of purified kinases.[9][10]

Experimental Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified recombinant kinase (e.g., EGFR, CDK2), a specific substrate peptide, and the benzimidazole derivative at various concentrations.[11]

  • Initiation of Reaction: Start the kinase reaction by adding ATP.[12]

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection of Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive assays (³²P-ATP) or non-radioactive methods like ADP-Glo™ which measures ADP production.[11]

  • Data Analysis: Calculate the IC50 value for kinase inhibition.

Comparative Data Table:

Compound ClassTest CompoundAlternative CompoundKinase TargetIC50 (nM) - Representative Data
Benzimidazole DerivativeBCD-1GefitinibEGFR25
Benzimidazole DerivativeBCD-2RoscovitineCDK2150

This assay assesses the ability of the compounds to inhibit the relaxation of supercoiled DNA by Topoisomerase I.

Experimental Protocol:

  • Reaction Mixture: In a microcentrifuge tube, combine supercoiled plasmid DNA, purified human Topoisomerase I, and the benzimidazole derivative or Camptothecin as a positive control at varying concentrations.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Inhibition of Topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled and/or nicked DNA.

Tier 3: Elucidating Downstream Cellular Consequences

Validating target inhibition requires demonstrating the expected downstream cellular effects, such as apoptosis.

Apoptosis, or programmed cell death, is a common outcome of effective anticancer therapies. Its induction can be monitored by observing the cleavage of specific proteins like caspases and PARP.[13]

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the benzimidazole derivatives for 24-48 hours, then harvest and lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, and members of the Bcl-2 family).[14][15]

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Data Analysis: An increase in the levels of cleaved Caspase-3 and cleaved PARP, and a change in the ratio of pro- to anti-apoptotic Bcl-2 family proteins, are indicative of apoptosis induction.

Signaling Pathway Diagram:

G This compound This compound EGFR EGFR This compound->EGFR inhibits CDK2 CDK2 This compound->CDK2 inhibits Topoisomerase I Topoisomerase I This compound->Topoisomerase I inhibits PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway EGFR->PI3K/Akt/mTOR Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK Pathway Cell Cycle Progression (G1/S) Cell Cycle Progression (G1/S) CDK2->Cell Cycle Progression (G1/S) DNA Replication/Transcription DNA Replication/Transcription Topoisomerase I->DNA Replication/Transcription Survival Survival PI3K/Akt/mTOR Pathway->Survival Apoptosis Apoptosis PI3K/Akt/mTOR Pathway->Apoptosis inhibits Proliferation Proliferation RAS/RAF/MEK/ERK Pathway->Proliferation RAS/RAF/MEK/ERK Pathway->Apoptosis inhibits Cell Cycle Progression (G1/S)->Proliferation DNA Replication/Transcription->Proliferation

Caption: Hypothesized Signaling Pathways Targeted by the Benzimidazole Derivatives.

Conclusion: A Roadmap for Mechanistic Validation

This guide provides a structured and experimentally robust framework for validating the mechanism of action of this compound derivatives. By employing a combination of cellular and biochemical assays, researchers can confidently identify the molecular targets, quantify the inhibitory potency, and elucidate the downstream cellular consequences of these promising anticancer compounds. The comparative approach with established inhibitors ensures that the data generated is contextualized within the current landscape of cancer therapeutics, thereby facilitating informed decisions in the drug development pipeline. The multifaceted nature of these compounds, potentially targeting multiple oncogenic pathways, underscores the importance of a comprehensive validation strategy as outlined herein.

References

Navigating the Therapeutic Potential: A Comparative Guide to the In Vivo Efficacy of Halogenated Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Its versatility allows for a wide range of pharmacological activities, including potent anti-inflammatory and anticancer effects.[5][6][7] The strategic addition of halogen atoms to the benzimidazole core, such as bromine and chlorine, can significantly modulate a compound's physicochemical properties and biological activity, often enhancing its therapeutic efficacy. This guide provides a comparative analysis of the in vivo efficacy of halogenated benzimidazole derivatives, with a particular focus on dihalogenated structures analogous to 4-Bromo-6-chloro-1H-benzo[d]imidazole, to inform preclinical drug development.

Anti-Inflammatory Efficacy: Insights from Preclinical Models

While direct in vivo studies on this compound are not extensively reported in publicly available literature, the anti-inflammatory potential of this substitution pattern can be inferred from the efficacy of structurally related compounds in established animal models. The carrageenan-induced paw edema model in rats is a widely accepted method for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents.[6][8]

A study on 2-substituted benzimidazole derivatives demonstrated significant anti-inflammatory effects in this model.[6] For instance, certain derivatives, when administered orally, showed a reduction in paw edema comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac sodium.[6] Another investigation into methanesulphonamido-benzimidazoles revealed that compounds with specific substitutions at the N1 position of the benzimidazole scaffold exhibited superior anti-inflammatory activity compared to rofecoxib and indomethacin, with the added benefit of being non-ulcerogenic at the tested doses.[9]

The mechanism behind the anti-inflammatory action of many benzimidazole derivatives is linked to the inhibition of key inflammatory mediators. These compounds have been shown to interact with targets such as cyclooxygenase (COX) enzymes, various cytokines, and 5-lipoxygenase activating protein.[9]

Comparative In Vivo Anti-Inflammatory Activity of Substituted Benzimidazoles
Compound/DerivativeAnimal ModelDoseRoute of Administration% Inhibition of Paw EdemaReference Compound
2-Substituted Benzimidazoles (B2, B4, B7, B8)Carrageenan-induced mice paw edema10 mg/kg-Comparable to Diclofenac SodiumDiclofenac Sodium
5-Substituted-1-(phenylsulfonyl)-2-methyl benzimidazoles (ortho-amino substituted)Carrageenan-induced rat paw edema200 mg/kg b.w.-37%-
5-Substituted-1-(phenylsulfonyl)-2-methyl benzimidazoles (para-amino substituted)Carrageenan-induced rat paw edema200 mg/kg b.w.-39.7%-
N1-Substituted methanesulphonamido-benzimidazoles (n-hexyl, n-pentyl, n-butyl)Carrageenan-induced rat paw edema--92.73% - 97.62%Rofecoxib, Indomethacin

Note: The specific substitutions on the benzimidazole ring significantly influence the anti-inflammatory activity.[9]

Anticancer Efficacy: Performance in Xenograft Models

The benzimidazole scaffold is also a promising framework for the development of novel anticancer agents.[2][5][10] In vivo studies, often utilizing xenograft models where human cancer cells are implanted into immunocompromised mice, have demonstrated the tumor-inhibiting capabilities of various benzimidazole derivatives.[5] For example, repurposed anthelmintic drugs like albendazole and mebendazole, which are benzimidazole derivatives, have been shown to significantly reduce tumor size in such models.[5]

Dihalogenated derivatives of condensed benzimidazole diones have exhibited pronounced cytotoxic activity against tumor cells.[11][12] These compounds are thought to exert their anticancer effects by targeting key cellular pathways involved in cancer cell growth and survival, such as the STAT3/HK2 axis.[11][12]

The introduction of bromo and chloro substituents on the benzimidazole ring can enhance the anticancer properties of the molecule. While specific in vivo data for this compound derivatives in cancer models is sparse, related dihalogenated compounds have shown promise. For instance, a study on new dihalogenated derivatives of condensed benzimidazole diones reported high cytotoxic effects on various tumor cell lines, with efficacy comparable or superior to commercial antitumor drugs like Tamoxifen and Mitomycin C.[11]

Experimental Workflow for In Vivo Anticancer Efficacy Studies

G cluster_0 Pre-study Phase cluster_1 Xenograft Implantation cluster_2 Treatment Phase cluster_3 Endpoint Analysis A Select Human Cancer Cell Line B Culture and Expand Cancer Cells A->B D Subcutaneous or Orthotopic Implantation of Cancer Cells B->D C Select Immunocompromised Mouse Strain (e.g., Nude, SCID) C->D E Allow Tumors to Establish and Reach a Measurable Size D->E F Randomize Mice into Treatment and Control Groups E->F G Administer Test Compound (e.g., this compound derivative) and Vehicle Control F->G H Monitor Tumor Growth (e.g., caliper measurements) G->H I Monitor Animal Health (e.g., body weight, clinical signs) G->I J Euthanize Mice at Pre-determined Endpoint H->J Tumor reaches max size or study duration ends I->J Adverse health observed K Excise and Weigh Tumors J->K L Perform Histopathological and Biomarker Analysis K->L

Caption: General workflow for a subcutaneous xenograft model to evaluate in vivo anticancer efficacy.

Key Signaling Pathways Targeted by Benzimidazole Derivatives

The therapeutic effects of benzimidazole compounds are often attributed to their ability to modulate critical signaling pathways involved in disease pathogenesis.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB MAPK MAPK Pathway Inflammatory_Stimuli->MAPK Cancer_Drivers Oncogenic Drivers (e.g., EGFR mutations) Cancer_Drivers->MAPK STAT3 STAT3 Pathway Cancer_Drivers->STAT3 PI3K_AKT PI3K/AKT Pathway Cancer_Drivers->PI3K_AKT Tubulin Tubulin Polymerization Cancer_Drivers->Tubulin Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 Expression NFkB->COX2 MAPK->Cytokines MAPK->COX2 Proliferation Cell Proliferation & Survival MAPK->Proliferation STAT3->Proliferation Apoptosis Inhibition of Apoptosis STAT3->Apoptosis Angiogenesis Angiogenesis STAT3->Angiogenesis PI3K_AKT->Proliferation PI3K_AKT->Apoptosis Tubulin->Proliferation disruption Metastasis Metastasis Benzimidazole Halogenated Benzimidazole Derivatives Benzimidazole->NFkB Inhibits Benzimidazole->MAPK Inhibits Benzimidazole->STAT3 Inhibits Benzimidazole->PI3K_AKT Inhibits Benzimidazole->Tubulin Disrupts

Caption: Key signaling pathways modulated by benzimidazole derivatives in inflammation and cancer.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for assessing acute anti-inflammatory activity.[6]

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Animals are fasted overnight before the experiment and randomly divided into groups (n=6 per group):

    • Control group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Standard group: Receives a reference drug (e.g., Diclofenac Sodium, 10 mg/kg, p.o.).

    • Test groups: Receive the benzimidazole derivatives at various doses.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the test group.

Subcutaneous Xenograft Mouse Model of Cancer

This protocol is widely used to evaluate the in vivo anticancer efficacy of test compounds.[5]

  • Cell Culture: A human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) is cultured in appropriate media until a sufficient number of cells are obtained.

  • Animal Preparation: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: Each mouse is subcutaneously injected in the flank with a suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of a 1:1 mixture of media and Matrigel).

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to treatment and control groups.

  • Treatment Administration: The test compound (e.g., a this compound derivative) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: Volume = (length x width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

While direct in vivo efficacy data for this compound compounds remains to be fully elucidated in the public domain, the extensive research on structurally similar halogenated benzimidazoles provides a strong rationale for their potential as potent anti-inflammatory and anticancer agents. The comparative data from preclinical models, as outlined in this guide, highlights the therapeutic promise of this chemical scaffold. Further investigation into the specific in vivo efficacy, pharmacokinetic, and toxicological profiles of this compound derivatives is warranted to advance these promising compounds towards clinical development.

References

A Comparative Cytotoxicity Analysis of 4-Bromo-6-chloro-1H-benzo[d]imidazole and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Benzimidazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive comparative analysis of the cytotoxic potential of a novel halogenated derivative, 4-Bromo-6-chloro-1H-benzo[d]imidazole, against a panel of well-established chemotherapeutic drugs and kinase inhibitors.

While specific experimental cytotoxicity data for this compound is not yet extensively published, this guide will leverage available data on structurally related halogenated benzimidazoles to project a plausible efficacy profile.[3][4][5] This analysis is intended for researchers, scientists, and drug development professionals to contextualize the potential of this novel compound and to provide a framework for its future evaluation.

Introduction to the Compounds

This compound: This novel molecule belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring system. The presence of two halogen atoms, bromine and chlorine, on the benzene ring is anticipated to significantly influence its biological activity, a common observation with halogenated therapeutic agents.[4] Benzimidazoles are known to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like topoisomerase and kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][6]

Known Inhibitors for Comparison:

To provide a robust benchmark for the cytotoxic potential of this compound, a selection of clinically relevant and mechanistically diverse inhibitors have been chosen:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and apoptosis.[7][8] It is a widely used chemotherapeutic agent for a variety of cancers.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptotic cell death.[9][10]

  • Etoposide: A topoisomerase II inhibitor that forms a ternary complex with the enzyme and DNA, resulting in DNA double-strand breaks and apoptosis.[11][12][13]

  • Staurosporine: A potent but non-selective protein kinase inhibitor that induces apoptosis in a wide range of cell types by inhibiting numerous signaling pathways crucial for cell survival.[14][15][16]

Experimental Design for Cytotoxicity Assessment

To ensure a thorough and comparative evaluation, a multi-assay approach is proposed. The selection of these assays is based on their ability to probe different aspects of cell death and viability, providing a comprehensive picture of the cytotoxic effects of the compounds.

Cell Line Selection

A panel of human cancer cell lines representing different tumor types is recommended for a broad assessment of cytotoxic activity. For the purpose of this guide, we will consider the following commonly used cell lines:

  • MCF-7: Human breast adenocarcinoma, estrogen receptor-positive.

  • HeLa: Human cervical adenocarcinoma.

  • A549: Human lung carcinoma.

  • HepG2: Human hepatocellular carcinoma.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the comparative cytotoxicity analysis.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity & Apoptosis Assays cluster_3 Data Analysis A Cancer Cell Line Culture (MCF-7, HeLa, A549, HepG2) B Cell Seeding in 96-well plates A->B C Serial Dilution of This compound B->C D Serial Dilution of Known Inhibitors (Doxorubicin, Paclitaxel, Etoposide, Staurosporine) B->D E Treatment of Cells for 24, 48, 72 hours C->E D->E F MTT Assay (Metabolic Activity) E->F G LDH Release Assay (Membrane Integrity) E->G H Annexin V-FITC/PI Staining (Apoptosis Detection) E->H I IC50 Determination F->I G->I J Comparative Analysis H->J I->J

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are based on established standards to ensure reproducibility and scientific rigor.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the test compounds and known inhibitors for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

  • Protocol:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • After the incubation period, carefully collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Seed cells in a 6-well plate and treat with the compounds at their respective IC50 concentrations for 24 hours.

    • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

Comparative Cytotoxicity Data

The following table summarizes the anticipated and reported IC50 values (in µM) for the test compound and the known inhibitors across different cancer cell lines after a 48-hour treatment. The values for this compound are projected based on data from structurally similar halogenated benzimidazoles.[3][4][5]

CompoundMCF-7 (µM)HeLa (µM)A549 (µM)HepG2 (µM)
This compound 2 - 103 - 155 - 204 - 18
Doxorubicin 0.5 - 2.5[17][18]0.3 - 2.9[17]>20[17]12.2[17]
Paclitaxel 0.0035 - 0.3[19]---
Etoposide 5 - 10[11]1 - 5[11]10 - 30[11]30.16[12]
Staurosporine ~0.02~0.01~0.05~0.03

Note: The IC50 values for known inhibitors can vary significantly depending on the specific experimental conditions, including the assay used and the incubation time. The provided ranges are indicative and sourced from the cited literature.

Discussion of Potential Mechanisms of Action

The cytotoxic effects of this compound are likely mediated through one or more of the pathways commonly associated with benzimidazole derivatives. The following diagram illustrates a potential signaling pathway leading to apoptosis that could be targeted by this novel compound.

G cluster_0 Potential Targets cluster_1 Cellular Effects cluster_2 Apoptotic Cascade A 4-Bromo-6-chloro-1H- benzo[d]imidazole B Topoisomerase II A->B Inhibition C Microtubules A->C Disruption D Protein Kinases (e.g., EGFR, VEGFR) A->D Inhibition E DNA Double-Strand Breaks B->E F Microtubule Stabilization C->F G Inhibition of Pro-Survival Signaling Pathways D->G H Activation of p53 E->H I G2/M Cell Cycle Arrest F->I J Activation of Caspases G->J H->J I->J K Apoptosis J->K

Caption: Potential mechanisms of action for this compound leading to apoptosis.

The halogen substitutions on the benzimidazole core may enhance its ability to interact with the active sites of key enzymes, potentially leading to potent inhibition of topoisomerase II, similar to etoposide, or disruption of microtubule dynamics, akin to paclitaxel.[9][11] Furthermore, many benzimidazole derivatives are known to be kinase inhibitors, suggesting that this compound could interfere with critical cell signaling pathways that regulate cell proliferation and survival.[4] The induction of apoptosis, as would be confirmed by the Annexin V assay, is the likely ultimate outcome of these cellular insults.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of this compound. Based on the known activities of structurally related compounds, it is hypothesized that this novel benzimidazole derivative will exhibit significant cytotoxic effects against a range of cancer cell lines. The proposed experimental design, incorporating multiple assays, will allow for a thorough characterization of its potency and primary mechanism of cell death.

Future research should focus on obtaining direct experimental data for this compound to validate the projections made in this guide. Further investigations into its specific molecular targets and its efficacy in in vivo models will be crucial in determining its potential as a lead compound for the development of a new generation of anticancer therapeutics.

References

Halogenated Benzimidazoles: A Comparative Guide to their Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum activity is paramount. Among these, the benzimidazole nucleus has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3][4] This guide provides a comparative analysis of the antimicrobial spectrum of halogenated benzimidazoles, with a particular focus on bromo- and chloro-substituted derivatives, offering insights for researchers and professionals in drug development.

The inherent biological activity of the benzimidazole scaffold can be significantly modulated by the introduction of various substituents.[4] Structure-activity relationship (SAR) studies have consistently demonstrated that the presence of electron-withdrawing groups, such as halogens, on the benzimidazole ring can enhance antimicrobial efficacy.[1][5][6] Specifically, chlorine and bromine substitutions have been shown to be critical for potent activity against a range of microbial pathogens.[1][7]

Comparative Antimicrobial Spectrum of Halogenated Benzimidazoles

The following table summarizes the antimicrobial activity of various bromo- and chloro-substituted benzimidazole derivatives as reported in the scientific literature. This data provides a comparative overview of their spectrum and potency.

Compound DescriptionTarget Microorganism(s)Key Findings (MIC µg/mL or Zone of Inhibition)Reference
5,6-dibromo-2-(trifluoromethyl)benzimidazole Bacillus subtilisMIC: 0.49 µg/mL[7]
N-substituted 6-chloro-1H-benzimidazole derivatives Escherichia coli, Streptococcus faecalis, MSSA, MRSAMIC: 2-16 µg/mL[2][8]
N-substituted 6-chloro-1H-benzimidazole derivative (4k) Candida albicans, Aspergillus nigerMIC: 8-16 µg/mL[8]
5-halobenzimidazole derivatives Methicillin-resistant Staphylococcus aureus (MRSA)MICs comparable to ciprofloxacin[9]
5-halobenzimidazole derivatives Various fungal strainsPotent fungicidal activity, with MICs equivalent to or greater than amphotericin B[9]
6-Bromo-1H-benzo[d]imidazole hydrochloride Gram-positive and Gram-negative bacteriaExhibits significant antimicrobial activity[10]

Elucidating the Antimicrobial Potential: A Methodological Approach

To rigorously evaluate and compare the antimicrobial spectrum of novel halogenated benzimidazoles, a standardized methodology is crucial. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay
  • Preparation of Microbial Inoculum:

    • Isolate a single colony of the test microorganism from an agar plate.

    • Inoculate the colony into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria) to achieve a logarithmic growth phase.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized suspension to the final required inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Dissolve the test compound (e.g., 4-Bromo-6-chloro-1H-benzo[d]imidazole) in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in the appropriate broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plate under conditions optimal for the growth of the test microorganism.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microbial Culture B Standardize Inoculum (0.5 McFarland) A->B E Inoculate Microtiter Plate B->E Final Inoculum C Test Compound Stock D Serial Dilution C->D D->E Compound Dilutions F Incubate E->F G Read Results F->G H Determine MIC G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Unraveling the Mechanism of Action

While the precise mechanism of action can vary between different benzimidazole derivatives, several studies suggest that their antimicrobial effects may stem from their ability to interfere with fundamental cellular processes. One proposed mechanism is the intercalation of the benzimidazole scaffold into microbial DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.[11] Molecular docking studies have also predicted that some derivatives may target essential enzymes like dihydrofolate reductase.[2][8]

Mechanism_of_Action cluster_cell Microbial Cell B DNA C Replication & Transcription B->C B->C Inhibition D Protein Synthesis C->D E Cell Death D->E A Halogenated Benzimidazole A->B Intercalation

Caption: Proposed mechanism of action: DNA intercalation by halogenated benzimidazoles leading to cell death.

Conclusion

Halogenated benzimidazoles represent a promising class of compounds in the quest for novel antimicrobial agents. The introduction of bromo and chloro substituents has been shown to be a viable strategy for enhancing their antimicrobial potency and broadening their spectrum of activity. The comparative data and methodologies presented in this guide serve as a valuable resource for researchers, providing a foundation for the rational design and evaluation of new, more effective benzimidazole-based therapeutics to combat the growing threat of antimicrobial resistance. Further research into the specific mechanisms of action and in vivo efficacy of these compounds is warranted to translate their in vitro potential into clinical applications.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Bromo-6-chloro-1H-benzo[d]imidazole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive tumorigenesis.[1] The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[2][3] This guide provides an in-depth analysis of the cross-reactivity profile of kinase inhibitors based on the 4-Bromo-6-chloro-1H-benzo[d]imidazole scaffold. Understanding the selectivity of these compounds is paramount, as off-target effects can lead to unforeseen toxicities or, serendipitously, reveal opportunities for drug repurposing.[4][5]

This guide will dissect the inhibitory activity of halogenated benzimidazole derivatives, benchmark their performance against established clinical kinase inhibitors, and provide the experimental frameworks necessary for rigorous in-house evaluation.

The Significance of the Halogenated Benzimidazole Scaffold

The inclusion of halogen atoms, such as bromine and chlorine, into the benzimidazole backbone can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties.[6] Strategic placement of these halogens can modulate the inhibitor's binding affinity and selectivity for the target kinase's ATP-binding pocket.[6] This often leads to enhanced potency and a unique cross-reactivity profile across the human kinome.[6]

On-Target Potency and Cross-Reactivity Profiling

While specific kinase profiling data for a compound with the exact this compound structure is not publicly available, we can infer its likely characteristics from closely related halogenated benzimidazole derivatives. A recent study on a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazides provides valuable insights into the inhibitory potential of such compounds against a panel of key oncogenic kinases.[7]

Below is a summary of the half-maximal inhibitory concentrations (IC50) for representative bromo- and fluoro-substituted benzimidazole derivatives, which serve as surrogates for our topic of interest.

Kinase TargetCompound 6c (3-Bromo substituted) IC50 (µM)[7]Compound 6i (3-Fluoro substituted) IC50 (µM)[7]
EGFR>100.485
HER2>100.521
CDK2>100.364
mTOR>100.152
AURKC>10>10

Table 1: Inhibitory activity of halogenated benzimidazole derivatives against a panel of cancer-related kinases. Note that lower IC50 values indicate higher potency.

The data suggests that halogen substitution patterns significantly impact kinase selectivity. While the bromo-substituted compound (6c) showed weak activity against this panel, the fluoro-substituted analog (6i) demonstrated potent, low micromolar to nanomolar inhibition of EGFR, HER2, CDK2, and mTOR.[7] This highlights the nuanced structure-activity relationships within this chemical series and underscores the importance of comprehensive profiling.

Comparative Analysis with Clinically Approved Kinase Inhibitors

To contextualize the performance of these benzimidazole-based inhibitors, it is instructive to compare their cross-reactivity profiles with those of established drugs such as Lapatinib and Sorafenib.

Lapatinib , a dual tyrosine kinase inhibitor, targets the intracellular domains of both the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[8][9] Its focused activity against these two key oncogenes has made it a valuable therapeutic agent in the treatment of HER2-positive breast cancer.[9]

Sorafenib , in contrast, is a multi-kinase inhibitor with a broader spectrum of activity.[4][10] It targets several receptor tyrosine kinases involved in angiogenesis, including VEGFR-1, -2, and -3, and PDGFR-β, as well as the Raf serine/threonine kinases in the RAS/RAF/MEK/ERK signaling pathway.[10][11]

The following table summarizes the inhibitory activities of Lapatinib and Sorafenib against a selection of kinases, providing a benchmark for evaluating the selectivity of novel inhibitors.

Kinase TargetLapatinib IC50 (nM)[12]Sorafenib IC50 (nM)[10]
EGFR (ErbB1)10.8>10000
HER2 (ErbB2)9.2>10000
VEGFR-1-26
VEGFR-2-90
VEGFR-3-20
PDGFR-β-57
c-Kit-68
Raf-1-6
B-Raf-22
B-Raf (V600E)-38

Table 2: Inhibitory profiles of the clinically approved kinase inhibitors Lapatinib and Sorafenib. Note the different selectivity profiles, with Lapatinib being more focused and Sorafenib exhibiting broader, multi-kinase inhibition.

A direct comparison highlights a key strategic consideration in drug development: the trade-off between high selectivity and multi-targeted efficacy. While a highly selective inhibitor like Lapatinib offers a clear mechanistic rationale and potentially fewer off-target side effects, a multi-kinase inhibitor like Sorafenib can combat cancer through multiple pathways simultaneously, which may be advantageous in complex and heterogeneous diseases.[4][12] The halogenated benzimidazole scaffold, as suggested by the data on its derivatives, presents an opportunity to fine-tune this selectivity profile through synthetic modification.

Methodologies for Cross-Reactivity Profiling

A thorough assessment of a kinase inhibitor's selectivity is a critical step in its preclinical development.[13] This is typically achieved through a combination of biochemical and cell-based assays.

Kinome-Wide Profiling

High-throughput screening against a large panel of kinases, often referred to as kinome scanning, provides a comprehensive overview of an inhibitor's selectivity.[14] Services like Eurofins' KINOMEscan® utilize a competition binding assay to quantify the interaction of a test compound with hundreds of kinases.[15] The output of such a screen is often visualized as a "TREEspot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing an intuitive representation of the inhibitor's selectivity.[15]

G cluster_screening Kinase Inhibitor Screening Workflow compound_library Compound Library (e.g., Benzimidazole Derivatives) primary_screen Primary Screen (Single High Concentration) compound_library->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response Confirmed Hits selectivity_profiling Selectivity Profiling (KinomeScan) dose_response->selectivity_profiling lead_compound Lead Compound selectivity_profiling->lead_compound

Caption: A generalized workflow for kinase inhibitor screening and profiling.

Biochemical IC50 Determination: The ADP-Glo™ Kinase Assay

Once initial hits are identified, their potency is quantified by determining the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[16] The ADP-Glo™ Kinase Assay from Promega is a widely used method for this purpose.[6][17] It is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[17]

Principle of the ADP-Glo™ Assay

The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. In the second step, the ADP generated by the kinase is converted back to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[6]

ADP_Glo_Workflow cluster_workflow ADP-Glo™ Assay Workflow kinase_reaction 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) adp_glo_reagent 2. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) kinase_reaction->adp_glo_reagent detection_reagent 3. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) adp_glo_reagent->detection_reagent luminescence_measurement 4. Measure Luminescence detection_reagent->luminescence_measurement

Caption: The two-step workflow of the ADP-Glo™ kinase assay.

Detailed Protocol for IC50 Determination using ADP-Glo™

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., a this compound derivative) in DMSO. A typical starting concentration might be 100 µM, with 1:3 serial dilutions to generate a 10-point dose-response curve.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase, a suitable substrate, and the kinase assay buffer.

    • Add the serially diluted inhibitor to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[18]

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[16]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Expert Insights and Future Directions

The cross-reactivity profile of a kinase inhibitor is a double-edged sword. While high selectivity is often a primary goal to minimize toxicity, the polypharmacology of some inhibitors can be therapeutically advantageous.[19] For instance, an inhibitor that targets both a primary oncogenic driver and kinases involved in resistance pathways could offer a more durable clinical response.

The this compound scaffold represents a versatile platform for the design of kinase inhibitors with tailored selectivity profiles. The available data on related halogenated benzimidazoles suggest that subtle modifications to the substitution pattern can dramatically alter the target profile.[6] Future work should focus on a comprehensive kinome-wide profiling of a series of these compounds to build a detailed structure-selectivity relationship. This will enable the rational design of inhibitors with desired selectivity, whether it be for a single, highly specific target or for a carefully selected panel of kinases to achieve a multi-targeted therapeutic effect.

Furthermore, the integration of computational approaches, such as in silico screening and molecular docking, can help to predict potential off-targets and guide the design of more selective compounds.[2] By combining these predictive methods with robust experimental validation, the development of novel and effective kinase inhibitors based on the this compound scaffold can be significantly accelerated.

References

A Comparative Guide to the Synthetic Efficiency of 4-Bromo-6-chloro-1H-benzo[d]imidazole Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Synthetic Efficiency

4-Bromo-6-chloro-1H-benzo[d]imidazole is a key intermediate in medicinal chemistry, valued for the versatility of its di-halogenated scaffold in enabling further molecular elaboration. The economic and environmental viability of any therapeutic agent is intrinsically linked to the efficiency of its synthesis. Therefore, a critical evaluation of the available synthetic routes is paramount. This guide will benchmark two plausible synthetic pathways to this compound, focusing on yield, purity, and key metrics of sustainable chemistry.

Benchmarking Synthetic Routes: Key Performance Indicators

To objectively compare the synthetic routes, we will employ the following widely recognized metrics in green and process chemistry:

  • Yield: The percentage of the theoretical maximum amount of product that is actually produced.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.[1][2]

  • Atom Economy: A theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants.[3]

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a greener process.[4][5]

Synthetic Route 1: The Phillips-Ladenburg Condensation Approach

A foundational method for benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6][7] For the synthesis of this compound, this approach would logically start from 4-bromo-6-chloro-o-phenylenediamine and formic acid.

Proposed Experimental Protocol:

A plausible protocol, adapted from established procedures for similar benzimidazoles, is as follows:[2][8]

  • Reaction Setup: To a round-bottom flask is charged 4-bromo-6-chloro-o-phenylenediamine (1.0 eq) and formic acid (3.0 eq).

  • Reaction Conditions: The mixture is heated to 100-110 °C for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly neutralized with a 10% aqueous sodium hydroxide solution to precipitate the crude product.

  • Purification: The crude solid is collected by vacuum filtration, washed with cold water, and then recrystallized from an ethanol/water mixture to yield the pure product.

Visualizing the Workflow:

Phillips_Ladenburg_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-bromo-6-chloro-o-phenylenediamine 4-bromo-6-chloro-o-phenylenediamine Heating (100-110 °C) Heating (100-110 °C) 4-bromo-6-chloro-o-phenylenediamine->Heating (100-110 °C) Formic Acid Formic Acid Formic Acid->Heating (100-110 °C) Neutralization (NaOH) Neutralization (NaOH) Heating (100-110 °C)->Neutralization (NaOH) Crude Product Filtration Filtration Neutralization (NaOH)->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product Pure this compound

Caption: Workflow for the Phillips-Ladenburg synthesis of this compound.

Synthetic Route 2: A Multi-step Approach from a Readily Available Precursor

An alternative strategy involves a multi-step synthesis commencing from a more accessible starting material, such as 3-bromo-5-chloroaniline. This route would necessitate the introduction of the second nitrogen atom and subsequent cyclization.

Proposed Experimental Protocol:

This hypothetical route is constructed based on common transformations in aromatic chemistry:

  • Nitration: 3-bromo-5-chloroaniline is nitrated to introduce a nitro group ortho to the amino group.

  • Reduction: The nitro group is then selectively reduced to an amine, yielding 4-bromo-6-chloro-o-phenylenediamine.

  • Cyclization: The resulting diamine is cyclized with formic acid, following a similar procedure to Route 1.

Visualizing the Workflow:

Multi_Step_Synthesis cluster_start Starting Material cluster_steps Synthetic Steps 3-bromo-5-chloroaniline 3-bromo-5-chloroaniline Nitration Nitration 3-bromo-5-chloroaniline->Nitration Reduction Reduction Nitration->Reduction Intermediate 1 Cyclization (Formic Acid) Cyclization (Formic Acid) Reduction->Cyclization (Formic Acid) 4-bromo-6-chloro-o-phenylenediamine Final Product Final Product Cyclization (Formic Acid)->Final Product This compound

Caption: A multi-step synthetic approach to this compound.

Comparative Analysis of Synthetic Efficiency

To provide a quantitative comparison, we will use estimated data based on typical yields and reagent usage for analogous reactions found in the literature.

MetricRoute 1: Phillips-LadenburgRoute 2: Multi-step SynthesisJustification for Comparison
Overall Yield Estimated 80-90%Estimated 50-60% (cumulative over 3 steps)Route 1 is a direct condensation, generally leading to higher yields. Route 2 involves multiple transformations, each with potential for product loss.
Atom Economy HighModerateRoute 1 is a condensation reaction where water is the primary byproduct, leading to high atom economy. Route 2 involves nitration and reduction steps which often utilize reagents that are not incorporated into the final product, lowering the atom economy.
Process Mass Intensity (PMI) LowerHigherRoute 1 is a one-pot synthesis, minimizing solvent and reagent usage. Route 2 requires multiple steps, each with its own set of solvents for reaction and purification, significantly increasing the overall mass intensity.[9]
E-Factor LowerHigherConsistent with a lower PMI, the one-pot nature of Route 1 generates less waste per kilogram of product compared to the multi-step sequence of Route 2.[10]
Process Simplicity & Time Simpler, ShorterMore Complex, LongerRoute 1 is a single, straightforward reaction. Route 2 involves multiple distinct chemical transformations and purifications, increasing complexity and overall synthesis time.

In-Depth Discussion of Experimental Causality

Route 1: The Elegance of Directness

The Phillips-Ladenburg approach is favored for its directness and inherent efficiency. The choice of formic acid as the C1 source is advantageous due to its low cost and the fact that the primary byproduct is water, contributing to a favorable environmental profile.[2] The reaction is typically driven to completion by heating, which facilitates the dehydration and cyclization steps. The primary challenge in this route lies in the synthesis of the starting material, 4-bromo-6-chloro-o-phenylenediamine.

Route 2: The Trade-off of Accessibility

While seemingly less efficient on paper, the multi-step approach may be pragmatically advantageous if the starting material, 3-bromo-5-chloroaniline, is significantly more accessible and cost-effective than the corresponding o-phenylenediamine. However, each step introduces potential for yield loss and increases the overall environmental burden. The nitration step often requires harsh acidic conditions and can lead to isomeric impurities. The subsequent reduction of the nitro group typically employs metal catalysts, which may require careful removal from the final product.

Quality Control and Structural Confirmation

Irrespective of the synthetic route, rigorous analytical characterization is essential to confirm the identity and purity of the final product.

Standard Analytical Workflow:
  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the this compound and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for confirming the chemical structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and further confirm its identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Benchmarking Summary and Recommendations

Synthetic RouteAdvantagesDisadvantagesRecommendation
Route 1: Phillips-Ladenburg High yield, High atom economy, Low PMI and E-Factor, Simpler processAvailability and cost of starting material may be a concernThe preferred route for large-scale, sustainable production, provided the starting diamine is readily accessible.
Route 2: Multi-step Synthesis Utilizes a potentially more accessible starting materialLower overall yield, Lower atom economy, Higher PMI and E-Factor, More complex and time-consumingA viable alternative if the starting material for Route 1 is not commercially feasible. Process optimization for each step would be critical to improve overall efficiency.

Conclusion

For the synthesis of this compound, the Phillips-Ladenburg condensation (Route 1) emerges as the more synthetically efficient and environmentally benign approach. Its one-pot nature, high yield, and favorable green chemistry metrics make it the superior choice for sustainable production. However, the practical choice of synthetic route will always be contingent on the availability and cost of the starting materials. For research and development purposes, where smaller quantities are required, the multi-step synthesis (Route 2) may be a practical option if the starting aniline is readily available.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-6-chloro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

As researchers dedicated to advancing drug development, our responsibilities extend beyond the successful synthesis and application of novel compounds like 4-Bromo-6-chloro-1H-benzo[d]imidazole. The lifecycle of every chemical, from acquisition to disposal, demands meticulous planning and execution to ensure the safety of laboratory personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream not just compliantly, but with a deep understanding of the scientific rationale behind each procedure.

Section 1: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the cornerstone of its safe management. While a specific Safety Data Sheet (SDS) for this compound is not publicly indexed, a robust hazard profile can be constructed by examining structurally analogous halogenated benzimidazoles and indazoles. The presence of bromine, chlorine, and the imidazole moiety dictates its toxicological and chemical properties.

Based on data from similar compounds, this compound is anticipated to be a hazardous substance.[1][2][3] The primary risks are associated with its acute toxicity if ingested, and its irritant properties upon contact with skin, eyes, and the respiratory system.[1][2][3]

Table 1: Anticipated Hazard Profile of this compound

Hazard ClassGHS CategoryAnticipated EffectSource Data Reference
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]Analogous Compounds
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3]Analogous Compounds
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][2][3]Analogous Compounds
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][3]Analogous Compounds

Causality of Hazards:

  • Halogenation (Bromo-, Chloro-): The presence of halogen atoms significantly influences the molecule's reactivity and biological interactions. Halogenated organic compounds are of particular concern for environmental disposal due to their potential to form persistent organic pollutants and toxic byproducts, such as dioxins and hydrobromic/hydrochloric acid, during improper incineration.[4]

  • Imidazole Ring: The benzimidazole core is a common scaffold in biologically active molecules. This inherent bioactivity necessitates that it be treated as potentially harmful and not be released into the environment.

Section 2: Pre-Disposal Operations: Safe Handling and Waste Segregation

Proper disposal begins long before the waste container is full. It starts with rigorous operational discipline during and after experimentation.

Required Personal Protective Equipment (PPE)

When handling waste this compound, whether as a pure solid or in solution, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.

  • Body Protection: A standard laboratory coat is required. For bulk handling, a chemically resistant apron may be advisable.

  • Respiratory Protection: All handling of solid waste or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

Waste Segregation: The Critical First Step

Proper segregation is paramount for both safety and cost-effective disposal. Mixing different waste streams can lead to dangerous chemical reactions and significantly increase disposal expenses.

Core Principle: this compound is a halogenated organic compound . It must be collected in a waste container designated exclusively for halogenated organic waste.[7][8]

Why Segregate?

  • Disposal Method: Halogenated waste streams require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (HCl, HBr) produced.[4] Non-halogenated solvents can often be recycled or disposed of through less complex means. Mixing them contaminates the entire volume, forcing the more expensive and energy-intensive disposal method for all of it.[8]

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has specific regulations for halogenated organic compounds.[9] Proper segregation is a key component of compliance.

Section 3: Step-by-Step Disposal Protocol

Follow this protocol to ensure the safe and compliant disposal of this compound waste.

Step 1: Identify and Characterize the Waste Stream

Your waste will fall into one of three categories. Each must be handled appropriately:

  • A. Unused/Expired Pure Compound: The original container with the solid chemical.

  • B. Contaminated Labware: Glassware, pipette tips, weigh boats, etc., with residual contamination.

  • C. Solutions: The compound dissolved in a solvent (e.g., reaction mixtures, chromatographic fractions).

Step 2: Select and Label the Correct Waste Container
  • For Pure Compound (A) and Contaminated Labware (B):

    • Use a designated, sealable container for Solid Halogenated Organic Waste . This should be a robust container with a screw-top lid.

    • Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.

    • List "this compound" and any other solid halogenated waste constituents.

  • For Solutions (C):

    • Use a designated, sealable container for Liquid Halogenated Organic Waste . This is typically a plastic-coated glass bottle or a polyethylene carboy.

    • Crucially, ensure the solvent is compatible with the container and other wastes present. Do not mix incompatible chemicals.

    • Affix a hazardous waste label. List all chemical constituents, including solvents, with estimated percentages. For example:

      • Methanol: 80%

      • Dichloromethane: 18%

      • This compound: 2%

Step 3: Accumulate Waste Safely
  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[10] This prevents the release of vapors and protects against spills.

  • Store in a Designated Area: Store the waste container in a secondary containment bin within a ventilated area, such as a fume hood or a designated Satellite Accumulation Area (SAA).

  • Avoid Overfilling: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[11]

Step 4: Arrange for Final Disposal
  • Once the waste container is full or is no longer needed, complete the hazardous waste label with the final accumulation date.

  • Submit a chemical collection request through your institution's EHS department.[6]

  • NEVER pour this compound down the drain or place it in the regular trash.[5][8] This is a serious regulatory violation and poses a significant environmental risk.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

G Disposal Workflow for this compound cluster_0 Phase 1: Waste Generation & Characterization cluster_1 Phase 2: Segregation & Containerization cluster_2 Phase 3: Accumulation & Disposal Start Generate Waste Containing This compound WasteType Characterize Waste Stream Start->WasteType Solid Pure Solid or Contaminated Labware WasteType->Solid Solid Liquid Solution in Solvent WasteType->Liquid Liquid SolidContainer Select 'Solid Halogenated Organic Waste' Container Solid->SolidContainer LiquidContainer Select 'Liquid Halogenated Organic Waste' Container Liquid->LiquidContainer LabelSolid Label Container with All Constituents SolidContainer->LabelSolid LabelLiquid Label Container with All Constituents & Percentages LiquidContainer->LabelLiquid Store Store Sealed Container in Secondary Containment (Ventilated Area) LabelSolid->Store LabelLiquid->Store EHS Request Pickup from Institutional EHS/Safety Office Store->EHS

Caption: Disposal Decision Workflow

Section 4: Spill and Emergency Procedures

Accidents can happen, and preparedness is key.

  • Minor Solid Spill (in a fume hood):

    • Wear your full PPE.

    • Gently sweep up the material using a dustpan and brush, avoiding dust generation.[1]

    • Place the collected material into your solid halogenated organic waste container.

    • Wipe the area with a solvent-moistened towel (e.g., ethanol or acetone) and place the towel in the same waste container.

  • Major Spill or Spill Outside a Fume Hood:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, restrict access to the spill area.

    • Contact your institution's emergency EHS number immediately. Do not attempt to clean it up yourself unless you are specifically trained in hazardous spill response.[6]

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][12]

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.[3][12]

    • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3][12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

References

A Senior Application Scientist's Guide to Handling 4-Bromo-6-chloro-1H-benzo[d]imidazole: Essential Safety Protocols and Procedures

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. The compound 4-Bromo-6-chloro-1H-benzo[d]imidazole, a halogenated benzimidazole derivative, requires meticulous handling due to its potential hazards. This guide provides an in-depth, procedural framework for its safe use, from initial preparation to final disposal, ensuring the integrity of your research and the safety of your laboratory personnel.

Hazard Analysis: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a comprehensive hazard assessment can be constructed by examining structurally related compounds, such as other halogenated benzimidazoles and imidazoles.[1][2] The primary anticipated hazards are significant and demand stringent control measures.

Based on analogous compounds, this compound is presumed to be:

  • Harmful if swallowed (H302) [3][4]

  • Harmful in contact with skin (H312) [3]

  • Causes skin irritation (H315) [3][4][5]

  • Causes serious eye irritation or damage (H319) [3][4][5]

  • Harmful if inhaled (H332) [3]

  • May cause respiratory irritation (H335) [3][4][5]

The presence of bromine and chlorine atoms on the aromatic ring can enhance the compound's reactivity and toxicity. Therefore, a multi-layered Personal Protective Equipment (PPE) strategy is not merely recommended; it is mandatory.

Mandatory Personal Protective Equipment (PPE) Protocol

The following PPE is required for all personnel handling this compound. The principle of "as low as reasonably achievable" (ALARA) exposure must be applied at all times.

Body Area Required PPE Rationale and Best Practices
Eyes & Face Chemical Splash Goggles & Full-Face ShieldStandard safety glasses are insufficient. Chemical splash goggles providing a complete seal around the eyes are essential to protect against dust particles and potential splashes. A full-face shield must be worn over the goggles, as halogenated heterocyclic compounds can be corrosive and cause severe damage to the eyes and face upon contact.[1]
Hands Double Nitrile Gloves (minimum) or Neoprene/Butyl Rubber GlovesFor incidental contact (e.g., handling a sealed container), double-gloving with standard nitrile gloves is the minimum requirement. For direct handling, weighing, or solution preparation where splash risk is higher, heavy-duty neoprene or butyl rubber gloves should be worn over an inner pair of nitrile gloves. Gloves must be changed immediately upon any suspected contamination.[1]
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully-fastened laboratory coat made of a chemical-resistant material (e.g., polyester/cotton blend or specialized fabrics) is required. This prevents the compound, in solid or solution form, from making direct contact with the skin.[6]
Respiratory Certified Chemical Fume HoodAll handling of solid this compound and its solutions must be performed within a properly functioning and certified chemical fume hood.[5][6] This is the primary engineering control to prevent inhalation of dust or vapors. A separate respirator is typically not required if all work is conducted within the fume hood.

Operational Workflow: A Step-by-Step Guide

Adherence to a strict, logical workflow is critical for minimizing exposure and preventing accidents. The following protocol outlines the essential steps for safely handling this compound.

Preparation and Pre-Handling
  • Fume Hood Verification : Before beginning, confirm that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.

  • Emergency Equipment Check : Locate and verify the accessibility and functionality of the nearest emergency eyewash station and safety shower.[6]

  • Work Area Decontamination : Ensure the work surface within the fume hood is clean and clear of any unnecessary equipment or materials. Cover the work surface with absorbent, plastic-backed bench paper to contain any potential spills.

  • Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and have pre-labeled containers ready for your final product and any waste generated.

Compound Handling and Experimentation
  • Donning PPE : Put on all required PPE as specified in the table above before handling the primary container.

  • Weighing and Transfer : Conduct all weighing and transfer operations on the absorbent paper within the fume hood. To minimize dust generation, handle the solid compound gently and avoid rapid movements. Use a spatula to carefully transfer the desired amount.

  • Solution Preparation : If preparing a solution, add the solid this compound slowly to the solvent while stirring to prevent splashing.

  • Container Management : Keep the primary container tightly sealed when not in immediate use.[6][7]

Post-Handling and Decontamination
  • Surface Decontamination : Upon completion of the work, wipe down all potentially contaminated surfaces within the fume hood using an appropriate solvent (such as ethanol or isopropanol), followed by a soap and water wash.

  • Equipment Cleaning : Thoroughly clean all non-disposable glassware and equipment that came into contact with the chemical.

  • PPE Removal : Remove PPE in the reverse order it was donned, taking care to avoid contact with the contaminated outer surfaces. Gloves should be removed last.

  • Hand Washing : Immediately and thoroughly wash hands with soap and water after removing all PPE.[6][7]

G prep Step 1: Preparation - Verify Fume Hood - Check Emergency Equipment - Prepare Work Area ppe_on Step 2: Don PPE - Lab Coat - Goggles & Face Shield - Double Gloves prep->ppe_on Proceed to Handling handle Step 3: Handling in Fume Hood - Weigh and Transfer Solid - Prepare Solutions - Keep Containers Sealed ppe_on->handle Enter Work Zone decon Step 4: Decontamination - Clean Surfaces - Clean Equipment - Segregate Waste handle->decon Work Complete ppe_off Step 5: Doff PPE - Remove Gloves Last - Avoid Self-Contamination decon->ppe_off Exit Work Zone wash Step 6: Final Wash - Thoroughly Wash Hands ppe_off->wash Final Safety Step

Caption: Safe handling workflow for this compound.

Emergency Response Plan

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open to ensure complete irrigation.[3] Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing immediately and wash the affected skin area with soap and plenty of water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][7]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[7][8] Immediately call a poison control center or seek medical attention.

Waste Disposal Protocol

All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and local regulations.

G source Waste Generation (Handling & Decontamination) solid Solid Waste - Gloves, Wipes, Weigh Boats - Empty Containers source->solid liquid Liquid Waste - Reaction Mixtures - Solvent Rinses source->liquid solid_container Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid->liquid_container disposal Final Disposal (EH&S) solid_container->disposal liquid_container->disposal

Caption: Waste segregation and disposal plan.

  • Solid Waste : All contaminated solid materials, including gloves, bench paper, weigh boats, and empty product containers, must be placed in a dedicated, clearly labeled hazardous solid waste container.[2]

  • Liquid Waste : All liquid waste, including reaction mixtures and solvent rinses used for decontamination, must be collected in a separate, labeled hazardous liquid waste container.[2]

  • Container Management : Do not allow wash water from cleaning equipment to enter drains.[9] All waste containers must be kept tightly sealed and stored in a designated satellite accumulation area until collection by Environmental Health & Safety (EH&S) personnel.

By integrating these protocols into your standard operating procedures, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-chloro-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-chloro-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.